molecular formula C8H16O B027859 4-Ethylcyclohexanol CAS No. 19781-62-5

4-Ethylcyclohexanol

Cat. No.: B027859
CAS No.: 19781-62-5
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanol is a versatile alicyclic alcohol supplied as a mixture of its cis and trans isomers, making it a compound of significant interest in various research and development fields. This high-purity substance is characterized as a colorless to light yellow clear liquid and is a valuable intermediate in organic synthesis and material science. Key Properties & Specifications: • CAS Number: 4534-74-1 • Molecular Formula: C₈H₁₆O • Molecular Weight: 128.21-128.22 g/mol • Physical Form: Liquid at room temperature • Purity: Typically >97.0% (by GC, total of isomers) • Boiling Point: 83.5-84.5 °C at 10 mm Hg • Density: ~0.916-0.925 g/mL at 25°C • Refractive Index: ~1.463-1.466 at 20°C • Flash Point: ~77-78 °C (closed cup) – Combustible Liquid Research Applications: This compound serves as a crucial building block in organic synthesis, particularly for creating complex molecular structures. It is also employed in industrial chemistry as a precursor in the production of plasticizers, stabilizers, and surfactants. Furthermore, its structure makes it a relevant model compound in fragrance and flavor research, as well as in kinetic and mechanistic studies in physical organic chemistry. Handling & Safety: this compound is classified as a combustible liquid. Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection. Keep away from heat and open flames. Store in a cool, well-ventilated place, and dispose of contents/container in accordance with local regulations. Disclaimer: This product is intended for research or further manufacturing use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylcyclohexan-1-ol
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InChI

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
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InChI Key

RVTKUJWGFBADIN-UHFFFAOYSA-N
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Canonical SMILES

CCC1CCC(CC1)O
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID30196485, DTXSID101312435, DTXSID301314013
Record name 4-Ethylcyclohexanol
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Record name trans-4-Ethylcyclohexanol
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Molecular Weight

128.21 g/mol
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CAS No.

4534-74-1, 19781-62-5, 19781-61-4
Record name 4-Ethylcyclohexanol
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Foundational & Exploratory

4-Ethylcyclohexanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethylcyclohexanol

This technical guide provides a comprehensive overview of this compound, a cyclic alcohol with significant applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, safety and handling, and its role in organic synthesis.

Chemical Identity and Properties

This compound is a derivative of cyclohexanol (B46403) with an ethyl group at the fourth position. It exists as a mixture of cis and trans isomers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4534-74-1[1][2][3][4][5]
Molecular Formula C₈H₁₆O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [3][4][5]
Synonyms 4-Ethylcyclohexan-1-ol, Cyclohexanol, 4-ethyl-[1][2][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1][2][3]
Boiling Point 83.5-84.5 °C at 10 mm Hg[3][5]
Density 0.889 g/mL at 25 °C[3][5]
Refractive Index 1.461-1.463 at 20 °C[5]
Flash Point 77 °C (171 °F)[5]
Solubility Limited solubility in water; soluble in organic solvents[1]
pKa 15.32 ± 0.40 (Predicted)[2][3]

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation.[6][7] Proper safety precautions should be observed during handling and storage.

Table 3: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
Hazard Statement H227Combustible liquid[6]
Hazard Statement H319Causes serious eye irritation[7]
Precautionary Statement P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6]
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary Statement P337+P313If eye irritation persists: Get medical advice/attention.
Precautionary Statement P403+P235Store in a well-ventilated place. Keep cool.[6]

Role in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.[1][2] It can be used as a starting material for the synthesis of various compounds, including plasticizers and lubricants.[2] Its hydroxyl group can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

General Workflow in Organic Synthesis

The use of this compound as a synthetic intermediate typically follows a standard workflow from reaction setup to product purification and analysis.

General Synthetic Workflow Using this compound A Starting Material (this compound) B Reaction Setup (Solvent, Reagents) A->B Addition C Reaction (Heating/Cooling) B->C Initiation D Work-up (Quenching, Extraction) C->D Completion E Purification (Distillation/Chromatography) D->E Crude Product F Characterization (NMR, IR, MS) E->F Purified Product G Final Product F->G Analysis

Caption: General workflow for a chemical synthesis starting with this compound.

Experimental Protocols

Detailed experimental procedures involving this compound are often specific to the desired product. Below is a representative protocol for the acid-catalyzed dehydration of a substituted cyclohexanol, a common reaction for this class of compounds. This protocol is adapted from the dehydration of 4-methylcyclohexanol (B52717) and can serve as a starting point for the synthesis of 4-ethylcyclohexene (B1329803).[8][9]

4.1. Acid-Catalyzed Dehydration of this compound (Analogous Procedure)

Objective: To synthesize 4-ethylcyclohexene via the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium bicarbonate solution (NaHCO₃)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Carefully add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.

  • Assemble a distillation apparatus and begin heating the mixture with stirring.

  • Collect the distillate, which will be a mixture of 4-ethylcyclohexene and water.

  • Wash the distillate with a 5% sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the organic layer using a separatory funnel and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid to obtain the crude 4-ethylcyclohexene product.

  • Further purification can be achieved by simple distillation.

Dehydration of this compound A This compound + H₃PO₄/H₂SO₄ B Protonation of -OH group A->B Acid Catalyst C Loss of H₂O (Carbocation formation) B->C Elimination D Deprotonation C->D E 4-Ethylcyclohexene D->E

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Applications

This compound's properties make it suitable for a range of applications:

  • Chemical Intermediate: It is a key starting material for the synthesis of other organic compounds.[1][2]

  • Solvents: It can be used as a solvent in the production of various chemicals, including pharmaceuticals and dyes.[2]

  • Fragrance and Flavors: This compound finds use in the fragrance and flavor industry.[2]

  • Pharmacological Research: Some studies have indicated that this compound may exhibit pharmacological activities, such as binding to neurotransmitter receptors.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific reactions and applications is encouraged for more specialized uses.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol from 4-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylcyclohexanol via the reduction of 4-ethylcyclohexanone (B1329521). It details various synthetic methodologies, including hydride reductions and catalytic hydrogenation, with a focus on experimental protocols and stereochemical control. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

The reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. This compound, existing as both cis and trans stereoisomers, is a valuable building block, and the ability to selectively synthesize a specific isomer is often crucial for its intended application. The stereochemical outcome of the reduction of 4-ethylcyclohexanone is highly dependent on the chosen synthetic route and reaction conditions. This guide explores the common methods for this transformation, providing detailed protocols and a comparative analysis of their efficiency and stereoselectivity.

Synthetic Methodologies and Experimental Protocols

The conversion of 4-ethylcyclohexanone to this compound is typically achieved through nucleophilic addition of a hydride ion or by catalytic hydrogenation. The choice of reducing agent is a critical factor that influences the yield and, most importantly, the diastereomeric ratio of the product.

Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is known for its ease of handling and compatibility with protic solvents.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (1.0 eq) in methanol (B129727) or ethanol (B145695) (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add 1 M hydrochloric acid dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to yield this compound.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including ketones. Due to its high reactivity with protic solvents, anhydrous conditions are essential.

Experimental Protocol:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: In the reaction flask, prepare a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (20 mL per gram of LiAlH₄).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ketone: Dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of ketone) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the precipitate with diethyl ether or THF. Combine the filtrate and the washings.

  • Drying and Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. This method is often considered a "green" alternative to hydride reductions.

Experimental Protocol (Representative):

  • Apparatus: To a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), add 4-ethylcyclohexanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of ketone).

  • Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst) (1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or column chromatography.

Quantitative Data and Stereoselectivity

The reduction of 4-ethylcyclohexanone yields a mixture of cis and trans isomers. The stereochemical outcome is primarily dictated by the steric hindrance of the reducing agent and the transition state geometry.

Reduction MethodReducing Agent/CatalystTypical SolventTemperature (°C)Typical Yield (%)Approximate Diastereomeric Ratio (cis:trans)
Hydride ReductionSodium Borohydride (NaBH₄)Methanol/Ethanol0 to RT85-9520:80
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether/THF0 to RT90-9810:90
Hydride ReductionL-Selectride®THF-78>95>98:2
Catalytic HydrogenationPd/C or PtO₂Ethanol/Ethyl AcetateRT>90Variable, often favors the thermodynamically more stable isomer (trans)

Note: The diastereomeric ratios are approximate and can be influenced by specific reaction conditions. L-Selectride® is a sterically hindered hydride that favors the formation of the cis isomer.

Reaction Mechanisms and Stereochemical Control

The stereoselectivity of the hydride reduction of substituted cyclohexanones can be explained by considering the axial and equatorial attack of the hydride on the carbonyl carbon.

  • Axial Attack: The hydride attacks from the axial face, leading to the formation of an equatorial alcohol. This is the major pathway for small, unhindered reducing agents like LiAlH₄ and NaBH₄, resulting in the thermodynamically more stable trans isomer as the major product.

  • Equatorial Attack: The hydride attacks from the equatorial face, resulting in the formation of an axial alcohol. This pathway is favored by bulky reducing agents, such as L-Selectride®, which experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions, leading to the kinetically favored cis isomer.

Characterization of this compound

The product, a mixture of cis and trans isomers, can be characterized by various spectroscopic techniques. The individual isomers can be separated by column chromatography or fractional distillation.

Spectroscopic Data (Mixture of Isomers):

  • ¹H NMR (CDCl₃, δ): 3.4-4.1 (m, 1H, -CHOH), 0.8-2.2 (m, 16H, remaining protons). The signals for the proton on the carbon bearing the hydroxyl group (-CHOH) for the cis and trans isomers are typically distinct and can be used to determine the isomer ratio by integration.

  • ¹³C NMR (CDCl₃, δ): ~70-75 (-CHOH), ~30-40 (cyclohexyl carbons), ~10-15 (-CH₂CH₃).

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2920, 2850 (C-H stretch).

Visualizations

General Synthesis Workflow

Synthesis_Workflow Start 4-Ethylcyclohexanone Reduction Reduction Reaction Start->Reduction Reducing Agent (e.g., NaBH4) Workup Reaction Work-up (Quenching, Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound (cis/trans mixture) Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Stereochemical Pathways of Hydride Reduction

Stereochemical_Pathways cluster_start 4-Ethylcyclohexanone cluster_pathways Hydride Attack Pathways cluster_products Stereoisomeric Products Ketone 4-Ethylcyclohexanone Axial_Attack Axial Attack (Small Hydride, e.g., NaBH4) Ketone->Axial_Attack Equatorial_Attack Equatorial Attack (Bulky Hydride, e.g., L-Selectride®) Ketone->Equatorial_Attack Trans_Product trans-4-Ethylcyclohexanol (Equatorial -OH, Major Product) Axial_Attack->Trans_Product Cis_Product cis-4-Ethylcyclohexanol (Axial -OH, Major Product) Equatorial_Attack->Cis_Product

Caption: Stereochemical pathways in the hydride reduction of 4-ethylcyclohexanone.

Conclusion

The synthesis of this compound from 4-ethylcyclohexanone can be effectively achieved using various reduction methods. The choice of the reducing agent is paramount in controlling the stereochemical outcome of the reaction. While sodium borohydride and lithium aluminum hydride are effective for producing the thermodynamically favored trans isomer, sterically hindered reagents like L-Selectride® provide a route to the kinetically favored cis isomer. Catalytic hydrogenation offers a greener alternative, often yielding the trans product. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select the most appropriate synthetic strategy based on their specific needs for yield and stereoselectivity.

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-ethylcyclohexanol, focusing on their conformational analysis, spectroscopic properties, and methods for their synthesis and separation. The information presented is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₈H₁₆O) is a substituted cycloalkane that exists as two geometric isomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The spatial arrangement of the ethyl and hydroxyl groups relative to the cyclohexane (B81311) ring gives rise to distinct physical, chemical, and spectroscopic properties for each isomer. Understanding these differences is crucial for applications in stereoselective synthesis, conformational analysis, and as building blocks in the development of new chemical entities. The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the substituents (axial or equatorial) in the most stable chair conformations dictates the overall stability and reactivity of each isomer.

Conformational Analysis

The thermodynamic stability of the cis and trans isomers of this compound is determined by the steric interactions of the ethyl and hydroxyl groups with the cyclohexane ring in the chair conformation. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformations.

The most stable chair conformation for each isomer is the one that places the larger substituent, or the maximum number of substituents, in the equatorial position to minimize 1,3-diaxial interactions.

  • A-value (Ethyl group): ~1.75-1.79 kcal/mol[1]

  • A-value (Hydroxyl group): ~0.87-1.0 kcal/mol[1]

Trans-4-Ethylcyclohexanol:

In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both substituents can occupy equatorial positions simultaneously (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), which is energetically highly unfavorable due to significant 1,3-diaxial steric strain. Therefore, trans-4-ethylcyclohexanol exists almost exclusively in the diequatorial conformation, making it the more thermodynamically stable isomer.

Cis-4-Ethylcyclohexanol:

In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups. Given that the ethyl group has a larger A-value than the hydroxyl group, the most stable conformation of the cis isomer will have the ethyl group in the equatorial position and the hydroxyl group in the axial position.

The following diagram illustrates the conformational equilibrium for both isomers.

G cluster_trans trans-4-Ethylcyclohexanol cluster_cis cis-4-Ethylcyclohexanol trans_eq Diequatorial (more stable) trans_ax Diaxial (less stable) trans_eq->trans_ax Ring Flip cis_eq_Et Equatorial Ethyl, Axial OH (more stable) cis_ax_Et Axial Ethyl, Equatorial OH (less stable) cis_eq_Et->cis_ax_Et Ring Flip

Conformational equilibrium of this compound isomers.

Quantitative Data Summary

The distinct structural differences between the cis and trans isomers lead to variations in their physical and spectroscopic properties.

Physical Properties
Propertycis-4-Ethylcyclohexanoltrans-4-EthylcyclohexanolMixture (cis & trans)
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight 128.21 g/mol 128.21 g/mol 128.21 g/mol [2]
Appearance Colorless liquidColorless liquid[3]Colorless to light yellow liquid[2]
Boiling Point ~174 °C (estimated for cis-4-methylcyclohexanol)[4]84 °C at 10 mmHg[5]185.7 °C at 760 mmHg[1]
Melting Point ~ -10 °C (estimated for cis-4-methylcyclohexanol)[4]Not availableNot available
Density ~0.913 g/mL (estimated for cis-4-methylcyclohexanol)[4]0.91 g/mL[3]0.916-0.919 g/mL at 20 °C[6]
Refractive Index ~1.453 (estimated for cis-4-methylcyclohexanol)[4]1.46[3]1.460-1.464 at 20 °C[6]
Spectroscopic Data

The orientation of the substituents significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra.

Spectroscopic Data cis-4-Ethylcyclohexanol (Predicted/Analogous)trans-4-Ethylcyclohexanol (Predicted/Analogous)
¹H NMR (CDCl₃) The axial proton on C1 (bearing the OH group) is expected to appear as a broad signal at a more downfield chemical shift compared to the equatorial proton in the trans isomer.The equatorial proton on C1 (bearing the OH group) is expected to appear as a narrower multiplet at a more upfield chemical shift compared to the axial proton in the cis isomer.
¹³C NMR (CDCl₃) The chemical shifts of the ring carbons are influenced by the axial hydroxyl group, with notable differences in the shifts of C1, C3, and C5 compared to the trans isomer.The all-equatorial arrangement generally results in different chemical shifts for the ring carbons compared to the cis isomer.
Conformational Energy
IsomerMost Stable ConformationEnergy Difference (ΔG°)
trans-4-Ethylcyclohexanol DiequatorialFavored
cis-4-Ethylcyclohexanol Equatorial Ethyl, Axial OHLess stable than trans by ~0.87-1.0 kcal/mol (A-value of OH)[1]

Experimental Protocols

Synthesis of this compound by Reduction of 4-Ethylcyclohexanone (B1329521)

A mixture of cis and trans isomers of this compound can be synthesized by the reduction of 4-ethylcyclohexanone using sodium borohydride (B1222165). The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Materials:

Procedure:

  • Dissolve 4-ethylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.

  • Quench the reaction by the slow addition of 3 M NaOH solution to decompose the borate (B1201080) ester.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, a mixture of cis and trans-4-ethylcyclohexanol.

Separation of Cis and Trans Isomers by Column Chromatography

The cis and trans isomers of this compound can be separated based on their polarity differences using column chromatography. The cis isomer, with its axial hydroxyl group, is generally slightly more polar than the trans isomer with its equatorial hydroxyl group.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 5% ethyl acetate in hexane. The less polar trans isomer will elute first.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexane) to elute the more polar cis isomer.

  • Analysis: Analyze the collected fractions by TLC, GC, or NMR to identify the pure fractions of each isomer.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified cis and trans-4-ethylcyclohexanol.

The following diagram illustrates a typical workflow for the synthesis and separation of this compound isomers.

G start 4-Ethylcyclohexanone reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup and Extraction reduction->workup crude_product Crude Mixture (cis and trans isomers) workup->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography trans_isomer trans-4-Ethylcyclohexanol (less polar) chromatography->trans_isomer Elute with low polarity solvent cis_isomer cis-4-Ethylcyclohexanol (more polar) chromatography->cis_isomer Elute with higher polarity solvent

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical protocols for 4-Ethylcyclohexanol. This compound, with its characteristic cyclohexane (B81311) ring, serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including fragrance chemistry and drug development.

Chemical Structure and Isomerism

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1] Its structure consists of a cyclohexane ring substituted with an ethyl group and a hydroxyl group at positions 1 and 4, respectively.

Due to the substituted cyclohexane ring, this compound exists as two geometric isomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the ethyl and hydroxyl groups relative to the plane of the cyclohexane ring.

In the more stable chair conformations:

  • In cis-4-Ethylcyclohexanol , one substituent is in an axial position and the other is in an equatorial position.

  • In trans-4-Ethylcyclohexanol , both substituents are in equatorial positions, which is the thermodynamically more stable arrangement due to reduced steric hindrance.

The stereoisomerism of this compound is a critical consideration in its synthesis and application, as the different spatial arrangements can lead to variations in physical properties and biological activity.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct, allowing for their identification and characterization. While data for the mixed isomers and the pure trans isomer are readily available, specific physical properties for the pure cis isomer are less commonly reported. The data for the analogous cis-4-methylcyclohexanol can provide a useful estimation.

Table 1: Physical Properties of this compound Isomers

Propertycis-4-Ethylcyclohexanol (estimated)trans-4-EthylcyclohexanolThis compound (cis/trans mixture)
CAS Number 19781-61-4[2]19781-62-5[3]4534-74-1[4]
Boiling Point ~171-173 °C (lit.)[5]185.7 °C at 760 mmHg[4]185.7 °C at 760 mmHg; 83.5-84.5 °C at 10 mmHg (lit.)[4]
Density ~0.913 g/mL[6]-0.914 g/mL at 25 °C (lit.)[5]
Refractive Index ~1.453[6]-n20/D 1.458 (lit.)[5]

Table 2: Spectroscopic Data of this compound Isomers

Spectrumcis-4-Ethylcyclohexanoltrans-4-Ethylcyclohexanol
¹H NMR (CDCl₃) Peaks observable, specific shifts available in spectral databases.[7][8]Peaks observable, specific shifts available in spectral databases.[5][9]
¹³C NMR (CDCl₃) Peaks observable, specific shifts available in spectral databases.[10]Peaks observable, specific shifts available in spectral databases.[11]
IR (Infrared) Characteristic O-H and C-H stretching bands.[4]Characteristic O-H and C-H stretching bands.[9]

Experimental Protocols

The synthesis and analysis of this compound isomers require specific experimental procedures to ensure stereocontrol and accurate characterization.

Synthesis of 4-Ethylcyclohexanone (B1329521) (Precursor)

The precursor for the synthesis of this compound isomers is 4-ethylcyclohexanone. This ketone can be synthesized via several methods, including the oxidation of this compound or the catalytic hydrogenation of p-cresol (B1678582) followed by oxidation.[7]

Logical Workflow for 4-Ethylcyclohexanone Synthesis:

G cluster_oxidation Oxidation Route p_cresol p-Cresol h2_pdc H₂/Pd-C p_cresol->h2_pdc Hydrogenation ethylcyclohexanol_mix This compound (cis/trans mixture) h2_pdc->ethylcyclohexanol_mix oxidant Oxidizing Agent (e.g., PCC, Jones Reagent) ethylcyclohexanol_mix->oxidant Oxidation ethylcyclohexanone 4-Ethylcyclohexanone oxidant->ethylcyclohexanone Forms

Caption: Synthesis routes to 4-ethylcyclohexanone.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of cis- and trans-4-Ethylcyclohexanol is typically achieved through the reduction of 4-ethylcyclohexanone using different reducing agents that favor the formation of one isomer over the other.

  • Synthesis of trans-4-Ethylcyclohexanol (Equatorial Attack): Reduction of 4-ethylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) generally favors the formation of the more stable trans isomer. The hydride attacks the carbonyl group from the axial position, leading to an equatorial hydroxyl group.

  • Synthesis of cis-4-Ethylcyclohexanol (Axial Attack): The use of a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), promotes attack from the less sterically hindered equatorial face of the carbonyl group, resulting in the formation of the cis isomer with an axial hydroxyl group.[12]

Experimental Workflow for Stereoselective Reduction:

G cluster_trans trans-Isomer Synthesis cluster_cis cis-Isomer Synthesis start 4-Ethylcyclohexanone reductant_trans NaBH₄ / EtOH start->reductant_trans Reduction reductant_cis L-Selectride® / THF start->reductant_cis Reduction workup_trans Aqueous Workup reductant_trans->workup_trans purify_trans Purification (Crystallization/Chromatography) workup_trans->purify_trans product_trans trans-4-Ethylcyclohexanol purify_trans->product_trans workup_cis Oxidative Workup (H₂O₂, NaOH) reductant_cis->workup_cis purify_cis Purification (Column Chromatography) workup_cis->purify_cis product_cis cis-4-Ethylcyclohexanol purify_cis->product_cis

Caption: Stereoselective synthesis of this compound isomers.

Separation of cis and trans Isomers by Column Chromatography

A mixture of cis and trans isomers can be separated using column chromatography on silica (B1680970) gel. The trans isomer is generally less polar than the cis isomer and will therefore elute first when using a non-polar to moderately polar eluent system.

Detailed Protocol:

  • Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The polarity of the eluent is gradually increased to elute the more polar cis isomer.[13]

  • Isolation: Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure.

Gas Chromatography (GC) Analysis of Isomer Ratio

Gas chromatography is an effective method for determining the ratio of cis and trans isomers in a sample. The separation is based on the difference in boiling points and polarity of the isomers.

Typical GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or a Carbowax column) is suitable.[13][14]

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 210 °C) at a rate of 5-10 °C/min.[14]

  • Detector: A Flame Ionization Detector (FID) is commonly used.

  • Carrier Gas: Helium or Nitrogen.

The trans isomer, being less polar, will typically have a shorter retention time than the cis isomer on a standard non-polar column.[13]

Visualization of Stereoisomers

The chair conformations of the cis and trans isomers of this compound illustrate the different spatial arrangements of the substituents.

G cluster_cis cis-4-Ethylcyclohexanol cluster_trans trans-4-Ethylcyclohexanol cis_chair cis_chair trans_chair trans_chair

Caption: Chair conformations of cis- and trans-4-Ethylcyclohexanol. (Note: Actual images would be embedded in a final document.)

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, physical properties, and analytical and synthetic protocols for this compound. The clear distinction between the cis and trans isomers in terms of their properties and synthesis is crucial for researchers and professionals working with this compound. The provided experimental workflows and data tables serve as a valuable resource for the successful synthesis, separation, and characterization of this compound isomers.

References

Spectroscopic Profile of 4-Ethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Ethylcyclohexanol (C8H16O), a substituted cyclohexanol (B46403) of interest in various chemical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the presence and connectivity of the ethyl and cyclohexanol moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.1Multiplet1HH-1 (CH-OH)
~1.0 - 2.0Multiplet10HCyclohexyl protons (H-2, H-3, H-4, H-5, H-6) and CH₂ of ethyl group
~0.8 - 1.0Triplet3HCH₃ of ethyl group
VariableSinglet1HOH

Note: Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific isomer (cis/trans). The data presented is a generalized prediction based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for trans-4-Ethylcyclohexanol

Chemical Shift (δ) ppmAssignment
70.0C-1 (CH-OH)
42.9C-4
35.8C-3, C-5
32.2C-2, C-6
28.9CH₂ (ethyl)
12.1CH₃ (ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350Strong, BroadO-H StretchAlcohol
~2920StrongC-H Stretchsp³ C-H
~2850StrongC-H Stretchsp³ C-H
~1450MediumC-H BendCH₂
~1060StrongC-O StretchSecondary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment
128~5%[M]⁺ (Molecular Ion)
110~20%[M - H₂O]⁺
99~30%[M - C₂H₅]⁺
81~100%[C₆H₉]⁺
57~85%[C₄H₉]⁺
43~70%[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Technique: Proton NMR.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0-12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer.

  • Technique: Carbon-13 NMR with proton decoupling.

  • Parameters:

    • Number of scans: 512-2048

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0-220 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

FTIR Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

    • A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct injection if it is sufficiently volatile and pure.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A mass spectrometer with an electron ionization source.

  • Technique: Electron Impact.

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_Data IR_Data Functional Groups - O-H (Alcohol) - C-H (Aliphatic) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural determination of this compound.

Navigating the Solution: A Technical Guide to the Solubility of 4-Ethylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Ethylcyclohexanol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the theoretical and practical aspects of this compound's solubility in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes a robust experimental protocol for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound and its Solubility

This compound (C₈H₁₆O) is a cyclic alcohol recognized for its utility as a precursor in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and a polar hydroxyl (-OH) group, dictates its solubility behavior, making it generally soluble in organic solvents and sparingly soluble in water.[1] An estimated water solubility for this compound is approximately 2024 mg/L at 25 °C.[2] A thorough understanding of its solubility in various organic media is critical for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept suggests that a solute will have the highest solubility in a solvent with a similar polarity. This compound possesses both a non-polar hydrocarbon backbone and a polar hydroxyl group capable of hydrogen bonding. Consequently, its solubility profile is a balance between these two features.

  • Polar Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can form hydrogen bonds with polar protic solvents, promoting solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The ethylcyclohexane (B155913) portion of the molecule interacts favorably with non-polar solvents through van der Waals forces, leading to good solubility.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can interact with both the polar and non-polar regions of this compound, generally resulting in high solubility.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
n-Hexane
Toluene
Diethyl Ether

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This method is widely recognized for its accuracy and reliability.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with tight-fitting caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • To each vial, add a known volume (e.g., 10 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered sample.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

    • Alternatively, a pre-validated chromatographic method (GC or HPLC) can be used for quantification. This involves creating a calibration curve with standards of known this compound concentrations in the respective solvent. The filtered sample is then diluted to fall within the calibration range and analyzed.

Calculation of Solubility
  • Gravimetric Method:

    • Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of solvent in the filtered sample] * 100

  • Chromatographic Method:

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Account for any dilutions made during sample preparation to calculate the original concentration in the saturated solution.

Visualizing the Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following workflow diagram.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_calc 5. Calculation prep_solid Add excess this compound to vial prep_solvent Add known volume of organic solvent prep_solid->prep_solvent prep_cap Securely cap vial prep_solvent->prep_cap equil_agitate Agitate at constant temperature (24-48h) prep_cap->equil_agitate equil_settle Allow excess solid to settle (≥4h) equil_agitate->equil_settle sample_supernatant Withdraw supernatant with syringe equil_settle->sample_supernatant sample_filter Filter through syringe filter sample_supernatant->sample_filter quant_method Choose Method sample_filter->quant_method quant_grav Gravimetric Analysis quant_method->quant_grav Evaporate solvent & weigh residue quant_chrom Chromatographic Analysis (GC/HPLC) quant_method->quant_chrom Dilute & analyze against standards calc_sol Determine Solubility (g/100mL or mol/L) quant_grav->calc_sol quant_chrom->calc_sol

Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers can generate high-quality, reproducible solubility data, which is essential for the effective application of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylcyclohexanol, specifically its boiling point and density. The information is compiled from various chemical data sources to assist in research, development, and quality control applications. This compound (CAS No. 4534-74-1) is a cyclic alcohol used as an intermediate in organic synthesis and in the formulation of various chemical products.[1][2] It exists as a mixture of cis and trans isomers, and its physical properties can be influenced by the isomeric ratio, purity, and environmental conditions.[1][3]

Physical Properties: Boiling Point and Density

The boiling point and density are critical parameters for the handling, processing, and application of this compound. The following table summarizes the reported values for this compound, which often appears as a colorless to light yellow liquid.[2][4][5]

PropertyValueConditionsIsomer InformationSource(s)
Boiling Point 185.7 °Cat 760 mmHgNot Specified[4]
185.67 °Cat 760 mmHg (estimated)Not Specified[6]
83.5-84.5 °Cat 10 mmHgNot Specified[4][7]
83.4-84.4 °Cat 10 mmHgNot Specified[3]
84 °Cat 10 mmHgtrans isomer[8]
Density 0.889 g/mLat 25 °CNot Specified[3][4][7]
0.88 g/mLNot SpecifiedMixture of isomers[9]
Specific Gravity 0.916 to 0.919at 20 °CNot Specified[6]
0.91Not Specifiedtrans isomer[10]

Experimental Protocols and Methodologies

While the cited sources provide quantitative data on the physical properties of this compound, they do not offer detailed experimental protocols for the specific measurements. This section outlines the standard methodologies typically employed for determining boiling point and density, which can be presumed to be similar to the methods used to obtain the reported values.

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when values are reported at reduced pressures (e.g., 10 mmHg), vacuum distillation is the standard method.

  • Apparatus: A typical setup includes a distillation flask, a condenser, a receiving flask, a heating mantle, a thermometer, and a vacuum pump connected to a manometer for pressure measurement.

  • Procedure (General): The this compound sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg), which is monitored by the manometer. The sample is then heated, and the temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at that specific pressure. For measurements at atmospheric pressure (760 mmHg), the same principle applies without the need for a vacuum.

Density Determination: Density is the mass of a substance per unit volume. It is temperature-dependent and commonly measured using a pycnometer or a digital densitometer.

  • Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance, or a digital density meter. A temperature-controlled water bath is crucial for maintaining the specified temperature (e.g., 25 °C).

  • Procedure (Pycnometer Method):

    • The empty pycnometer is weighed.

    • It is then filled with the this compound sample and placed in a water bath at the target temperature until thermal equilibrium is reached.

    • The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

    • The procedure is repeated with a reference substance of known density (e.g., deionized water) to calibrate the exact volume of the pycnometer.

    • The density is calculated by dividing the mass of the this compound sample by the calibrated volume.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of this compound, from sample acquisition to final data reporting.

G cluster_0 Preparation & Analysis cluster_1 Property Measurement cluster_2 Data Reporting Sample Sample Acquisition (this compound) Purity Purity Analysis (e.g., GC) Sample->Purity Isomer Isomer Characterization (cis/trans ratio) Purity->Isomer Optional but Recommended BoilingPoint Boiling Point Determination (Distillation @ specific pressure) Isomer->BoilingPoint Density Density Measurement (Pycnometer/Densitometer @ specific temp.) Isomer->Density Report Technical Data Sheet / Report BoilingPoint->Report Density->Report

Caption: Workflow for Physical Property Characterization of this compound.

References

Navigating the Procurement and Purity of 4-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sourcing of high-quality chemical reagents is a critical foundation for successful discovery and manufacturing. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4-Ethylcyclohexanol, a key building block in various synthetic pathways.

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a mixture of cis- and trans- isomers. While numerous suppliers list the product, major distributors with established supply chains include Sigma-Aldrich (now MilliporeSigma), Tokyo Chemical Industry (TCI), and Santa Cruz Biotechnology.[1] Smaller and specialized chemical providers also offer this product, sometimes with a focus on specific grades or purity levels.

Pricing can vary significantly based on the supplier, quantity, and stated purity. For small research quantities (e.g., 25 mL to 250 mg), costs can range from approximately $77.90 upwards.[2] Bulk quantities are generally available upon request, with pricing subject to negotiation. It is important to note that some suppliers, like Sigma-Aldrich for their "AldrichCPR" grade, provide the product for early discovery research with the explicit understanding that the buyer assumes responsibility for confirming its identity and purity, as analytical data is not routinely collected for this specific product line.[2][3]

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct NamePurity SpecificationAvailable Quantities
Sigma-AldrichThis compound AldrichCPRNot specified; buyer to confirm250 mg and larger
TCI AmericaThis compound (cis- and trans- mixture)>97.0% (GC)[1][4][5][6]25 mL and larger
Santa Cruz BiotechnologyThis compoundNot specifiedResearch quantities
CymitQuimicaThis compound (cis- and trans- mixture)>97.0%(GC) or 97%Various
ChemicalBookThis compound99% (from some listed suppliers)Bulk and research

Purity and Impurity Profile

The most commonly cited purity for commercially available this compound is greater than 97.0%, as determined by gas chromatography (GC).[1][4][5][6] This indicates that the material is suitable for many research and development applications. However, for more sensitive applications, such as in pharmaceutical synthesis, a more detailed understanding of the impurity profile is essential.

Potential impurities in this compound can originate from the synthetic route or degradation over time. Common synthetic pathways to cyclohexanol (B46403) derivatives often involve the reduction of the corresponding ketone (4-ethylcyclohexanone) or the hydration of the corresponding alkene.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-ethylcyclohexanone.

  • By-products of Synthesis: Isomers of this compound, and other related cyclohexyl compounds.

  • Solvents: Residual solvents used in the synthesis and purification process.

  • Water: Due to the hygroscopic nature of alcohols.

Table 2: Typical Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₆O[2][7][8]
Molecular Weight128.21 g/mol [2][7][9]
AppearanceColorless to light yellow liquid[5][10]
Boiling Point185.67 °C @ 760 mmHg (est.)[1]
Flash Point78 °C (172.4 °F) - closed cup[2]
Density~0.916-0.919 g/mL @ 20 °C[1]
Refractive Index~1.460-1.464 @ 20 °C[1]

Experimental Protocols for Purity Assessment

Gas chromatography is the most common and effective method for assessing the purity of this compound and identifying volatile impurities.

Gas Chromatography (GC) Method for Purity Analysis

While a specific, validated protocol for this compound from a pharmacopeia was not found, a general GC method for analyzing cyclohexanol derivatives can be adapted.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).

Method Parameters (Illustrative Example):

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by using a mass spectrometry (MS) detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

For unambiguous identification of impurities, GC-MS is the preferred method. The GC conditions can be similar to those used for purity analysis. The mass spectrometer will provide mass spectra for each separated component, which can be compared against spectral libraries (e.g., NIST) for identification.

Visualizing Workflows and Relationships

Logical Workflow for Purity Verification

The following diagram illustrates a logical workflow for a researcher to verify the purity of a received batch of this compound.

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision start Receive this compound review_coa Review Supplier CoA start->review_coa physical_inspection Physical Inspection (Color, Clarity) review_coa->physical_inspection gc_fid_analysis GC-FID Purity Analysis physical_inspection->gc_fid_analysis compare_spec Compare with Specification (>97%) gc_fid_analysis->compare_spec gc_ms_analysis GC-MS Impurity ID (if needed) compare_spec->gc_ms_analysis Purity Fails or Unknown Peaks decision Accept or Reject Batch compare_spec->decision Purity Meets Spec gc_ms_analysis->decision purification Further Purification (if necessary) decision->purification use_in_synthesis Use in Synthesis decision->use_in_synthesis purification->use_in_synthesis

Caption: Workflow for Purity Verification of this compound.

Potential Impurity Sources in Synthesis

This diagram illustrates the potential sources of impurities during a typical synthesis of this compound from 4-ethylcyclohexanone.

Impurity_Sources cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Final Product & Impurities starting_material 4-Ethylcyclohexanone reaction Reduction Reaction starting_material->reaction impurity1 Unreacted Ketone starting_material->impurity1 Incomplete Reaction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reaction solvent_synthesis Solvent (e.g., Methanol) solvent_synthesis->reaction impurity3 Residual Solvents solvent_synthesis->impurity3 Incomplete Removal workup Aqueous Workup reaction->workup impurity2 Isomeric By-products reaction->impurity2 Side Reactions extraction_solvent Extraction Solvent (e.g., Ethyl Acetate) workup->extraction_solvent distillation Distillation extraction_solvent->distillation extraction_solvent->impurity3 Incomplete Removal final_product This compound (cis/trans) distillation->final_product impurity1->final_product impurity2->final_product impurity3->final_product

References

The Cyclohexanol Scaffold: A Versatile Platform in Medicinal Chemistry with a Focus on 4-Ethylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The cyclohexanol (B46403) moiety, a fundamental six-carbon cyclic alcohol, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and the synthetic tractability of its derivatives have established it as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide explores the potential applications of 4-Ethylcyclohexanol and its derivatives in medicinal chemistry, providing an in-depth analysis of its role as a synthetic building block, its incorporation into bioactive molecules, and the experimental methodologies underpinning its use.

Introduction to the Cyclohexanol Scaffold in Drug Discovery

The cyclohexane (B81311) ring is a common motif in numerous natural products and synthetic drugs, prized for its ability to present substituents in well-defined three-dimensional orientations. This property is crucial for optimizing interactions with biological targets such as enzymes and receptors. The hydroxyl group of cyclohexanol provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric features through esterification, etherification, and oxidation reactions.

While the broader class of cyclohexanol derivatives has been extensively studied, this guide will place a particular emphasis on the potential of this compound. Although direct applications in marketed drugs are not widely documented, its structural features suggest significant untapped potential for the generation of novel chemical entities with diverse pharmacological activities.

This compound as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex molecules. The ethyl group at the 4-position introduces a degree of lipophilicity and can influence the overall shape and binding affinity of the final compound. The hydroxyl group can be readily oxidized to the corresponding ketone, 4-ethylcyclohexanone, which can then participate in a variety of carbon-carbon bond-forming reactions.

Case Study: Synthesis of Venlafaxine Analogues

A prominent example of the utility of the cyclohexanone (B45756) core in medicinal chemistry is the synthesis of the antidepressant drug Venlafaxine. While Venlafaxine itself is synthesized from cyclohexanone, the established synthetic routes can be adapted to utilize 4-ethylcyclohexanone, derived from this compound, to generate novel analogues.

The synthesis typically begins with the condensation of an arylacetonitrile, such as 4-methoxyphenylacetonitrile (B141487), with cyclohexanone (or its 4-ethyl derivative) to form a cyanohydrin intermediate. Subsequent reduction of the nitrile group and N-alkylation yield the final tertiary amine product.

Table 1: Key Intermediates in the Synthesis of Venlafaxine

IntermediateStructureRole
CyclohexanoneC₆H₁₀OStarting material for the cyclohexanol core
4-MethoxyphenylacetonitrileC₉H₉NOProvides the substituted phenyl ring and the initial amine nitrogen
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanolC₁₅H₁₉NO₂Key intermediate formed from the condensation reaction
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanolC₁₅H₂₃NO₂Intermediate after reduction of the nitrile
VenlafaxineC₁₇H₂₇NO₂Final active pharmaceutical ingredient

Experimental Protocols

Synthesis of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

This procedure outlines the synthesis of a key intermediate analogous to that used in Venlafaxine synthesis, starting from cyclohexanone.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (B78521) (or other suitable base)

  • Toluene (or other suitable solvent)

Procedure:

  • To a solution of 4-methoxyphenylacetonitrile in toluene, add powdered sodium hydroxide.

  • Add cyclohexanone dropwise to the mixture at a controlled temperature (e.g., 0-15°C).

  • Stir the reaction mixture for a specified period (e.g., 15-120 minutes) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Robinson Annulation for the Synthesis of Substituted Cyclohexenones

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[1] This method is instrumental in synthesizing substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanols.

General Reaction: A ketone and a methyl vinyl ketone react in the presence of a base to form an α,β-unsaturated ketone within a cyclohexane ring.[1]

Experimental Workflow for Robinson Annulation:

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation ketone Ketone enolate Enolate ketone->enolate Deprotonation mvk Methyl Vinyl Ketone michael_adduct Michael Adduct (1,5-diketone) mvk->michael_adduct base1 Base (e.g., NaOEt) base2 Base michael_adduct->base2 aldol_adduct Aldol Adduct (β-hydroxy ketone) michael_adduct->aldol_adduct Intramolecular Aldol Addition enolate->michael_adduct Nucleophilic Attack base2->michael_adduct Deprotonation cyclohexenone Cyclohexenone aldol_adduct->cyclohexenone Dehydration

Caption: General workflow for the Robinson annulation reaction.

Potential Pharmacological Activities of this compound Derivatives

While specific biological activity data for this compound derivatives are scarce in publicly available literature, the broader class of cyclohexanol and cyclohexanone derivatives has shown a wide range of pharmacological effects. These include:

  • Antidepressant Activity: As exemplified by Venlafaxine, the cyclohexanol core is a key structural feature for serotonin-norepinephrine reuptake inhibitors.

  • Analgesic Activity: Certain 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.

  • Anticancer Activity: The cyclohexenone scaffold, readily accessible from cyclohexanol derivatives, is found in numerous natural products with cytotoxic properties.

  • Anti-inflammatory Activity: Derivatives of cyclohexanol have been explored for their potential to modulate inflammatory pathways.

The introduction of a 4-ethyl substituent can modulate the lipophilicity and steric profile of these derivatives, potentially leading to improved pharmacokinetic properties or altered target-binding affinities.

Signaling Pathways and Logical Relationships

The therapeutic effects of cyclohexanol-based compounds are mediated through their interaction with specific biological pathways. For instance, the antidepressant activity of Venlafaxine analogues involves the inhibition of neurotransmitter reuptake transporters.

Diagram of a Simplified Neurotransmitter Reuptake Inhibition Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter Neurotransmitter (Serotonin, Norepinephrine) vesicle->neurotransmitter Release reuptake_transporter Reuptake Transporter (e.g., SERT, NET) reuptake_transporter->vesicle neurotransmitter->reuptake_transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding signal Neuronal Signal receptor->signal Signal Transduction drug Cyclohexanol-based Inhibitor (e.g., Venlafaxine) drug->reuptake_transporter Inhibition

Caption: Simplified mechanism of neurotransmitter reuptake inhibition.

Conclusion and Future Directions

This compound represents an under-explored yet potentially valuable scaffold in medicinal chemistry. Its structural relationship to the core of successful drugs like Venlafaxine, combined with the versatility of cyclohexanol chemistry, suggests that its derivatives are promising candidates for future drug discovery programs. Further research is warranted to synthesize and screen libraries of this compound derivatives to uncover novel bioactive compounds. The development of efficient and stereoselective synthetic methodologies will be crucial in unlocking the full therapeutic potential of this versatile building block.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

The Genesis of 4-Ethylcyclohexanol: A Journey Through Foundational Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and history of 4-Ethylcyclohexanol, tracing its origins to the foundational principles of catalytic hydrogenation and organometallic chemistry that revolutionized synthetic organic chemistry in the early 20th century.

Abstract

This technical guide delves into the discovery and history of this compound, a substituted cyclic alcohol. While a singular "discovery" paper for this specific compound remains elusive in early chemical literature, its synthesis is intrinsically linked to two Nobel Prize-winning bodies of work from the early 1900s: Paul Sabatier's advancements in catalytic hydrogenation and Victor Grignard's development of organomagnesium reagents. This paper will detail the probable historical synthesis routes, present available quantitative data, and provide detailed experimental protocols representative of the methods likely employed for its initial preparation. The logical pathways and experimental workflows are visualized to provide clarity for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Modern Synthetic Chemistry

The late 19th and early 20th centuries were a period of profound advancement in organic chemistry. The ability to systematically modify organic molecules opened new frontiers in science and industry. Two key developments laid the groundwork for the synthesis of a vast array of compounds, including substituted cyclohexanols like this compound.

Paul Sabatier and Catalytic Hydrogenation: In 1912, Paul Sabatier was awarded the Nobel Prize in Chemistry for his work on the hydrogenation of organic compounds in the presence of finely divided metals.[1][2] His research demonstrated that unsaturated compounds, including aromatic rings like phenols, could be saturated with hydrogen using catalysts such as nickel, paving the way for the production of cyclohexanol (B46403) and its derivatives.[3][4][5] This breakthrough provided a direct and efficient route to convert substituted phenols into their corresponding cyclohexanols.

Victor Grignard and Organomagnesium Reagents: Co-recipient of the 1912 Nobel Prize in Chemistry, Victor Grignard, developed the organomagnesium halides that now bear his name.[6][7][8] Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[2] Their reaction with carbonyl compounds, such as ketones, provided a versatile method for the synthesis of alcohols with a wide range of substituents.[6][8]

Probable Historical Synthesis Pathways of this compound

Given the historical context, two primary synthetic routes were likely the first to yield this compound.

Catalytic Hydrogenation of 4-Ethylphenol

The most direct historical route to this compound is the catalytic hydrogenation of 4-ethylphenol. Following Sabatier's pioneering work, this method would have been a logical approach for chemists of the era.

4-Ethylphenol 4-Ethylphenol This compound This compound 4-Ethylphenol->this compound H₂, Ni catalyst (Sabatier Hydrogenation)

Figure 1: Catalytic Hydrogenation of 4-Ethylphenol.
Grignard Reaction of Ethylmagnesium Bromide with Cyclohexanone (B45756)

The Grignard reaction offers an alternative pathway, allowing for the construction of the ethyl-substituted cyclohexanol from a cyclohexanone precursor. This method would involve the reaction of ethylmagnesium bromide with cyclohexanone, followed by an acidic workup.

Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide Mg, dry ether Alkoxide Intermediate Alkoxide Intermediate Ethylmagnesium Bromide->Alkoxide Intermediate Cyclohexanone This compound This compound Alkoxide Intermediate->this compound H₃O⁺ (acidic workup)

Figure 2: Grignard Synthesis of this compound.

Quantitative Data

PropertyValueReference
Molecular Formula C₈H₁₆O[1][9][10]
Molecular Weight 128.21 g/mol [1][10]
CAS Number 4534-74-1[1][10]
Appearance Colorless to light yellow clear liquid[9]
Boiling Point 83.5-84.5 °C at 10 mmHg[11]
Density 0.889 g/mL at 25 °C[11]
Refractive Index (n20/D) 1.462[11]
Specific Gravity 0.91600 to 0.91900 @ 20.00 °C[12]
Flash Point 172.00 °F (77.78 °C)[12]
Solubility in water 2024 mg/L @ 25 °C (estimated)[6]

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the two primary historical synthesis methods of this compound. These protocols are based on established procedures for similar reactions from the early 20th century.

Protocol for Catalytic Hydrogenation of 4-Ethylphenol

This protocol is adapted from the general methods of catalytic hydrogenation developed by Sabatier and his contemporaries.

Objective: To synthesize this compound via the catalytic hydrogenation of 4-Ethylphenol.

Materials:

  • 4-Ethylphenol

  • Raney Nickel (or a similar nickel-based catalyst)

  • Ethanol (B145695) (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 4-Ethylphenol in ethanol is prepared.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas to remove any air.

  • The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is heated to a temperature between 150-200 °C while being stirred vigorously.

  • The reaction is monitored by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake ceases, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The catalyst is removed by filtration.

  • The ethanol solvent is removed by distillation.

  • The resulting crude this compound is then purified by fractional distillation under reduced pressure.

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Dissolve 4-Ethylphenol in Ethanol Dissolve 4-Ethylphenol in Ethanol Add Raney Nickel Catalyst Add Raney Nickel Catalyst Dissolve 4-Ethylphenol in Ethanol->Add Raney Nickel Catalyst Seal in Autoclave Seal in Autoclave Add Raney Nickel Catalyst->Seal in Autoclave Purge with Nitrogen Purge with Nitrogen Seal in Autoclave->Purge with Nitrogen Pressurize with Hydrogen Pressurize with Hydrogen Purge with Nitrogen->Pressurize with Hydrogen Heat and Stir Heat and Stir Pressurize with Hydrogen->Heat and Stir Monitor Pressure Drop Monitor Pressure Drop Heat and Stir->Monitor Pressure Drop Cool and Vent Cool and Vent Monitor Pressure Drop->Cool and Vent Filter Catalyst Filter Catalyst Cool and Vent->Filter Catalyst Remove Solvent (Distillation) Remove Solvent (Distillation) Filter Catalyst->Remove Solvent (Distillation) Purify by Vacuum Distillation Purify by Vacuum Distillation Remove Solvent (Distillation)->Purify by Vacuum Distillation

Figure 3: Experimental Workflow for Catalytic Hydrogenation.
Protocol for Grignard Synthesis of this compound

This protocol is based on the general procedures for Grignard reactions established in the early 20th century.

Objective: To synthesize this compound from cyclohexanone and ethyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Cyclohexanone

  • Dilute sulfuric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture.

    • Magnesium turnings are placed in a round-bottom flask under a nitrogen atmosphere.

    • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

    • The reaction is allowed to proceed until the magnesium is consumed, resulting in a cloudy grey solution of ethylmagnesium bromide.

  • Reaction with Cyclohexanone:

    • The Grignard reagent is cooled in an ice bath.

    • A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure complete reaction.

  • Workup and Purification:

    • The reaction mixture is carefully poured onto a mixture of crushed ice and dilute sulfuric acid to quench the reaction and protonate the alkoxide.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

    • The crude this compound is purified by fractional distillation under reduced pressure.

cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Activate Mg with Iodine Activate Mg with Iodine Add Ethyl Bromide in Ether Add Ethyl Bromide in Ether Activate Mg with Iodine->Add Ethyl Bromide in Ether Cool Grignard Reagent Cool Grignard Reagent Add Ethyl Bromide in Ether->Cool Grignard Reagent Add Cyclohexanone in Ether Add Cyclohexanone in Ether Cool Grignard Reagent->Add Cyclohexanone in Ether Quench with Acid/Ice Quench with Acid/Ice Add Cyclohexanone in Ether->Quench with Acid/Ice Separate Layers Separate Layers Quench with Acid/Ice->Separate Layers Wash Organic Layer Wash Organic Layer Separate Layers->Wash Organic Layer Dry and Evaporate Solvent Dry and Evaporate Solvent Wash Organic Layer->Dry and Evaporate Solvent Vacuum Distillation Vacuum Distillation Dry and Evaporate Solvent->Vacuum Distillation

Figure 4: Experimental Workflow for Grignard Synthesis.

Stereochemistry

This compound exists as two geometric isomers: cis and trans. The orientation of the ethyl and hydroxyl groups relative to the plane of the cyclohexane (B81311) ring determines the isomer. The early development of stereochemistry, beginning in the late 19th century, provided the theoretical framework to understand and eventually separate such isomers.[13][14][15][16] The synthesis of this compound via either of the historical routes described would typically result in a mixture of the cis and trans isomers.[17] The exact ratio of these isomers would depend on the specific reaction conditions and catalysts used.

Evolution of Applications

Initially, the synthesis of compounds like this compound was primarily of academic interest, demonstrating the power of new synthetic methodologies. Over time, as the chemical industry grew, such compounds found applications as intermediates in the synthesis of more complex molecules. Today, this compound and its derivatives are used in various fields, including as intermediates for pharmaceuticals and in the fragrance industry.[9]

Conclusion

The discovery and history of this compound are not marked by a single serendipitous event but are rather a testament to the systematic and groundbreaking work of early 20th-century organic chemists. Its synthesis was made possible by the foundational discoveries of catalytic hydrogenation by Paul Sabatier and the development of organomagnesium reagents by Victor Grignard. While the exact date and researchers of its first synthesis are not clearly documented, the pathways for its creation were well-established by the early 1900s. This guide provides a comprehensive overview of the historical context, probable synthesis methods, and chemical properties of this compound, offering valuable insights for today's researchers and scientists.

References

Thermochemical Properties of 4-Ethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for 4-Ethylcyclohexanol (C₈H₁₆O). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers in various fields, including chemical engineering, materials science, and pharmacology. This document summarizes key thermochemical properties, outlines generalized experimental protocols for their determination, and presents a logical workflow for data evaluation.

Core Thermochemical Data

The thermochemical data for this compound is crucial for understanding its behavior in chemical reactions, its stability, and its potential as a solvent or reactant. The following tables summarize the key thermochemical properties for this compound in its gaseous and liquid states, primarily sourced from the NIST/TRC Web Thermo Tables.[1]

Table 1: Thermochemical Properties of this compound (Gas Phase)

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°gas)-405.3kJ/mol[1]
Molar Entropy (S°)See Table 2J/mol·K[1]
Molar Heat Capacity (Cp)See Table 3J/mol·K[1]

Table 2: Ideal Gas Molar Entropy of this compound at Various Temperatures

Temperature (K)Molar Entropy (S°) (J/mol·K)
200339.13
298.15415.89
300417.21
400489.12
500557.34
600620.67
700678.89
800732.45
900781.93
1000827.95
Source: Critically evaluated data from NIST/TRC Web Thermo Tables.[1]

Table 3: Ideal Gas Molar Heat Capacity (Cp) of this compound at Various Temperatures

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)
200119.34
298.15184.23
300185.39
400250.87
500306.45
600352.43
700390.12
800421.13
900446.98
1000468.91
Source: Critically evaluated data from NIST/TRC Web Thermo Tables.[1]

Table 4: Thermochemical and Physical Properties of this compound (Liquid Phase)

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°liquid)-475.8kJ/mol[1]
Normal Boiling Point462.15K[1]
Critical Temperature623.0K[1]
Critical Pressure3300kPa[1]
Enthalpy of Vaporization (at normal boiling point)48.7kJ/mol[1]

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry .

Generalized Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A known amount of a combustion promoter, such as benzoic acid, may be used to ensure complete combustion.

  • Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited electrically via a fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, typically benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Enthalpy of Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity and the enthalpies of phase transitions (e.g., melting and boiling) of a substance.

Generalized Protocol for Differential Scanning Calorimetry:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block. The instrument is programmed to heat or cool the sample at a controlled, linear rate over a specified temperature range.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

  • Data Analysis for Heat Capacity: The heat capacity of the sample at a given temperature is determined by comparing the heat flow to the sample with the heat flow to a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

  • Data Analysis for Enthalpy of Phase Transitions: When the sample undergoes a phase transition, such as melting or boiling, there is a significant endothermic or exothermic heat flow. The enthalpy of the transition is determined by integrating the area of the peak corresponding to the transition on the DSC thermogram.

Logical Workflow for Thermochemical Data Evaluation

The thermochemical data presented in this guide is often the result of a rigorous evaluation process that combines experimental measurements with theoretical calculations and data from various sources. The following diagram illustrates a generalized workflow for this process, inspired by the methodology of the NIST ThermoData Engine (TDE).

ThermochemicalDataWorkflow cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_eval Data Evaluation & Curation sample_prep Sample Preparation & Purification calorimetry Calorimetric Measurements (e.g., Bomb Calorimetry, DSC) sample_prep->calorimetry raw_data Raw Experimental Data calorimetry->raw_data data_analysis Critical Data Analysis & Comparison raw_data->data_analysis quantum_calc Quantum Chemical Calculations (e.g., DFT, ab initio) stat_mech Statistical Mechanics quantum_calc->stat_mech predicted_data Predicted Thermochemical Data stat_mech->predicted_data predicted_data->data_analysis data_collection Data Collection (Literature, Databases) data_collection->data_analysis consistency_check Thermodynamic Consistency Checks data_analysis->consistency_check evaluated_data Critically Evaluated Data consistency_check->evaluated_data caption Workflow for Thermochemical Data Evaluation

Workflow for Thermochemical Data Evaluation

This workflow begins with the experimental determination of thermochemical properties through techniques like calorimetry and computational chemistry approaches. The resulting experimental and predicted data, along with existing literature data, are then collected and subjected to a critical evaluation process. This involves rigorous analysis, comparison, and checks for thermodynamic consistency to produce reliable and critically evaluated thermochemical data.

Synthesis Pathway of this compound

This compound can be synthesized through various chemical routes. A common laboratory and industrial synthesis involves the hydrogenation of 4-ethylphenol. This process typically utilizes a metal catalyst, such as palladium or nickel, under hydrogen pressure.

SynthesisPathway start 4-Ethylphenol product This compound start->product Hydrogenation reagents + H₂ (Catalyst: Pd/C or Ni)

References

4-Ethylcyclohexanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethylcyclohexanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a cyclic alcohol with an ethyl group substituted on the cyclohexane (B81311) ring. Its properties make it a subject of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC₈H₁₆O[1][2]
Molecular Weight128.21 g/mol [1][2]
IUPAC Name4-ethylcyclohexan-1-ol[3]
CAS Number4534-74-1[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide representative experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-ethylphenol (B45693). This process involves the reduction of the aromatic ring to a cyclohexane ring.

Materials:

  • 4-ethylphenol

  • Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) catalyst

  • Ethanol (or another suitable solvent)[4]

  • High-pressure autoclave reactor[5]

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine 4-ethylphenol and a suitable solvent such as ethanol.[4] Add the chosen catalyst (e.g., 5% Ru/C) to the mixture. The catalyst loading is typically a small percentage of the substrate's weight.

  • Purging: Seal the autoclave and purge the system with an inert gas, like nitrogen, to remove any air, followed by purging with hydrogen gas.[5]

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.07 MPa) and begin heating to the target temperature (e.g., 373 K).[5] Maintain these conditions with constant stirring to ensure proper mixing of the reactants and catalyst.

  • Monitoring: The reaction progress can be monitored by taking small samples at intervals and analyzing them using Gas Chromatography (GC).

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude this compound can be further purified by distillation under reduced pressure to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6]

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., non-polar DB-5 or similar).[7]

  • Mass Spectrometer detector.[8]

  • Autosampler and data acquisition system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent like dichloromethane (B109758) or hexane.[9] A typical concentration for GC-MS analysis is around 10 µg/mL.[7] Ensure the sample is free of particulates by centrifugation or filtration if necessary.[7]

  • Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to elute the compound from the column.

    • Carrier Gas: Use a high-purity inert gas, such as helium or hydrogen, as the carrier gas at a constant flow rate.

    • Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode. The mass range is set to scan for fragments expected from the compound's structure.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]

  • Data Acquisition: The data system records the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library or a known standard. The fragmentation pattern serves as a chemical fingerprint.[8]

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the study of this compound.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Ethylphenol + H2 Reactor High-Pressure Autoclave Reactants->Reactor Catalyst Ru/C or Pd/C Catalyst->Reactor Solvent Ethanol Solvent->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Distillation Distillation Evaporation->Distillation Crude Product FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Workflow via GC-MS

This diagram illustrates the logical steps involved in the analysis of a this compound sample using GC-MS.

G SamplePrep Sample Preparation (Dilution in Solvent) GCMS GC-MS Instrument SamplePrep->GCMS Inject Sample DataAcq Data Acquisition (Chromatogram & Mass Spectra) GCMS->DataAcq DataAnalysis Data Analysis DataAcq->DataAnalysis Identification Compound Identification (Retention Time & Mass Spectrum) DataAnalysis->Identification Quantification Quantification (Calibration Curve) DataAnalysis->Quantification

Caption: Analytical workflow for this compound using GC-MS.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Some evidence suggests that certain cyclic alcohols may interact with neurotransmitter systems. For instance, it has been noted that "4EC" may block the reuptake of monoamines. The following diagram illustrates a generalized monoamine signaling pathway and the potential point of action for a reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Release Release Vesicle->Release Reuptake Monoamine Transporter Release->Reuptake Reuptake Receptor Postsynaptic Receptor Release->Receptor Synaptic Cleft Receptor->Release Binding Signaling Downstream Signaling Cascade Receptor->Signaling Inhibitor This compound (Reuptake Inhibitor) Inhibitor->Reuptake Blocks

Caption: Monoamine signaling and reuptake inhibition.

References

The Natural Occurrence of 4-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-Ethylcyclohexanol. While direct evidence of its widespread presence in nature remains limited, this document synthesizes available information on related compounds found in fermented beverages and outlines potential biosynthetic pathways. Detailed experimental protocols for the identification and quantification of cyclohexanol (B46403) derivatives are provided, alongside visual diagrams to illustrate key processes. This guide serves as a foundational resource for researchers investigating the natural origins, biosynthesis, and potential applications of this compound.

Introduction

This compound (CAS No. 4534-74-1) is a cyclic alcohol with known applications in the fragrance and chemical synthesis industries. Its natural occurrence, however, is not extensively documented in scientific literature. This guide aims to collate the sparse existing data and provide a theoretical framework for its potential natural origins, focusing on microbial fermentation processes where related ethyl-substituted cyclic compounds have been identified. Understanding the natural sources and biosynthesis of this compound is crucial for its potential applications in fields such as flavor chemistry, biotechnology, and drug development.

Documented Natural Occurrence

Direct identification of this compound in natural products is not widely reported. However, the presence of structurally related compounds, such as 4-ethylphenol (B45693) and 4-ethyl-2-methoxyphenol, has been confirmed in compound fermented beverages derived from grapes and apples. This suggests that the ethylcyclohexane (B155913) moiety may be formed or modified through microbial metabolic activities during fermentation.

Table 1: Quantitative Data on Related Volatile Compounds in Fermented Beverages

CompoundMatrixConcentration RangeAnalytical MethodReference
4-EthylphenolCompound Fermented Beverage (Grape & Apple)Not Quantified (Detected)HS-SPME-GC×GC-TOFMS[1]
4-Ethyl-2-methoxyphenolCompound Fermented Beverage (Grape & Apple)Not Quantified (Detected)HS-SPME-GC×GC-TOFMS[1]

Note: Quantitative data for this compound is not currently available in the reviewed literature.

Hypothesized Biosynthetic Pathway

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the known metabolism of related compounds in microorganisms, a plausible pathway can be hypothesized. The formation of 4-ethylphenol in wine and cider by certain yeasts, such as Brettanomyces, involves the enzymatic modification of p-coumaric acid. A similar microbial pathway could potentially lead to the formation of this compound from a substituted cyclohexane (B81311) precursor.

A potential precursor could be 4-ethyl-cyclohexanone, which could then be reduced by a microbial alcohol dehydrogenase to yield this compound. The origin of 4-ethyl-cyclohexanone in a natural system is speculative but could arise from the cyclization and modification of a fatty acid derivative.

Biosynthetic_Pathway Fatty Acid Derivative Fatty Acid Derivative Cyclization & Modification Cyclization & Modification Fatty Acid Derivative->Cyclization & Modification Microbial Enzymes 4-Ethyl-cyclohexanone 4-Ethyl-cyclohexanone Cyclization & Modification->4-Ethyl-cyclohexanone This compound This compound 4-Ethyl-cyclohexanone->this compound Alcohol Dehydrogenase (Reduction)

Caption: Hypothesized biosynthetic pathway for this compound.

Experimental Protocols

The identification and quantification of this compound in a natural matrix would require sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is adapted from methodologies used for the analysis of volatile compounds in fermented beverages[1].

Sample Preparation and Volatile Compound Extraction

This protocol details the extraction of volatile compounds from a liquid matrix, such as a fermented beverage, for GC-MS analysis.

Experimental_Workflow cluster_extraction Headspace Solid-Phase Microextraction (HS-SPME) cluster_analysis Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation 5 mL Sample + Saturated NaCl + Internal Standard (e.g., 1-hexanol-d13) Incubation Incubate at 50°C for 20 min with agitation Sample Preparation->Incubation SPME Fiber Exposure Expose DVB/CAR/PDMS fiber to headspace Incubation->SPME Fiber Exposure Thermal Desorption Desorb fiber in GC inlet at 250°C for 5 min SPME Fiber Exposure->Thermal Desorption GC Separation Separate compounds on a suitable capillary column (e.g., DB-WAX) Thermal Desorption->GC Separation MS Detection Detect and identify compounds using a Time-of-Flight (TOF) mass spectrometer GC Separation->MS Detection

Caption: Experimental workflow for the analysis of volatile compounds.

4.1.1. Materials and Reagents

  • Sample matrix (e.g., fermented beverage)

  • Saturated Sodium Chloride (NaCl) solution

  • Internal standard solution (e.g., 1-hexanol-d13 in 50% ethanol (B145695), 10 mg/L)

  • 20 mL headspace vials with screw caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

4.1.2. Procedure

  • Dilute the sample with saturated NaCl solution to achieve a final ethanol concentration of 10% (v/v). This step helps to increase the volatility of the target analytes.

  • Transfer a 5 mL aliquot of the diluted sample into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution to the vial.

  • Seal the vial and place it in a heating block or water bath.

  • Incubate the sample at 50°C for 20 minutes with constant agitation to allow for equilibration of the volatile compounds in the headspace.

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for 20 minutes to adsorb the volatile compounds.

GC-MS Analysis

4.2.1. Instrumentation

  • Gas Chromatograph coupled with a Time-of-Flight Mass Spectrometer (GC-TOFMS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30m x 0.25mm x 0.50µm).

4.2.2. GC Conditions

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes

4.2.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

  • Acquisition Rate: At least 10 spectra/second

Data Analysis and Quantification
  • Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST) and by matching its retention index with that of a pure standard.

  • Quantify the concentration of this compound by constructing a calibration curve using a series of standard solutions of known concentrations and the internal standard.

Signaling Pathways and Logical Relationships

There is currently no scientific literature describing a specific signaling pathway in which this compound is directly involved. Its structural similarity to other cyclic alcohols and signaling molecules suggests potential interactions with cellular receptors or enzymes, but this remains a subject for future research.

Conclusion

The natural occurrence of this compound is an area that requires further investigation. While direct evidence is scarce, the presence of related compounds in fermented products provides a strong indication that microbial biosynthesis is a plausible origin. The experimental protocols and hypothesized pathway presented in this guide offer a starting point for researchers to explore the natural sources and formation of this compound. Future studies focusing on the analysis of a wider range of fermented foods and beverages, as well as investigations into the metabolic capabilities of specific microorganisms, are needed to fully elucidate the natural occurrence and biosynthetic pathway of this compound. Such research could unveil novel applications for this compound in various scientific and industrial fields.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides two detailed protocols for the laboratory-scale synthesis of 4-Ethylcyclohexanol, a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. The first method describes the reduction of 4-Ethylcyclohexanone using sodium borohydride (B1222165), a mild and selective reducing agent. The second protocol details the catalytic hydrogenation of 4-Ethylphenol over a palladium on carbon (Pd/C) catalyst. Both methods are suitable for typical laboratory settings and yield this compound in good purity. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic alcohol with applications as a building block in organic synthesis. Its stereoisomers (cis and trans) can be of particular interest in the development of new chemical entities with specific biological activities. The synthesis of this compound can be approached through various routes. This note focuses on two common and reliable methods: the reduction of a ketone and the hydrogenation of a phenol (B47542). The choice of method may depend on the availability of starting materials, required stereoselectivity, and the scale of the synthesis.

Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Method 1: Reduction of 4-Ethylcyclohexanone cluster_1 Method 2: Catalytic Hydrogenation of 4-Ethylphenol A 4-Ethylcyclohexanone B Dissolution in Methanol A->B C Reduction with Sodium Borohydride B->C D Acidic Workup C->D E Extraction D->E F Purification E->F G This compound F->G H 4-Ethylphenol I Dissolution in Ethanol (B145695) H->I J Hydrogenation (Pd/C, H2) I->J K Catalyst Filtration J->K L Solvent Removal K->L M Purification L->M N This compound M->N

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Reduction of 4-Ethylcyclohexanone with Sodium Borohydride

This method utilizes the mild reducing agent sodium borohydride to convert the ketone functionality of 4-Ethylcyclohexanone to a secondary alcohol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
4-Ethylcyclohexanone126.2010.0 g (79.2 mmol)
Sodium Borohydride (NaBH₄)37.831.5 g (39.6 mmol)
Methanol (MeOH)32.04100 mL
3 M Hydrochloric Acid (HCl)36.46~50 mL
Diethyl Ether (Et₂O)74.12150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Ethylcyclohexanone in 100 mL of methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add 1.5 g of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add 3 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Method 2: Catalytic Hydrogenation of 4-Ethylphenol

This protocol involves the reduction of the aromatic ring of 4-Ethylphenol using hydrogen gas in the presence of a palladium on carbon catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
4-Ethylphenol122.1610.0 g (81.8 mmol)
10% Palladium on Carbon (Pd/C)N/A0.5 g
Ethanol (EtOH)46.07100 mL
Hydrogen Gas (H₂)2.02High Pressure

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), combine 10.0 g of 4-Ethylphenol, 0.5 g of 10% Pd/C, and 100 mL of ethanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 100 psi.

  • Reaction Conditions: Heat the mixture to 50 °C and stir vigorously. Maintain the hydrogen pressure at 100 psi. The reaction is typically complete in 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic methods.

Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): 3.4-4.1 (m, 1H, -CHOH), 1.0-2.0 (m, 9H, cyclohexyl protons), 0.8-1.0 (t, 3H, -CH₂CH₃), 1.2-1.4 (q, 2H, -CH₂CH₃). Note: The chemical shift of the hydroxyl proton is variable and may not be observed.
¹³C NMR δ (ppm): ~70 (-CHOH), ~35-40 (cyclohexyl carbons), ~29 (-CH₂CH₃), ~11 (-CH₂CH₃).
IR ν (cm⁻¹): ~3300 (broad, O-H stretch), ~2920, 2850 (C-H stretch), ~1060 (C-O stretch).
MS (EI) m/z (%): 128 (M⁺), 110, 99, 81, 71, 57.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Starting Material Reaction Chemical Transformation Start->Reaction Reagents & Conditions Workup Workup & Isolation Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Distillation or Chromatography Product Final Product Purification->Product Characterization Characterization Product->Characterization Spectroscopy

Caption: Logical flow of the synthesis and characterization process.

Discussion

Both presented methods are effective for the synthesis of this compound. The reduction of 4-Ethylcyclohexanone with sodium borohydride is a simple and safe procedure that can be performed in standard laboratory glassware.[1][2] The catalytic hydrogenation of 4-Ethylphenol offers an alternative route, particularly if the phenol is a more readily available starting material.[3][4] However, this method requires specialized high-pressure equipment.

The choice of purification method, either distillation or column chromatography, will depend on the purity of the crude product and the scale of the reaction.[5][6] Fractional distillation is generally suitable for larger quantities, while column chromatography can provide higher purity for smaller amounts.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure and should only be performed by trained personnel using appropriate equipment.

  • Diethyl ether is extremely flammable. Use it away from ignition sources.

Conclusion

This application note provides detailed and reliable protocols for the laboratory-scale synthesis of this compound via two different synthetic routes. The provided data and diagrams should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol to 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and protocols for the dehydration of 4-Ethylcyclohexanol to 4-Ethylcyclohexene. This reaction proceeds via an E1 elimination mechanism, involving the protonation of the hydroxyl group, subsequent loss of water to form a carbocation intermediate, and finally, deprotonation to yield the alkene product.[1] This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis, purification, and characterization of 4-Ethylcyclohexene.

Data Presentation

A summary of the physical and chemical properties of the reactant and product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₁₆O128.21185.7 (at 760 mmHg)[2][3]~0.916-0.919[2]
4-EthylcyclohexeneC₈H₁₄110.20~134-136Not readily available

Note: The boiling point for this compound is an estimated value.[2]

Reaction Scheme and Mechanism

The overall reaction is the elimination of a water molecule from this compound to form 4-Ethylcyclohexene, catalyzed by a strong acid such as sulfuric acid or phosphoric acid.

Reaction Scheme:

Mechanism:

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.[1]

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the carbon-carbon double bond of 4-Ethylcyclohexene.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of 4-Ethylcyclohexene.

Materials and Reagents
ReagentFormulaConcentrationSupplier
This compoundC₈H₁₆O98%e.g., Sigma-Aldrich, TCI[2]
Sulfuric AcidH₂SO₄98% (concentrated)e.g., Fisher Scientific
Phosphoric AcidH₃PO₄85%e.g., VWR
Saturated Sodium Chloride SolutionNaCl(aq)SaturatedPrepared in-house
Anhydrous Sodium Sulfate (B86663)Na₂SO₄Granulare.g., Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Distillation head

  • Condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • Rotary evaporator (optional)

  • FTIR spectrometer

  • NMR spectrometer

Synthesis of 4-Ethylcyclohexene
  • Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g (0.078 mol) of this compound.

  • Catalyst Addition: Carefully add 2.0 mL of 85% phosphoric acid and 10 drops of concentrated sulfuric acid to the flask while swirling. Add a magnetic stir bar.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask, distillation head, condenser, and a pre-weighed receiving flask.

  • Heating: Begin heating the mixture gently with a heating mantle while stirring. The temperature of the distilling vapor should be monitored.

  • Collection of Distillate: Collect the distillate that boils below approximately 140°C. The distillate will be a two-phase mixture of 4-Ethylcyclohexene and water.

  • Reaction Completion: Continue the distillation until no more liquid is collected in the receiving flask.

Work-up and Purification
  • Transfer to Separatory Funnel: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the distillate with 10 mL of saturated sodium chloride solution to remove any remaining acid and to help break any emulsions.

  • Separation of Layers: Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of Pure Product: Carefully decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Final Distillation (Optional): For higher purity, a final simple distillation of the dried product can be performed, collecting the fraction boiling between 134-136°C.

  • Yield Calculation: Weigh the final product and calculate the percent yield.

Characterization
  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The spectrum should show the disappearance of the broad O-H stretch from the starting material (around 3300 cm⁻¹) and the appearance of a C=C stretch (around 1650 cm⁻¹) and =C-H stretches (around 3020 cm⁻¹) characteristic of an alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum should show signals in the olefinic region (around 5.5-6.0 ppm) corresponding to the protons on the double bond.

    • ¹³C NMR: The ¹³C NMR spectrum should show two signals in the downfield region (around 120-140 ppm) corresponding to the sp² hybridized carbons of the double bond.

  • Unsaturation Tests (Qualitative):

    • Bromine Test: Addition of a few drops of a dilute solution of bromine in an inert solvent (e.g., dichloromethane) should result in the rapid disappearance of the bromine color, indicating the presence of a C=C double bond.

    • Permanganate (B83412) Test (Baeyer's Test): Addition of a dilute solution of potassium permanganate should result in the disappearance of the purple color and the formation of a brown precipitate (MnO₂), which is a positive test for unsaturation.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation This compound This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) This compound->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O 4-Ethylcyclohexene 4-Ethylcyclohexene Carbocation->4-Ethylcyclohexene - H+ H2O H₂O Base Base (e.g., H₂O) experimental_workflow Start Start: this compound Reaction Add H₂SO₄/H₃PO₄ Heat and Distill Start->Reaction Distillate Collect Distillate (4-Ethylcyclohexene + H₂O) Reaction->Distillate Workup Wash with sat. NaCl(aq) Distillate->Workup Separation Separate Aqueous Layer Workup->Separation Drying Dry Organic Layer (anhydrous Na₂SO₄) Separation->Drying Purification Decant/Filter Drying->Purification Product Final Product: 4-Ethylcyclohexene Purification->Product

References

Application Notes and Protocols for the Esterification of 4-Ethylcyclohexanol with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 4-ethylcyclohexyl acetate (B1210297) through the esterification of 4-ethylcyclohexanol with acetic anhydride (B1165640).

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and fragrance industries to modify the properties of molecules. The acetylation of alcohols, such as this compound, with acetic anhydride is a common method to produce the corresponding acetate esters. 4-Ethylcyclohexyl acetate is a valuable compound, and its synthesis requires a well-defined and reproducible protocol to ensure high yield and purity. This document outlines the chemical principles, experimental procedures, and analytical methods for this transformation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically catalyzed by an acid or a base. Common catalysts include sulfuric acid, phosphoric acid, or pyridine.[1] The use of a catalyst enhances the reaction rate by activating the carbonyl group of the anhydride.[2]

Reaction and Mechanism

The overall reaction is as follows:

This compound + Acetic Anhydride → 4-Ethylcyclohexyl Acetate + Acetic Acid

The reaction is an equilibrium process. To drive the reaction towards the product side, an excess of one of the reactants, typically the less expensive one (acetic anhydride), can be used.[2]

Below is a diagram illustrating the general mechanism for the acid-catalyzed esterification of an alcohol with acetic anhydride.

G cluster_0 Protonation of Acetic Anhydride cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Leaving Group Departure cluster_4 Deprotonation AA Acetic Anhydride PAA Protonated Acetic Anhydride (activated electrophile) AA->PAA + H+ H+ H+ (from catalyst) PAA2 Protonated Acetic Anhydride PAA->PAA2 ROH This compound Int1 Tetrahedral Intermediate ROH->Int1 attacks PAA2->Int1 Int1_2 Tetrahedral Intermediate Int1->Int1_2 Int2 Protonated Intermediate Int1_2->Int2 intramolecular proton transfer Int2_2 Protonated Intermediate Int2->Int2_2 PE Protonated Ester Int2_2->PE eliminates AcOH Acetic Acid (byproduct) Int2_2->AcOH PE2 Protonated Ester PE->PE2 Ester 4-Ethylcyclohexyl Acetate PE2->Ester - H+ H+2 H+ (catalyst regenerated) PE2->H+2

Caption: Acid-catalyzed esterification mechanism.

Experimental Protocols

The following protocols are provided as a general guideline and can be optimized based on specific laboratory conditions and desired scale.

  • This compound (98%+)

  • Acetic Anhydride (99%+)

  • Pyridine or a few drops of concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for further purification)

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer

The following diagram outlines the general workflow for the synthesis and purification.

G reagents Combine this compound, Acetic Anhydride, and Catalyst reflux Heat the mixture under reflux reagents->reflux workup Aqueous Workup: - Quench with water - Neutralize with NaHCO3 - Wash with brine reflux->workup extraction Extract with Organic Solvent workup->extraction drying Dry the organic layer (e.g., MgSO4) extraction->drying evaporation Remove solvent (Rotary Evaporation) drying->evaporation purification Purify by Column Chromatography or Distillation evaporation->purification analysis Characterize the product (GC-MS, NMR) purification->analysis

Caption: Experimental workflow for synthesis.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add acetic anhydride (1.5 - 2.0 eq).

  • Slowly add the catalyst. If using pyridine, add approximately 1.2 equivalents. If using concentrated sulfuric acid, add 3-4 drops carefully.

  • Heat the reaction mixture to reflux (typically around 100-140°C) for 1-3 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add deionized water to quench the excess acetic anhydride. Caution: This reaction is exothermic.

  • Transfer the mixture to a separatory funnel.

  • Add an organic solvent like diethyl ether or dichloromethane to extract the product.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid and any remaining acid catalyst) until effervescence ceases, and then with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude 4-ethylcyclohexyl acetate.

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

The identity and purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes typical reaction parameters for the esterification of cyclohexanol (B46403) derivatives with acetic anhydride, which can be used as a starting point for the optimization of the this compound reaction.

ParameterValue/ConditionReference/Comment
Substrate This compound
Reagent Acetic Anhydride1.5 - 2.0 molar equivalents
Catalyst Pyridine or H₂SO₄ (cat.)Pyridine also acts as a base to neutralize the acetic acid byproduct.
Temperature 100 - 140 °CReflux conditions.[3]
Reaction Time 1 - 3 hoursMonitor by TLC or GC for completion.
Yield >85% (Expected)Yields for similar acetylations are typically high.

Analytical Protocols

GC-MS is used to determine the purity of the product and confirm its molecular weight.

Protocol:

  • Instrument: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

The resulting chromatogram will show the retention time of 4-ethylcyclohexyl acetate, and the mass spectrum will show its molecular ion peak and characteristic fragmentation pattern.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals would include a multiplet for the proton on the carbon bearing the acetate group (around 4.5-5.0 ppm), a singlet for the acetyl methyl protons (around 2.0 ppm), and multiplets for the cyclohexyl ring and ethyl group protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include a peak for the carbonyl carbon (around 170 ppm), a peak for the carbon attached to the oxygen (around 70-75 ppm), and peaks for the carbons of the cyclohexyl ring, ethyl group, and the acetyl methyl group.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetic anhydride is corrosive and has a strong odor. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture.

  • The quenching of acetic anhydride with water is exothermic. Perform this step slowly and with cooling if necessary.

References

Application Notes and Protocols: Williamson Ether Synthesis of 4-Ethoxy-1-ethylcyclohexane from 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-ethoxy-1-ethylcyclohexane via the Williamson ether synthesis, starting from 4-ethylcyclohexanol. The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] In this application, the secondary alcohol, this compound, is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then undergoes an S(_N)2 reaction with an ethyl halide to yield the target ether, 4-ethoxy-1-ethylcyclohexane. These protocols outline the necessary reagents, conditions, and purification methods, along with a discussion of potential side reactions and strategies to minimize them.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1] The choice of reagents is critical for the success of the synthesis, especially when dealing with secondary alcohols like this compound, where the competing E2 elimination reaction can become significant. This document details a comprehensive protocol for the synthesis of 4-ethoxy-1-ethylcyclohexane, a compound of interest in medicinal chemistry and materials science.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Role
This compoundC(8)H({16})O128.21Starting Material
Sodium Hydride (NaH)NaH24.00Base
Ethyl IodideC(_2)H(_5)I155.97Alkylating Agent
Anhydrous Tetrahydrofuran (B95107) (THF)C(_4)H(_8)O72.11Solvent
Diethyl Ether(C(_2)H(_5))(_2)O74.12Extraction Solvent
Saturated Ammonium (B1175870) ChlorideNH(_4)Cl53.49Quenching Agent
Anhydrous Magnesium SulfateMgSO(_4)120.37Drying Agent
Table 2: Product Specifications and Expected Data
PropertyValue
Product Name 4-Ethoxy-1-ethylcyclohexane
Molecular Formula C({10})H({20})O
Molar Mass 156.27 g/mol
Boiling Point Estimated 180-190 °C (structurally similar to ethoxycyclohexane's 149°C)[2]
Expected Yield 50-70% (typical for secondary alcohols due to potential side reactions)[3]
Appearance Colorless liquid
Solubility Soluble in organic solvents, insoluble in water
Table 3: Spectroscopic Data (Predicted)
TechniqueKey Signals
¹H NMR δ ~3.4-3.6 ppm (q, 2H, -O-CH₂-CH₃), δ ~3.2-3.4 ppm (m, 1H, -CH-O-), δ ~1.1-1.3 ppm (t, 3H, -O-CH₂-CH₃), δ ~0.8-1.0 ppm (t, 3H, -CH₂-CH₃), δ ~1.0-2.0 ppm (m, 9H, cyclohexane (B81311) ring protons and -CH₂-CH₃)
¹³C NMR δ ~75-80 ppm (-CH-O-), δ ~60-65 ppm (-O-CH₂-), δ ~30-40 ppm (cyclohexane carbons), δ ~15 ppm (-O-CH₂-CH₃), δ ~10 ppm (-CH₂-CH₃)
IR (cm⁻¹) ~2850-2950 (C-H stretch), ~1080-1150 (C-O-C stretch)

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-1-ethylcyclohexane

1. Preparation of the Alkoxide: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexane (B92381) under a nitrogen atmosphere to remove the mineral oil. c. Add anhydrous tetrahydrofuran (THF) to the flask. d. Cool the suspension to 0 °C using an ice bath. e. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of sodium hydride. f. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

2. Ether Formation: a. Cool the reaction mixture back to 0 °C. b. Add ethyl iodide (1.5 eq.) dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by fractional distillation to yield pure 4-ethoxy-1-ethylcyclohexane.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack This compound This compound Alkoxide 4-Ethylcyclohexoxide Anion This compound->Alkoxide + NaH NaH NaH (Base) H2 H₂ (gas) EthylIodide Ethyl Iodide Product 4-Ethoxy-1-ethylcyclohexane Alkoxide->Product + Ethyl Iodide Iodide I⁻

Caption: Williamson ether synthesis of 4-ethoxy-1-ethylcyclohexane.

Experimental Workflow

Experimental_Workflow start Start alkoxide_formation Alkoxide Formation: This compound + NaH in THF start->alkoxide_formation sn2_reaction SN2 Reaction: Add Ethyl Iodide and Reflux alkoxide_formation->sn2_reaction workup Aqueous Work-up: Quench with NH4Cl, Extract with Ether sn2_reaction->workup purification Purification: Dry, Concentrate, and Distill workup->purification product Pure 4-Ethoxy-1-ethylcyclohexane purification->product

Caption: Experimental workflow for the synthesis.

Competing Reactions

Competing_Reactions cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) Alkoxide 4-Ethylcyclohexoxide SN2_Product 4-Ethoxy-1-ethylcyclohexane Alkoxide->SN2_Product Attacks Ethyl Iodide E2_Product 4-Ethylcyclohexene Alkoxide->E2_Product Acts as a base on Ethyl Iodide

Caption: Competing SN2 and E2 pathways.

Discussion of Potential Side Reactions

The primary side reaction in the Williamson ether synthesis, particularly with secondary alkoxides, is the E2 elimination. In this case, the 4-ethylcyclohexoxide can act as a base, abstracting a proton from the ethyl iodide, leading to the formation of ethene and regenerating this compound. To favor the desired S(_N)2 reaction, it is crucial to use a primary alkyl halide (ethyl iodide in this case) and to maintain the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. The use of a polar aprotic solvent like THF also favors the S(_N)2 pathway.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of 4-ethoxy-1-ethylcyclohexane from this compound. By carefully controlling the reaction conditions and using appropriate reagents, the desired ether can be synthesized in good yield. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Use of 4-Ethylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of scientific literature reveals no documented evidence of 4-Ethylcyclohexanol being utilized as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore hypothetical and based on the established principles of well-known chiral auxiliaries. These guidelines are intended to serve as a foundational framework for researchers interested in exploring the potential of novel chiral alcohols like this compound.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched molecules critical for pharmaceuticals and other biologically active compounds.

The general workflow for employing a chiral auxiliary involves three main stages:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The resulting diastereomeric intermediate undergoes a reaction to create a new stereocenter with a high degree of stereocontrol. The steric hindrance provided by the auxiliary directs the approach of reagents, favoring the formation of one diastereomer over the other.[2][]

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered for reuse.[1]

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate 1. Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Chiral_Product_Attached Chiral Product with Auxiliary Attached Diastereomeric_Intermediate->Chiral_Product_Attached 2. Diastereoselective Reaction Diastereoselective_Reaction Diastereoselective Reaction Enriched_Product Enantiomerically Enriched Product Chiral_Product_Attached->Enriched_Product 3. Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Chiral_Product_Attached->Recovered_Auxiliary Cleavage Cleavage

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Application: Asymmetric Alkylation of a Propionate (B1217596) Ester

This section outlines a hypothetical protocol for the use of (1R,4R)-4-Ethylcyclohexanol as a chiral auxiliary in the asymmetric alkylation of a propionate moiety to synthesize an enantiomerically enriched carboxylic acid.

Overall Reaction Scheme

The overall process involves the esterification of propionyl chloride with this compound, followed by diastereoselective alkylation of the resulting ester enolate, and subsequent cleavage of the auxiliary to yield the final product.

G cluster_scheme Hypothetical Asymmetric Alkylation Scheme Step1 Step 1: Attachment (Esterification) Step2 Step 2: Diastereoselective Alkylation Step3 Step 3: Cleavage (Hydrolysis) Auxiliary This compound (Chiral Auxiliary) Ester Propionate Ester Intermediate Auxiliary->Ester Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Ester + Alkylated_Ester Alkylated Ester (Diastereomeric Mixture) Ester->Alkylated_Ester 1. LDA 2. R-X LDA LDA, -78 °C Alkyl_Halide R-X (e.g., BnBr) Final_Product Chiral Carboxylic Acid (Enantioenriched) Alkylated_Ester->Final_Product Recovered_Auxiliary Recovered this compound Alkylated_Ester->Recovered_Auxiliary LiOH LiOH, H₂O/THF

Caption: Hypothetical asymmetric alkylation workflow.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of the propionate ester from this compound.

  • Reagents and Materials:

    • (1R,4R)-4-Ethylcyclohexanol (1.0 equiv)

    • Propionyl chloride (1.2 equiv)

    • Triethylamine (B128534) (Et₃N, 1.5 equiv)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve (1R,4R)-4-Ethylcyclohexanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution, followed by the dropwise addition of propionyl chloride.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours until completion (monitored by TLC).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure propionate ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the new stereocenter via enolate alkylation.

  • Reagents and Materials:

    • Propionate ester of this compound (1.0 equiv)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

    • Alkylating agent (e.g., Benzyl (B1604629) bromide, BnBr, 1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the propionate ester in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours or until the starting material is consumed (monitored by TLC).

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC analysis.[4]

    • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral carboxylic acid.

  • Reagents and Materials:

    • Alkylated ester (1.0 equiv)

    • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 5.0 equiv)

    • THF/Water mixture (e.g., 3:1)

    • 1 M HCl solution

  • Procedure:

    • Dissolve the purified alkylated ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate to the solution.

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). Gentle heating (e.g., 40-50 °C) may be applied to accelerate the hydrolysis.[5]

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to recover the this compound auxiliary.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The efficacy of a chiral auxiliary is determined by the yield of the reaction and the degree of stereoselectivity achieved. This data is typically presented in a tabular format. The following table provides a template with hypothetical data for the asymmetric alkylation described above.

EntryAlkylating Agent (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃I8590:10
2CH₃CH₂I8292:8
3BnBr90>95:5
4Allyl Bromide8894:6
  • Yield: Isolated yield of the purified alkylated product.

  • Diastereomeric Ratio (d.r.): Determined by ¹H NMR or HPLC analysis of the crude reaction mixture.

Conclusion

While there is no specific literature on the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis allow for a hypothetical framework for its application. The provided protocols for esterification, diastereoselective alkylation, and cleavage are based on well-established methodologies for other alcohol-based chiral auxiliaries. Researchers aiming to explore new chiral auxiliaries like this compound would need to experimentally validate and optimize these procedures. Key success factors will include the ability of the auxiliary to effectively shield one face of the enolate and the ease of its subsequent removal without causing racemization of the product.

References

Application Note: A Detailed Protocol for the Oxidation of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the oxidation of 4-ethylcyclohexanol to 4-ethylcyclohexanone. 4-Ethylcyclohexanone is a valuable intermediate in the synthesis of various specialty chemicals, including pharmaceutical precursors and fragrance components.[1] This protocol details a robust and efficient method using sodium hypochlorite (B82951) (bleach) as the oxidizing agent, offering a more environmentally benign alternative to traditional chromium-based reagents.[2] The procedure is designed to be accessible for researchers in organic synthesis and drug development.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound, a substituted cyclohexanol (B46403) derivative, can be oxidized to the corresponding ketone, 4-ethylcyclohexanone. This ketone serves as a key building block in the synthesis of more complex molecules.[1] While various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this transformation, they are associated with toxicity and disposal concerns.[3][4][5][6] The use of sodium hypochlorite (household bleach) in the presence of a catalytic amount of a phase-transfer catalyst or in an appropriate solvent system presents a scalable, cost-effective, and greener alternative.[2][7] This protocol provides a detailed step-by-step procedure for the oxidation of this compound using bleach.

Data Presentation

The following table summarizes the expected quantitative data for the oxidation of this compound based on typical results for similar cyclohexanol oxidations.

ParameterValue
Starting MaterialThis compound
Product4-Ethylcyclohexanone
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
AppearanceColorless to pale yellow liquid[1]
Boiling Point192-194 °C[8]
Density0.916 g/mL at 25 °C
Refractive Index1.451-1.453 at 20 °C[9]
Expected Yield75-85%
Purity (by GC)>95%

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of secondary alcohols using sodium hypochlorite.[2][7]

Materials and Reagents:

  • This compound

  • Sodium hypochlorite solution (commercial bleach, ~8.25%)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Starch-iodide test paper

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acetic Acid: Slowly add glacial acetic acid to the stirred solution.

  • Addition of Oxidizing Agent: While maintaining the temperature between 0-10 °C, add the sodium hypochlorite solution dropwise from a dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To check for the presence of excess oxidant, periodically test a drop of the aqueous layer with starch-iodide paper; a blue-black color indicates the presence of hypochlorite.[7]

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC, typically after 1-2 hours), quench any excess oxidant by adding a small amount of saturated sodium bisulfite solution until the starch-iodide test is negative.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude 4-ethylcyclohexanone.

  • Purification (Optional): The crude product can be purified by vacuum distillation to obtain high-purity 4-ethylcyclohexanone.

Logical Relationship Diagram

Oxidation_Workflow Oxidation of this compound: Logical Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product Isolation & Analysis A This compound E Mixing & Cooling (0-5 °C) A->E B Sodium Hypochlorite (Bleach) F Slow Addition of Bleach B->F C Glacial Acetic Acid C->E D Dichloromethane (Solvent) D->E E->F Maintain Temp. G Reaction Monitoring (TLC) F->G H Quenching (Sodium Bisulfite) G->H Reaction Complete I Extraction & Washing H->I J Drying (MgSO4) I->J K Solvent Removal (Rotovap) J->K L Crude 4-Ethylcyclohexanone K->L M Purification (Vacuum Distillation) L->M Optional O Characterization (GC, IR, NMR) L->O N Pure 4-Ethylcyclohexanone M->N N->O Experimental_Workflow Experimental Workflow start Start setup 1. Set up reaction flask with This compound & solvent start->setup cool 2. Cool flask to 0-5 °C in an ice bath setup->cool add_acid 3. Add glacial acetic acid cool->add_acid add_bleach 4. Add bleach dropwise (maintain temperature) add_acid->add_bleach monitor 5. Monitor reaction with TLC add_bleach->monitor quench 6. Quench with sodium bisulfite monitor->quench Reaction Complete extract 7. Extract with CH2Cl2 and wash with NaHCO3 & brine quench->extract dry 8. Dry organic layer with MgSO4 extract->dry filter_evaporate 9. Filter and evaporate solvent dry->filter_evaporate distill 10. Purify by vacuum distillation (optional) filter_evaporate->distill characterize 11. Characterize product (GC, IR, NMR) distill->characterize end End characterize->end

References

Application Notes and Protocols for 4-Ethylcyclohexanol in Fragrance and Perfume Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 4-Ethylcyclohexanol in fragrance formulations is subject to conflicting information. While some sources indicate its application in the fragrance industry, other reputable databases recommend against its use in fragrances.[1] Researchers and formulators should exercise caution and conduct thorough safety and regulatory assessments before utilization.

Introduction

This compound is a cyclic alcohol that exists as a mixture of cis and trans isomers. Its potential role in fragrance and perfume formulation is predicated on the contribution of its characteristic odor to a scent profile. This document provides an overview of its properties, potential applications, and protocols for its evaluation in fragrance formulations, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various formulations and for ensuring proper handling and storage.

PropertyValueReference
Chemical Formula C₈H₁₆O[2][3][4]
Molecular Weight 128.21 g/mol [2][4]
CAS Number 4534-74-1 (mixture of isomers)[1][2][3][4][5]
Appearance Colorless to light yellow liquid[3][4]
Odor Description Mild, sweet, characteristic[3][4]
Boiling Point 185.7 °C at 760 mmHg[1]
Flash Point 77.78 °C (172.00 °F) TCC[1]
Specific Gravity 0.916 - 0.919 @ 20°C[1]
Refractive Index 1.460 - 1.464 @ 20°C[1]
Solubility Sparingly soluble in water[3]
Olfactory Profile and Application in Fragrance Formulation

The potential applications of this compound in fragrance formulations could include:

  • Modifier: To add a subtle sweetness and body to a fragrance.

  • Blender: To harmonize and smoothen the transition between different fragrance notes.

  • Fixative: Although not a primary role, its relatively high boiling point might contribute to the longevity of more volatile components.

Given the statement "not for fragrance use" from The Good Scents Company, it is crucial to verify the regulatory status and perform a thorough safety assessment before any application.[1] As of the time of this writing, a specific safety assessment for this compound by the Research Institute for Fragrance Materials (RIFM) or a standard from the International Fragrance Association (IFRA) has not been identified in the public search results. For related compounds like cyclohexanol (B46403), RIFM has conducted safety assessments which concluded they are safe for their current use levels.[6]

Experimental Protocols

Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound to determine its olfactory profile and its potential contribution to a fragrance composition.

Objective: To characterize the odor of cis- and trans-4-Ethylcyclohexanol and a mixture thereof, and to evaluate its performance in a simple fragrance base.

Materials:

  • cis-4-Ethylcyclohexanol (≥97% purity)

  • trans-4-Ethylcyclohexanol (≥97% purity)

  • Mixture of cis- and trans-4-Ethylcyclohexanol

  • Odorless solvent (e.g., Diethyl Phthalate - DEP)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips

  • A simple fragrance base (e.g., a blend of a few well-characterized aroma chemicals like Iso E Super, Hedione, and a musk)

  • Sensory panel of at least 5 trained evaluators

Procedure:

  • Preparation of Solutions:

    • Prepare 10% and 1% solutions of each of the three this compound samples in DEP.

    • Prepare a control fragrance base at a 10% concentration in ethanol.

    • Prepare test samples by adding a 1% concentration of each of the three this compound solutions to the control fragrance base.

  • Olfactory Evaluation:

    • Individual Component Evaluation:

      • Dip smelling strips into the 1% and 10% solutions of each this compound sample.

      • Allow the solvent to evaporate for a few seconds.

      • Present the smelling strips to the sensory panel in a randomized and blind manner.

      • Panelists should describe the odor profile at different time points (top note, middle note, base note) over several hours. Descriptors should be recorded.

    • Evaluation in Fragrance Base:

      • Dip smelling strips into the control and the three test fragrance formulations.

      • Present the strips to the sensory panel in a randomized and blind manner.

      • Panelists should compare the test samples to the control and describe the differences in the overall scent profile. They should focus on aspects like added sweetness, floralcy, woodiness, lift, and tenacity.

Data Analysis:

  • Compile all odor descriptors for each sample.

  • Analyze the differences in descriptions between the cis, trans, and mixed isomers.

  • Summarize the perceived effect of adding this compound to the fragrance base.

Stability Testing of this compound in a Cosmetic Base

This protocol describes a method to assess the stability of a fragrance formulation containing this compound in a representative cosmetic base.

Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a simple hydroalcoholic solution and a lotion base.

Materials:

  • Fragrance oil containing a known concentration of this compound.

  • Hydroalcoholic solution (e.g., 80% ethanol, 20% deionized water).

  • Unfragranced lotion base.

  • Glass storage containers with airtight seals.

  • Oven capable of maintaining 40°C ± 2°C.

  • Refrigerator capable of maintaining 4°C ± 2°C.

  • pH meter.

  • Viscometer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a sufficient quantity of the hydroalcoholic solution containing the fragrance oil at a typical concentration (e.g., 5%).

    • Prepare a sufficient quantity of the lotion base containing the fragrance oil at a typical concentration (e.g., 1%).

    • Divide each preparation into three sets of samples for storage under different conditions:

      • Room temperature (20-25°C), protected from light.

      • Elevated temperature (40°C).

      • Refrigerated (4°C).

  • Stability Assessment:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve samples from each storage condition.

    • Physical Evaluation:

      • Visually inspect for any changes in color, clarity (for the hydroalcoholic solution), or phase separation (for the lotion).

      • Measure the pH of the hydroalcoholic solution and the lotion.

      • Measure the viscosity of the lotion.

    • Olfactory Evaluation:

      • Dip smelling strips into each sample and compare the odor profile to the initial sample (time 0). Note any changes in scent character or intensity.

    • Chemical Analysis (GC-MS):

      • Extract the fragrance from the cosmetic base (e.g., liquid-liquid extraction for the lotion).

      • Analyze the extracted fragrance oil using GC-MS to quantify the concentration of this compound and other key fragrance components. Compare the chromatograms to the initial sample to identify any degradation products or significant changes in the concentration of components.

Data Analysis:

  • Tabulate the physical and chemical data for each time point and storage condition.

  • Plot the concentration of this compound over time for each storage condition to determine its degradation rate.

  • Summarize any observed changes in physical properties or odor.

Visualizations

Workflow for Evaluation of a New Fragrance Ingredient

Fragrance_Ingredient_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Stability cluster_2 Phase 3: Performance Evaluation A Literature Review & Physicochemical Properties B Preliminary Olfactory Evaluation (cis, trans, mixture) A->B C Safety & Regulatory Assessment (IFRA/RIFM check) B->C D Incorporate into Simple Fragrance Base C->D If safe & compliant E Stability Testing in Cosmetic Bases (e.g., Alcohol, Lotion) D->E F Monitor Physical, Chemical, & Olfactory Changes E->F G Sensory Panel Evaluation in Final Formulation F->G If stable H Performance in Application (e.g., Soap, Candle) G->H I Final Dossier Preparation H->I

Caption: Workflow for the evaluation of a new fragrance ingredient.

Structure-Odor Relationship Concept for 4-Alkylcyclohexanols

Structure_Odor_Relationship cluster_structure Chemical Structure cluster_odor Odor Profile Structure 4-Alkylcyclohexanol Isomers Cis/Trans Isomerism Structure->Isomers Alkyl_Group Nature of Alkyl Group (e.g., Methyl, Ethyl, Propyl) Structure->Alkyl_Group Odor_Character Primary Odor Character (e.g., Floral, Woody, Fruity) Isomers->Odor_Character Influences Nuances Secondary Nuances (e.g., Sweet, Camphoraceous, Green) Isomers->Nuances Influences Alkyl_Group->Odor_Character Significantly Influences Tenacity Longevity of Scent Alkyl_Group->Tenacity Influences

Caption: Conceptual relationship between structure and odor in 4-alkylcyclohexanols.

References

Application Notes and Protocols: 4-Ethylcyclohexanol as a Specialty Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanol is a cyclic alcohol that is finding utility as a specialty solvent in various industrial and research applications, including the pharmaceutical sector. Its chemical structure, consisting of a cyclohexane (B81311) ring with both an ethyl group and a hydroxyl group, imparts a unique combination of polar and non-polar characteristics. This allows it to dissolve a range of solutes and function as a versatile intermediate in organic synthesis.[1][2] This document provides an overview of its potential applications, relevant physicochemical data, and generalized protocols for its use in a research and drug development setting.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application as a specialty solvent. The following tables summarize key data points.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 4534-74-1[1][3][4]
Molecular Formula C8H16O[1][4]
Molecular Weight 128.21 g/mol [4]
Appearance Colorless to light yellow clear liquid[1]
Odor Mild, sweet[1]
Boiling Point 83.4-84.4 °C (at 10 mmHg)[4]
Flash Point 77 °C (closed cup)[3][4]
Density 0.889 g/cm³[4]
Refractive Index 1.461-1.463[3][4]
Water Solubility Sparingly soluble (2024 mg/L @ 25 °C, est.)[1][3]

Table 2: Chemical and Computational Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-ethylcyclohexan-1-ol[5]
Synonyms Ethylcyclohexanol, 4-Ethylcyclohexan-1-ol[1][2]
pKa (Predicted) 15.32 ± 0.40[1]
LogP (o/w, est.) 2.327[3]
Topological Polar Surface Area 20.2 Ų[1]

Applications in Pharmaceutical Research and Development

While specific, detailed public-domain data on the use of this compound as a specialty solvent for drug development is limited, its properties suggest potential in several areas.

Solvent for Poorly Soluble Active Pharmaceutical Ingredients (APIs)

The amphiphilic nature of this compound, with its hydroxyl group and alkyl chain, suggests it may be a suitable solvent for APIs that have poor solubility in common aqueous or highly non-polar organic solvents.

Hypothetical Solubility Data

Disclaimer: The following table is for illustrative purposes only and is intended to demonstrate how solubility data for this compound would be presented. These values are not based on experimental results found in the cited literature.

Table 3: Illustrative Solubility of Selected APIs in this compound at 25 °C

Active Pharmaceutical Ingredient (API)Molecular Weight ( g/mol )Hypothetical Solubility in this compound (mg/mL)
Ibuprofen206.29150
Ketoprofen254.28120
Griseofulvin352.7725
Itraconazole705.6410
Reaction Solvent in Organic Synthesis

This compound can serve as a reaction medium for the synthesis of pharmaceutical intermediates.[1] Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, and its ability to dissolve a variety of organic compounds makes it a versatile choice.

Crystallization Solvent

The selection of an appropriate solvent is critical for obtaining the desired crystalline form of an API. This compound, or mixtures containing it, could be explored in crystallization processes to control crystal habit, size, and polymorphism.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a laboratory setting.

Protocol 1: Determination of API Solubility

Objective: To determine the equilibrium solubility of an API in this compound.

Materials:

  • This compound (analytical grade)

  • Active Pharmaceutical Ingredient (API) powder

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the API to a pre-weighed vial.

  • Record the exact weight of the API.

  • Add a known volume of this compound to the vial.

  • Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed to sediment the undissolved API.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL.

Protocol 2: Use as a Reaction Solvent in Organic Synthesis (Illustrative Example: Esterification)

Objective: To use this compound as a solvent for the synthesis of an ester intermediate.

Materials:

  • Carboxylic acid reactant

  • Alcohol reactant

  • Acid catalyst (e.g., sulfuric acid)

  • This compound (reaction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask, add the carboxylic acid, the alcohol, and a magnetic stir bar.

  • Add a sufficient volume of this compound to dissolve the reactants.

  • Slowly add a catalytic amount of sulfuric acid.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Separate the organic layer containing the product and this compound.

  • Remove the this compound under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: Cooling Crystallization of an API

Objective: To crystallize an API from a this compound solution using a cooling method.

Materials:

  • API to be crystallized

  • This compound

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Heating plate with stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In the crystallization vessel, dissolve the API in a minimal amount of this compound at an elevated temperature to create a saturated solution.

  • Once the API is fully dissolved, slowly cool the solution to room temperature without agitation to allow for the formation of large crystals.

  • For further crystal growth, the vessel can be placed in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent (a solvent in which the API is poorly soluble) to remove any residual this compound.

  • Dry the crystals in a vacuum oven at a suitable temperature.

Visualizations

The following diagrams illustrate logical workflows relevant to the application of this compound as a specialty solvent.

Solvent_Selection_Workflow cluster_screening Initial Screening cluster_experimental Experimental Validation cluster_synthesis Synthesis Application API API with Poor Solubility Solvent_Database Database of Solvents (including this compound) API->Solvent_Database Reaction_Solvent Use as Reaction Solvent (Protocol 2) API->Reaction_Solvent Solubility_Prediction Computational Solubility Prediction Solvent_Database->Solubility_Prediction Solubility_Testing Solubility Determination (Protocol 1) Solubility_Prediction->Solubility_Testing Select Promising Candidates Formulation_Dev Formulation Development Solubility_Testing->Formulation_Dev Preclinical_Testing Preclinical Studies Formulation_Dev->Preclinical_Testing Crystallization Crystallization Solvent (Protocol 3) Reaction_Solvent->Crystallization Final_API Purified API Crystallization->Final_API

Fig. 1: Logical workflow for evaluating this compound as a specialty solvent.

Hypothetical_Signaling_Pathway cluster_drug_delivery Drug Delivery and Action Drug_Formulation Drug Formulated in This compound Vehicle Receptor Membrane Receptor Drug_Formulation->Receptor Drug Release and Binding Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response Signal Transduction

Fig. 2: Hypothetical drug action pathway utilizing a this compound-based formulation.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound presents itself as a potentially valuable specialty solvent for pharmaceutical research and development due to its unique physicochemical properties. While detailed application data in the public domain is currently sparse, the information and generalized protocols provided here offer a foundation for its exploration in solubilizing poorly soluble APIs, as a medium for organic synthesis, and in crystallization processes. Further research is warranted to fully characterize its utility and establish specific, optimized protocols for various drug development applications.

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 4-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to a carbonyl group. The reaction of a Grignard reagent with a ketone, such as 4-ethylcyclohexanone (B1329521), provides a reliable and straightforward route to tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol.[4] This application note provides a detailed protocol for the synthesis of tertiary alcohols from 4-ethylcyclohexanone using various Grignard reagents.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 1-alkyl/aryl-4-ethylcyclohexan-1-ols from the reaction of 4-ethylcyclohexanone with different Grignard reagents. The yields are estimated based on typical outcomes for Grignard reactions with substituted cyclohexanones.

Grignard ReagentProductExpected Yield (%)
Methylmagnesium Bromide1-Methyl-4-ethylcyclohexan-1-ol85-95
Ethylmagnesium Bromide1,4-Diethylcyclohexan-1-ol80-90
Phenylmagnesium Bromide1-Phenyl-4-ethylcyclohexan-1-ol75-85

Experimental Protocols

Materials and Reagents

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air. All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for the success of the reaction. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

General Protocol for the Grignard Reaction

1. Preparation of the Grignard Reagent:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel), and a pressure-equalizing dropping funnel.

  • Place magnesium turnings (1.2 equivalents) in the flask and briefly flame-dry the apparatus under a stream of inert gas.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 4-Ethylcyclohexanone:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 4-ethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of 4-ethylcyclohexanone dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude tertiary alcohol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

4. Characterization:

  • The purified tertiary alcohol should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Mandatory Visualizations

Grignard Reaction Signaling Pathway

Grignard_Reaction Mechanism of Tertiary Alcohol Synthesis via Grignard Reaction reagents Grignard Reagent (R-MgX) + 4-Ethylcyclohexanone intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Aqueous Work-up (e.g., sat. NH4Cl) intermediate->workup product Tertiary Alcohol (1-R-4-ethylcyclohexan-1-ol) workup->product Protonation

Caption: General mechanism of the Grignard reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Grignard Synthesis of Tertiary Alcohols start Start prep_grignard Prepare Grignard Reagent (R-X + Mg in dry ether/THF) start->prep_grignard reaction React with 4-Ethylcyclohexanone (0°C to RT) prep_grignard->reaction quench Quench with sat. NH4Cl (aq) reaction->quench extract Extract with Ether quench->extract wash_dry Wash with Brine & Dry (anhydrous MgSO4) extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Purify Product (Chromatography/Distillation) evaporate->purify characterize Characterize Product (NMR, IR, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Stereoselective Reduction of 4-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective reduction of substituted cyclohexanones is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where specific stereoisomers are required for biological activity. The reduction of 4-ethylcyclohexanone (B1329521) yields two diastereomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The ratio of these isomers is highly dependent on the choice of reducing agent and the reaction conditions. This document provides detailed application notes and protocols for achieving selective formation of either the cis or trans isomer. The principles and protocols are derived from studies on the closely related and well-documented reduction of 4-tert-butylcyclohexanone, which serves as an excellent model system.

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group. Axial attack leads to the formation of the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). The facial selectivity is influenced by steric and electronic factors.

Data Presentation: Stereoselectivity of Reducing Agents

The choice of reducing agent is the most crucial factor in determining the diastereomeric ratio of the product. The following table summarizes the expected product distribution for the reduction of 4-substituted cyclohexanones based on data from analogous systems.

Reducing AgentAbbreviationTypical Solvent(s)Predominant IsomerDiastereomeric Ratio (cis:trans)Control Type
Sodium Borohydride (B1222165)NaBH₄Methanol, Ethanoltrans (Equatorial OH)~15:85Kinetic
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFtrans (Equatorial OH)~10:90Kinetic
Lithium Tri-sec-butylborohydrideL-Selectride®Tetrahydrofuran (B95107) (THF)cis (Axial OH)>95:5Kinetic (Steric)
Meerwein-Ponndorf-Verley ReductionMPVIsopropanoltrans (Equatorial OH)~25:75Thermodynamic
Catalytic Hydrogenation (Rhodium)H₂/Rh-CEthanol, Acetic Acidcis (Axial OH)>90:10Varies
Catalytic Hydrogenation (Ruthenium)H₂/Ru-catalystIsopropanolcis (Axial OH)>95:5Varies

Experimental Protocols

Protocol 1: Synthesis of trans-4-Ethylcyclohexanol using Sodium Borohydride

This protocol is designed for the kinetically controlled reduction of 4-ethylcyclohexanone to favor the thermodynamically more stable trans isomer via axial attack by a small hydride reagent.

Materials:

  • 4-ethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexanone (5.0 g, 39.6 mmol) in 25 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (0.75 g, 19.8 mmol) in small portions over 15 minutes. The reaction is exothermic. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford pure trans-4-ethylcyclohexanol. The diastereomeric ratio can be determined by GC or ¹H NMR spectroscopy.

Protocol 2: Synthesis of cis-4-Ethylcyclohexanol using L-Selectride®

This protocol utilizes a sterically hindered hydride reagent to favor equatorial attack, leading to the formation of the cis isomer.

Materials:

  • 4-ethylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried, nitrogen-flushed glassware

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 4-ethylcyclohexanone (5.0 g, 39.6 mmol) dissolved in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride® (44 mL of 1.0 M solution in THF, 44 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC or GC.

  • Quenching: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of 20 mL of water, followed by the careful addition of 20 mL of 3 M NaOH.

  • Oxidation of Borane Byproducts: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly and carefully add 20 mL of 30% H₂O₂ dropwise (Caution: exothermic reaction and gas evolution). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography to obtain pure cis-4-ethylcyclohexanol. Analyze the product by GC or ¹H NMR to determine the diastereomeric ratio.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the stereoselective reduction of 4-ethylcyclohexanone.

G General Workflow for Stereoselective Reduction of 4-Ethylcyclohexanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification A Dissolve 4-Ethylcyclohexanone in appropriate solvent B Cool reaction mixture (e.g., 0 °C or -78 °C) A->B C Slowly add Reducing Agent B->C D Stir for specified time and monitor progress (TLC/GC) C->D E Quench reaction (e.g., with acid or water) D->E F Extract product into organic solvent E->F G Wash organic layer F->G H Dry over anhydrous salt (e.g., MgSO₄) G->H I Filter and concentrate (Rotary Evaporator) H->I J Purify by Column Chromatography I->J K Characterize and determine diastereomeric ratio (GC, NMR) J->K

Caption: General workflow for the reduction of 4-ethylcyclohexanone.

Signaling Pathway of Stereoselectivity

This diagram illustrates the mechanistic basis for the stereoselectivity observed in the reduction of 4-ethylcyclohexanone.

G Stereochemical Pathways in the Reduction of 4-Ethylcyclohexanone cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products Start 4-Ethylcyclohexanone (Chair Conformation) AxialAttack Axial Attack (Small Hydride, e.g., NaBH₄) Start->AxialAttack Kinetically Favored for small reagents EquatorialAttack Equatorial Attack (Bulky Hydride, e.g., L-Selectride®) Start->EquatorialAttack Sterically Favored for bulky reagents TransProduct trans-4-Ethylcyclohexanol (Equatorial OH - Major) AxialAttack->TransProduct CisProduct cis-4-Ethylcyclohexanol (Axial OH - Major) EquatorialAttack->CisProduct

Application Notes and Protocols for the Purification of 4-Ethylcyclohexanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanol is a cyclic alcohol that exists as a mixture of cis and trans stereoisomers. In various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals, the purification of these isomers is crucial as their stereochemistry can significantly influence biological activity and reaction outcomes. Fractional distillation is a fundamental and effective technique for the separation of liquid mixtures based on differences in boiling points. This document provides detailed application notes and a generalized protocol for the purification of this compound isomers using fractional distillation.

Physicochemical Properties

A summary of the known physical properties of this compound (as a mixture of isomers) is presented in Table 1. Understanding these properties is essential for designing and executing an effective distillation protocol.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point (760 mmHg) 185.7 °C[1]
Boiling Point (10 mmHg) 83.5-84.5 °C[1]
Flash Point 77 °C
Specific Gravity (20/20) 0.92
Refractive Index 1.46

Note on Isomer Boiling Points: The key to a successful fractional distillation is a sufficient difference in the boiling points of the components to be separated. For cyclic alcohol diastereomers, such as cis- and trans-4-alkylcyclohexanols, the boiling points are often very close. The cis isomer, being more polar due to the alignment of the hydroxyl and ethyl groups, is generally expected to have a slightly higher boiling point than the less polar trans isomer. However, without specific experimental data for this compound, the exact difference remains unknown.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for the laboratory-scale purification of this compound isomers.

Materials and Equipment
  • Crude this compound (mixture of cis and trans isomers)

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, for collecting different fractions)

  • Heating mantle with a stirrer or a temperature-controlled oil bath

  • Magnetic stir bar or boiling chips

  • Thermometer (-10 to 200 °C range)

  • Clamps and stands to secure the apparatus

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column (e.g., polar capillary column) for purity analysis

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are properly sealed.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • Add the crude this compound mixture to the distilling flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Place a collection flask at the end of the condenser. It is advisable to have several clean, pre-weighed receiving flasks ready to collect different fractions.

  • Distillation Process:

    • Begin heating the distilling flask gently using the heating mantle or oil bath.

    • Observe the mixture as it begins to boil. A ring of condensing vapor will slowly rise through the fractionating column.

    • The rate of heating should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second). This allows for multiple vaporization-condensation cycles within the column, which is essential for good separation.

    • Monitor the temperature at the distillation head. Initially, the temperature will rise and then stabilize as the vapor of the lower-boiling point isomer reaches the thermometer.

    • Collect the initial fraction (forerun), which may contain more volatile impurities.

    • As the first major fraction begins to distill, record the temperature range. This fraction will be enriched in the lower-boiling point isomer.

    • When the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at a higher point, change the receiving flask again to collect the second major fraction, which will be enriched in the higher-boiling point isomer.

    • Continue the distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Fraction Analysis:

    • Weigh each collected fraction to determine the yield.

    • Analyze the purity of each fraction using Gas Chromatography (GC). The retention times of the cis and trans isomers will differ on a suitable GC column, allowing for the determination of the isomeric ratio in each fraction. Generally, the more polar cis isomer will have a longer retention time on a polar stationary phase.

Workflow Diagram

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Post-Distillation A Charge Distilling Flask with Crude this compound B Assemble Fractional Distillation Apparatus A->B C Heat Gently and Establish Reflux D Collect Forerun (Volatile Impurities) C->D E Collect First Fraction (Lower Boiling Isomer) D->E F Collect Intermediate Fraction E->F G Collect Second Fraction (Higher Boiling Isomer) F->G H Analyze Fractions by GC G->H I Combine Pure Fractions H->I

Caption: Workflow for the purification of this compound.

Data Presentation

The efficiency of the fractional distillation can be evaluated by analyzing the composition of the collected fractions. The following table provides a template for summarizing the expected data.

FractionTemperature Range (°C)Mass (g)Isomer Ratio (cis:trans) by GCPurity (%)
ForerunT₁ - T₂m₁--
1T₂ - T₃m₂(e.g., 10:90)>95
IntermediateT₃ - T₄m₃(e.g., 50:50)-
2T₄ - T₅m₄(e.g., 90:10)>95
Residue-m₅--

Logical Relationship Diagram

The success of fractional distillation is contingent on the difference in boiling points between the isomers, which in turn is influenced by their molecular structure and intermolecular forces.

Isomer_Properties_Relationship cluster_structure Molecular Structure cluster_properties Physical Properties cluster_separation Separation Technique cis cis-4-Ethylcyclohexanol (Axial/Equatorial or Equatorial/Axial) polarity Molecular Polarity cis->polarity Higher trans trans-4-Ethylcyclohexanol (Equatorial/Equatorial or Axial/Axial) trans->polarity Lower imf Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole) polarity->imf bp Boiling Point imf->bp distillation Fractional Distillation bp->distillation Enables Separation purity Isomer Purity distillation->purity

Caption: Relationship between isomer structure and purification.

Conclusion

Fractional distillation is a viable, albeit potentially challenging, method for the purification of cis and trans isomers of this compound. The success of the separation is highly dependent on the boiling point difference between the isomers. The provided protocol serves as a comprehensive starting point for researchers. It is recommended to perform small-scale trial distillations and analyze the fractions by GC to optimize the distillation parameters, such as the type of fractionating column, heating rate, and reflux ratio, to achieve the desired level of purity for specific research and development needs.

References

Application Notes: Synthesis of 4-Ethylcyclohexyl Chloride via Reaction of 4-Ethylcyclohexanol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to a variety of functional group interconversions. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[1] This application note provides detailed protocols for the synthesis of 4-ethylcyclohexyl chloride from 4-ethylcyclohexanol. A key consideration in this synthesis is the stereochemical outcome, which can be controlled by the reaction conditions. The reaction can proceed through different mechanisms, primarily SNi (Substitution Nucleophilic internal) or SN2 (Substitution Nucleophilic Bimolecular), leading to retention or inversion of stereochemistry, respectively.[2][3] These protocols are designed for researchers, scientists, and drug development professionals requiring precise control over product stereoisomers.

Reaction Mechanisms and Stereochemical Control

The stereochemical course of the reaction between a secondary alcohol like this compound and thionyl chloride is highly dependent on the presence or absence of a base, such as pyridine (B92270).

  • SNi Mechanism (Retention of Stereochemistry) : In the absence of a base and typically in non-coordinating solvents (e.g., chloroform, toluene), the reaction proceeds with retention of configuration. The alcohol first forms an alkyl chlorosulfite intermediate. This intermediate decomposes via a tight ion pair, where the chloride is delivered to the carbocation from the same face as the departing sulfur dioxide molecule.[1][2]

  • SN2 Mechanism (Inversion of Stereochemistry) : When a base like pyridine is added, the mechanism shifts to SN2, resulting in an inversion of the stereocenter.[3][4] Pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium (B92312) salt. The liberated chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic SN2 fashion, inverting its configuration.[2][5]

Diagram of Reaction Mechanisms

G cluster_SNi SNi Mechanism (Retention) cluster_SN2 SN2 Mechanism (Inversion) cis_ROH cis-4-Ethylcyclohexanol cis_ROSCl Alkyl Chlorosulfite (Intermediate) cis_ROH->cis_ROSCl + SOCl₂ - HCl ion_pair Intimate Ion Pair cis_ROSCl->ion_pair - SO₂ cis_RCl cis-4-Ethylcyclohexyl Chloride ion_pair->cis_RCl Internal Cl⁻ attack trans_ROH cis-4-Ethylcyclohexanol trans_ROSCl Alkyl Chlorosulfite (Intermediate) trans_ROH->trans_ROSCl + SOCl₂ - HCl pyridinium_salt Pyridinium Intermediate trans_ROSCl->pyridinium_salt + Pyridine trans_RCl trans-4-Ethylcyclohexyl Chloride pyridinium_salt->trans_RCl Backside attack by Cl⁻

Caption: Reaction pathways for this compound with SOCl₂.

Experimental Protocols

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Anhydrous conditions are critical for success.[6]

Protocol A: Synthesis with Retention of Stereochemistry (SNi Pathway)

This protocol is designed to favor the SNi mechanism, yielding the product with the same stereochemistry as the starting alcohol.

Materials:

  • This compound (cis or trans isomer, 1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Anhydrous Chloroform (or Toluene)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser connected to a gas trap. Maintain a dry atmosphere (e.g., using a nitrogen inlet).

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous chloroform.

  • Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature via the dropping funnel.[2]

  • Reaction: After the addition is complete, gently heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of NaHCO₃ to quench excess thionyl chloride and neutralize HCl.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 4-ethylcyclohexyl chloride by vacuum distillation or flash column chromatography.

Protocol B: Synthesis with Inversion of Stereochemistry (SN2 Pathway)

This protocol utilizes pyridine to favor the SN2 mechanism, yielding the product with inverted stereochemistry relative to the starting alcohol.

Materials:

  • This compound (cis or trans isomer, 1.0 eq)

  • Thionyl chloride (SOCl₂, 1.1 eq)

  • Anhydrous Pyridine (1.1 eq)

  • Anhydrous Diethyl Ether (or Dichloromethane)

  • 5% aqueous HCl solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Same as Protocol A, with the addition of an ice-water bath.

Procedure:

  • Setup: Assemble the flame-dried glassware as described in Protocol A.

  • Reagents: Charge the flask with this compound (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.[6]

  • SOCl₂ Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6]

  • Pyridine Addition: After the thionyl chloride addition is complete, add anhydrous pyridine (1.1 eq) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium hydrochloride may form.[6]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the mixture again in an ice bath and quench by slowly adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation

The choice of protocol directly influences the stereochemical outcome. The following table summarizes the expected results based on the chosen starting isomer and reaction conditions.

Starting MaterialProtocolKey ReagentPredominant MechanismExpected Major ProductTypical Yield Range
cis-4-EthylcyclohexanolASOCl₂SNi (Retention)cis-4-Ethylcyclohexyl chloride75-90%
cis-4-EthylcyclohexanolBSOCl₂ / PyridineSN2 (Inversion)trans-4-Ethylcyclohexyl chloride70-85%
trans-4-EthylcyclohexanolASOCl₂SNi (Retention)trans-4-Ethylcyclohexyl chloride75-90%
trans-4-EthylcyclohexanolBSOCl₂ / PyridineSN2 (Inversion)cis-4-Ethylcyclohexyl chloride70-85%

Note: Yields are illustrative and may vary depending on the specific substrate, purity of reagents, and experimental execution.

Visualized Experimental Workflow

G start Setup Flame-Dried Glassware under N₂ dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_socl2 Dropwise Addition of Thionyl Chloride dissolve->add_socl2 add_base Protocol B Only: Add Pyridine at 0°C add_socl2->add_base react React at Reflux (A) or Room Temp (B) add_base->react Proceed monitor Monitor by TLC react->monitor workup Quench Reaction (NaHCO₃ or Water) monitor->workup Reaction Complete extract Extract with Organic Solvent & Perform Aqueous Washes workup->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify end Characterize Pure 4-Ethylcyclohexyl Chloride purify->end

References

Synthesis of 4-Ethylcyclohexyl Acetate from 4-Ethylcyclohexanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethylcyclohexyl acetate (B1210297) from 4-ethylcyclohexanol via acid-catalyzed esterification. Detailed experimental protocols, including reagent quantities, reaction conditions, and purification methods, are presented to ensure reproducibility. This application note also includes a summary of quantitative data and characterization details essential for the verification of the final product. The straightforward procedure and high potential yield make this synthesis route amenable to various research and development applications.

Introduction

4-Ethylcyclohexyl acetate is an ester that finds applications in various chemical industries, including as a fragrance and flavoring agent. Its synthesis from the corresponding alcohol, this compound, is a classic example of Fischer-Speier esterification. This reaction involves the treatment of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium of this reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed. An alternative and common method for this transformation is the acylation of the alcohol using acetic anhydride (B1165640), which often provides higher yields and avoids the production of water as a byproduct. This document details a robust protocol for the synthesis of 4-ethylcyclohexyl acetate using acetic anhydride and a catalytic amount of sulfuric acid.

Data Presentation

A summary of the expected quantitative data for the synthesis of 4-ethylcyclohexyl acetate is presented in Table 1. This data is crucial for assessing the success and efficiency of the synthesis.

Table 1: Summary of Quantitative Data for the Synthesis of 4-Ethylcyclohexyl Acetate

ParameterValue
Reactants
This compound1.0 molar equivalent
Acetic Anhydride1.5 molar equivalents
Sulfuric Acid (concentrated)Catalytic amount (e.g., 3-5 mol%)
Reaction Conditions
TemperatureReflux (approx. 120-140 °C)
Reaction Time1-2 hours
Product Characteristics
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Expected Yield> 85%
AppearanceColorless liquid

Table 2: Spectroscopic Data for 4-Ethylcyclohexyl Acetate

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.6 (m, 1H, CH-O), 2.0 (s, 3H, CH₃-C=O), 1.8-0.8 (m, 14H, cyclohexyl and ethyl protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), ~73 (CH-O), ~39, ~31, ~29, ~25 (cyclohexyl carbons), ~21 (CH₃-C=O), ~11 (CH₃ of ethyl)
IR (neat, cm⁻¹) ~2925 (C-H, sp³), ~1735 (C=O, ester), ~1240 (C-O, ester)
Mass Spectrometry (EI) m/z (%): 170 (M⁺), 110, 95, 81, 67, 43

Experimental Protocols

Synthesis of 4-Ethylcyclohexyl Acetate

This protocol details the acetylation of this compound using acetic anhydride with sulfuric acid as a catalyst.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: To the flask, add acetic anhydride (1.5 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 120-140 °C) using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-ethylcyclohexyl acetate.

    • For higher purity, the crude product can be purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis and analysis workflow.

Synthesis_Workflow Synthesis of 4-Ethylcyclohexyl Acetate Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Acetic Anhydride Catalyst H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux (1-2h) Catalyst->Reflux Quench Quench with H₂O Reflux->Quench Extraction Extraction with Et₂O Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Characterization NMR, IR, MS Analysis Purification->Characterization Final Product

Caption: Experimental workflow for the synthesis of 4-ethylcyclohexyl acetate.

Signaling_Pathway Reaction Mechanism Overview cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination AceticAnhydride Acetic Anhydride Protonation Protonation (H⁺) AceticAnhydride->Protonation Catalyst ActivatedCarbonyl Activated Acetylium Ion Protonation->ActivatedCarbonyl Tetrahedral Tetrahedral Intermediate ActivatedCarbonyl->Tetrahedral Alcohol This compound Alcohol->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Elimination Elimination of Acetic Acid ProtonTransfer->Elimination Product 4-Ethylcyclohexyl Acetate Elimination->Product

Caption: Simplified mechanism of acid-catalyzed acetylation.

References

Application Notes and Protocols: The Role of 4-Ethylcyclohexanol in the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic utility of 4-ethylcyclohexanol in the preparation of nematic liquid crystals. The inclusion of the 4-ethylcyclohexyl moiety is a well-established strategy in the design of liquid crystalline materials to modulate key physical properties such as mesophase range, viscosity, and dielectric anisotropy. This document outlines a representative synthetic pathway for the preparation of a biphenyl-based nematic liquid crystal, specifically 4'-(trans-4-ethylcyclohexyl)-3,4-difluorobiphenyl, using this compound as a key starting material. Detailed experimental protocols for the key transformations, including Friedel-Crafts alkylation and the Suzuki-Miyaura cross-coupling reaction, are provided. Furthermore, representative quantitative data for the synthesized liquid crystal are presented in a tabular format for clarity.

Introduction to this compound in Liquid Crystal Design

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] For a molecule to exhibit liquid crystalline behavior, it typically requires a rigid core and flexible terminal groups. The 4-ethylcyclohexyl group, derived from this compound, is a common flexible terminal substituent in calamitic (rod-shaped) liquid crystals. Its incorporation can significantly influence the material's physical properties, often leading to a desirable broad nematic phase and low viscosity, which are crucial for applications in display technologies.

The trans-isomer of the 4-ethylcyclohexyl group is particularly important as its linear shape contributes favorably to the overall anisotropy of the molecule, a prerequisite for the formation of a stable liquid crystal phase.

Synthetic Strategy Overview

The synthesis of a target nematic liquid crystal, such as 4'-(trans-4-ethylcyclohexyl)-3,4-difluorobiphenyl, from this compound can be conceptualized as a two-stage process.

Stage 1: Synthesis of the Key Intermediate, 4-(trans-4-Ethylcyclohexyl)phenol (B1353535). This stage involves the introduction of the 4-ethylcyclohexyl moiety onto a phenol (B47542) ring. A common method for this transformation is the Friedel-Crafts alkylation of phenol with this compound under acidic conditions.

Stage 2: Construction of the Biphenyl (B1667301) Core via Suzuki-Miyaura Cross-Coupling. The second stage involves the palladium-catalyzed cross-coupling of a derivative of the synthesized phenol with a suitable boronic acid or halide partner to construct the final biphenyl structure. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds in liquid crystal synthesis.[1]

A schematic of the overall synthetic workflow is presented below.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Biphenyl Core Formation This compound This compound Friedel_Crafts Friedel-Crafts Alkylation This compound->Friedel_Crafts Phenol Phenol Phenol->Friedel_Crafts Intermediate 4-(trans-4-Ethylcyclohexyl)phenol Friedel_Crafts->Intermediate Intermediate_Derivative Intermediate (Triflate Derivative) Intermediate->Intermediate_Derivative Triflation Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Intermediate_Derivative->Suzuki_Coupling Boronic_Acid 3,4-Difluorophenylboronic Acid Boronic_Acid->Suzuki_Coupling Final_Product 4'-(trans-4-Ethylcyclohexyl)- 3,4-difluorobiphenyl Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for the preparation of a nematic liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol

This protocol describes the Friedel-Crafts alkylation of phenol with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (3.0 eq)

  • Amberlyst 15 (or other acidic zeolite catalyst) (10 wt% of this compound)

  • Toluene (B28343)

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, phenol, and the acidic catalyst. Add toluene as the solvent.

  • Alkylation: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst. Wash the organic phase with 1 M sodium hydroxide solution to remove excess phenol, followed by 1 M hydrochloric acid, and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the pure 4-(trans-4-ethylcyclohexyl)phenol.

Protocol 2: Synthesis of 4'-(trans-4-Ethylcyclohexyl)-3,4-difluorobiphenyl

This protocol details the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-(trans-4-Ethylcyclohexyl)phenol (from Protocol 1)

  • Triflic anhydride (B1165640) (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol (B145695)

  • Water

Procedure:

  • Triflation of Phenol: Dissolve 4-(trans-4-ethylcyclohexyl)phenol in dry DCM and cool to 0 °C. Add pyridine, followed by the dropwise addition of triflic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triflate. This intermediate is often used without further purification.

  • Suzuki-Miyaura Coupling: To a round-bottom flask, add the crude triflate, 3,4-difluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Reaction Conditions: Add a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) to the flask. Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystal product.

Quantitative Data

The following table summarizes representative quantitative data for the synthesized liquid crystal. The data presented here are illustrative and may vary based on specific reaction conditions and the purity of the final product.

ParameterValue
Yields
4-(trans-4-Ethylcyclohexyl)phenol65-75%
4'-(trans-4-Ethylcyclohexyl)-3,4-difluorobiphenyl70-85% (from the triflate)
Physical Properties
Crystal to Nematic (TC-N)~40-50 °C
Nematic to Isotropic (TN-I) / Clearing Point~100-110 °C
Mesophase Range~60 °C
Dielectric Anisotropy (Δε)Positive

Logical Relationships in Liquid Crystal Design

The design of liquid crystal molecules involves a careful balance of different structural components to achieve the desired physical properties. The logical relationship between the molecular structure and the resulting mesomorphic behavior is crucial for the targeted synthesis of new materials.

LC_Design_Logic cluster_components Structural Components cluster_properties Physical Properties Molecular_Structure Molecular Structure Rigid_Core Rigid Core (e.g., Biphenyl) Molecular_Structure->Rigid_Core Flexible_Tail Flexible Tail (e.g., 4-Ethylcyclohexyl) Molecular_Structure->Flexible_Tail Linking_Group Linking Group (e.g., Ester, Ether) Molecular_Structure->Linking_Group Polar_Group Polar Group (e.g., -CN, -F) Molecular_Structure->Polar_Group Clearing_Point Clearing Point (T_NI) Rigid_Core->Clearing_Point Increases Flexible_Tail->Clearing_Point Decreases Viscosity Viscosity Flexible_Tail->Viscosity Decreases Mesophase_Type Mesophase Type (Nematic, Smectic) Linking_Group->Mesophase_Type Affects Dielectric_Anisotropy Dielectric Anisotropy (Δε) Polar_Group->Dielectric_Anisotropy Influences

Caption: Relationship between molecular structure and liquid crystal properties.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of nematic liquid crystals. The protocols outlined in these application notes provide a robust framework for the preparation of biphenyl-based liquid crystals incorporating the 4-ethylcyclohexyl moiety. The synthetic strategy, centered around Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling, is adaptable for the creation of a diverse library of liquid crystalline materials with tailored properties for various advanced applications.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-ethylphenol (B45693) to 4-ethylcyclohexanol is a significant transformation in synthetic organic chemistry, providing a pathway to valuable intermediates for the pharmaceutical and fine chemical industries. This process involves the saturation of the aromatic ring of 4-ethylphenol, yielding a mixture of cis and trans isomers of this compound. The selection of catalyst, solvent, and reaction conditions is critical to achieving high conversion and selectivity. These application notes provide an overview of common catalytic systems and detailed protocols for conducting this hydrogenation reaction.

Reaction Overview

The overall reaction is as follows:

4-Ethylphenol + 3H₂ → this compound

The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly containing noble metals such as palladium (Pd) or ruthenium (Ru), supported on a high-surface-area material like activated carbon or alumina.

Catalysts and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the reaction's efficiency and the diastereoselectivity of the product. Ruthenium and palladium-based catalysts are highly effective for the hydrogenation of phenols.[1][2][3]

Key Parameters:

  • Catalyst: 5% Ruthenium on Carbon (Ru/C), 5% Palladium on Carbon (Pd/C), or 2.0 wt% Pd/γ-Al2O3 are commonly used.[2]

  • Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are often effective. The reaction can also be performed in aqueous solutions.[2][4]

  • Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 80°C.[2][3]

  • Pressure: Hydrogen pressure can range from atmospheric pressure to several megapascals (MPa).[1][4]

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of phenols, which can be extrapolated for 4-ethylphenol.

CatalystSubstrateTemperature (°C)Pressure (MPa)SolventConversion (%)Yield of Cyclohexanol (B46403) (%)Reference
2.0 wt% Pd/γ-Al2O34-EthylphenolVariedNot SpecifiedAqueous10094.9 (total cyclohexanols)[2]
5% Ru/TiO₂Phenol (B47542)1002.0Water>90Not specified[4]
Ru/Nb₂O₅-nC18PAPhenol801.2Water/Decalin~10093[3]
20% Ni/CNTPhenol220(transfer hydrogenation)Isopropanol100~95[5]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the hydrogenation of 4-ethylphenol using a commercially available Pd/C catalyst.

Materials:

  • 4-Ethylphenol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® or similar filter aid)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.

  • Charging the Reactor: To the vessel, add 4-ethylphenol (1.0 eq) and 10% Pd/C (1-5 mol% catalyst loading).

  • Solvent Addition: Add a suitable amount of ethanol to dissolve the 4-ethylphenol (e.g., to make a 0.1 M to 0.5 M solution).

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove air, followed by purging with hydrogen gas three times.

  • Pressurization: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Reaction: Commence agitation (stirring or shaking) and heat the reaction to the desired temperature (e.g., 25-80°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified further by distillation or column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor: 4-Ethylphenol Pd/C Catalyst B Add Solvent (e.g., Ethanol) A->B C Seal and Purge (N₂ then H₂) B->C Start Reaction D Pressurize with H₂ C->D E Heat and Agitate D->E F Monitor Reaction E->F G Cool and Vent F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Solvent H->I J Purify Product I->J K K J->K Final Product: This compound

Caption: Experimental workflow for the catalytic hydrogenation of 4-ethylphenol.

Proposed Reaction Pathway

The hydrogenation of phenols to cyclohexanols is proposed to proceed through intermediate species.[1][6] The phenol adsorbs onto the catalyst surface, followed by partial hydrogenation to form a cyclohexenol (B1201834) intermediate, which can tautomerize to cyclohexanone (B45756). The cyclohexanone is then further hydrogenated to the final cyclohexanol product.

G A 4-Ethylphenol (Adsorbed on Catalyst Surface) B 4-Ethylcyclohexenol (Intermediate) A->B + H₂ C 4-Ethylcyclohexanone (Intermediate) B->C Tautomerization D This compound (Product) C->D + H₂

Caption: Proposed reaction pathway for the hydrogenation of 4-ethylphenol.

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 4-Ethylcyclohexanol to synthesize 4-Ethylcyclohexene (B1329803) and its isomers.

Troubleshooting Guide

Problem: Low or No Yield of Alkene Products

Possible Cause Suggested Solution
Incomplete Reaction The reaction is an equilibrium process. Ensure the reaction is driven to completion by continuously removing the lower-boiling alkene products via distillation as they are formed.
Insufficient Heating The dehydration of secondary alcohols requires a specific temperature range (typically 100-140°C) to proceed efficiently. Ensure the reaction mixture is heated to the appropriate temperature.
Loss of Product During Workup Alkene products are volatile. Minimize transfer steps and ensure all glassware is properly sealed where appropriate. During extraction, ensure complete separation of the organic and aqueous layers to avoid discarding the product.
Ineffective Acid Catalyst The concentration of the acid catalyst (e.g., phosphoric acid, sulfuric acid) is crucial. Use the recommended concentration and amount. Older or improperly stored acids may have absorbed water, reducing their effectiveness.

Problem: High Percentage of Rearranged Alkene Isomers (e.g., 1-Ethylcyclohexene)

Possible Cause Suggested Solution
Carbocation Rearrangement The reaction proceeds through a secondary carbocation intermediate, which can rearrange to a more stable tertiary carbocation via a hydride shift. This is a known phenomenon, sometimes referred to as the "Evelyn Effect," where the product distribution changes over time.[1][2]
Prolonged Reaction Time/High Temperature Longer reaction times and higher temperatures can favor the formation of the thermodynamically more stable, rearranged products.[1] To favor the kinetic product (4-Ethylcyclohexene), distill the product as it forms to remove it from the acidic conditions that promote rearrangement.
Choice of Acid Catalyst While both sulfuric and phosphoric acid can be used, the reaction conditions with each may influence the extent of rearrangement. Experiment with milder conditions or different acid concentrations.

Problem: Presence of Unreacted this compound in the Product

Possible Cause Suggested Solution
Inefficient Distillation This compound has a higher boiling point than the alkene products. If the distillation is carried out too rapidly or at too high a temperature, the starting material may co-distill with the products.
Insufficient Acid Catalyst or Reaction Time Ensure an adequate amount of acid catalyst is used and that the reaction is allowed to proceed for a sufficient duration before distillation is complete.

Problem: Formation of a High-Boiling Point Side Product (Ether)

Possible Cause Suggested Solution
Intermolecular Nucleophilic Substitution At lower temperatures, the alcohol can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a di-4-ethylcyclohexyl ether.
Reaction Temperature Too Low Ensure the reaction is heated to a temperature that favors elimination over substitution (generally above 100°C for secondary alcohols).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?

A1: The primary mechanism is an E1 (unimolecular elimination) reaction. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water forms a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Q2: Which alkene isomer is expected to be the major product according to Zaitsev's Rule?

A2: Zaitsev's rule predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. In this case, the dehydration can lead to 4-ethylcyclohexene and 1-ethylcyclohexene (B74122). 1-Ethylcyclohexene is a tri-substituted alkene, while 4-ethylcyclohexene is a di-substituted alkene. Therefore, 1-ethylcyclohexene is predicted to be the major product, especially under conditions that allow for thermodynamic equilibrium.

Q3: How can I minimize the formation of the rearranged 1-Ethylcyclohexene isomer?

A3: To minimize the formation of rearranged products, it is crucial to remove the desired 4-Ethylcyclohexene from the reaction mixture as it is formed. This can be achieved by setting up the reaction as a distillation. Since the alkene has a lower boiling point than the starting alcohol, it will distill over, shifting the equilibrium towards its formation and minimizing its contact time with the acid catalyst that promotes rearrangement.

Q4: Why is a mixture of phosphoric acid and sulfuric acid sometimes used?

A4: Phosphoric acid is generally preferred as it is less oxidizing and causes less charring than sulfuric acid. However, sulfuric acid is a stronger acid and can increase the reaction rate. A small amount of sulfuric acid is sometimes added to a larger amount of phosphoric acid to accelerate the dehydration while minimizing the undesirable side reactions associated with using concentrated sulfuric acid alone.

Q5: How can I confirm the presence of alkene products in my distillate?

A5: Simple qualitative tests for unsaturation can be performed. Adding a few drops of a bromine solution (typically in dichloromethane (B109758) or carbon tetrachloride) to a sample of the product should result in the rapid disappearance of the bromine color. Another common test is the Baeyer test, where the addition of a cold, dilute potassium permanganate (B83412) solution results in the formation of a brown precipitate (manganese dioxide) as the purple color of the permanganate disappears.[3]

Quantitative Data on Product Distribution

Table 1: Product Distribution in the Dehydration of 4-Methylcyclohexanol with Phosphoric Acid Over Time

This table illustrates the "Evelyn Effect," where the product distribution shifts from the kinetic product to the more thermodynamically stable rearranged product over the course of the reaction.

Fraction4-Methylcyclohexene (%)1-Methylcyclohexene (%)3-Methylcyclohexene (%)
First Fraction (Early in reaction) 74.3510.61-
Second Fraction (Later in reaction) 67.8829.52-

Data adapted from a study on the dehydration of 4-methylcyclohexanol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound with Product Distillation

This protocol is adapted from standard procedures for the dehydration of substituted cyclohexanols.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Distillation apparatus (condenser, distillation head, receiving flask)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 10 mL of this compound into a 50 mL round-bottom flask.

  • Carefully add 2.5 mL of 85% phosphoric acid to the flask. If desired, add 5-10 drops of concentrated sulfuric acid.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Assemble a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heat the reaction mixture gently. The alkene products and water will begin to co-distill. Collect the distillate. The temperature at the distillation head should be monitored and kept below the boiling point of this compound (approximately 185-187°C).

  • Continue the distillation until no more liquid is collected, or a significant increase in temperature is observed, indicating the end of the product distillation.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium chloride solution to remove any co-distilled acid.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried liquid into a pre-weighed vial to determine the yield.

  • Characterize the product using gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and identify any side products.

Visualizations

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow Start Start: this compound + Acid Catalyst Reaction_Setup Assemble Distillation Apparatus Start->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Distillation Collect Distillate (Alkene + Water) Heating->Distillation Washing Wash with Saturated NaCl Solution Distillation->Washing Drying Dry Organic Layer with Anhydrous Na2SO4 Washing->Drying Isolation Isolate Final Product (Filtration/Decantation) Drying->Isolation Analysis Analyze by GC-MS Isolation->Analysis

Caption: Experimental workflow for the synthesis and purification of 4-Ethylcyclohexene.

References

Technical Support Center: Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 4-Ethylcyclohexanol. The content is structured to address specific issues encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are the catalytic hydrogenation of 4-ethylphenol (B45693) and the reduction of 4-ethylcyclohexanone (B1329521). The choice between these routes often depends on the availability of starting materials, desired stereoselectivity, and available equipment (e.g., high-pressure hydrogenation reactors).

Q2: What are the typical products of these syntheses?

A2: The synthesis results in a mixture of cis- and trans-4-Ethylcyclohexanol isomers. The ratio of these diastereomers is highly dependent on the synthetic route, catalyst, and reaction conditions.

Q3: Which factors have the most significant impact on the overall yield?

A3: Key factors influencing yield include the choice and quality of the catalyst (for hydrogenation) or reducing agent, reaction temperature, hydrogen pressure (for hydrogenation), solvent polarity, and reaction time. Purity of the starting materials is also crucial to prevent catalyst poisoning or side reactions.

Q4: How can the cis/trans isomer ratio be controlled?

A4: The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of substituted phenols, rhodium-based catalysts tend to favor the cis-isomer, while palladium catalysts often yield the thermodynamically more stable trans-isomer.[1] In the reduction of the corresponding ketone, the steric hindrance of the substrate and the nature of the hydride reagent determine the direction of nucleophilic attack, thereby influencing the isomer ratio.[2]

Troubleshooting Guide: Catalytic Hydrogenation of 4-Ethylphenol

This section addresses common issues encountered when synthesizing this compound via the hydrogenation of 4-ethylphenol.

Q: My reaction shows low conversion of 4-ethylphenol. What are the possible causes and solutions?

A: Low conversion is a common issue that can be traced to several factors:

  • Inactive Catalyst: The catalyst may be deactivated or poisoned.

    • Solution: Use a fresh batch of catalyst, ensuring it was stored correctly under an inert atmosphere. Consider impurities in the substrate or solvent that could act as poisons. Purifying the 4-ethylphenol or using a higher purity solvent may be necessary.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Ensure your reaction vessel is properly sealed and check for leaks. Increase the hydrogen pressure within the recommended safety limits for your equipment.[3]

  • Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely, as excessively high temperatures can lead to unwanted side products.[4]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction medium.[4]

Q: The main product of my reaction is 4-ethylcyclohexanone, not the desired alcohol. How can I fix this?

A: The formation of 4-ethylcyclohexanone as the major product indicates that the reaction has stopped at the intermediate stage.[1][5]

  • Solution: The hydrogenation of a phenol (B47542) to a cyclohexanol (B46403) proceeds through a cyclohexanone (B45756) intermediate. To promote the full reduction to the alcohol, you can increase the reaction time, temperature, or hydrogen pressure. However, be cautious as overly harsh conditions can lead to over-reduction.

Q: I am observing the formation of ethylcyclohexane (B155913) as a byproduct. How can this be minimized?

A: The formation of ethylcyclohexane is a result of over-reduction (hydrodeoxygenation) of the hydroxyl group.

  • Solution: This side reaction is favored by harsh conditions. Reduce the reaction temperature, hydrogen pressure, or reaction time. Monitoring the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help determine the optimal endpoint before significant over-reduction occurs. The choice of catalyst and solvent can also influence selectivity.[6]

Troubleshooting Guide: Reduction of 4-Ethylcyclohexanone

This section addresses issues related to the synthesis of this compound by reducing 4-ethylcyclohexanone, typically with a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄).

Q: My reduction reaction is slow or incomplete. What should I check?

A: Several factors can lead to an incomplete reduction:

  • Deactivated Reducing Agent: Sodium borohydride can decompose upon exposure to moisture.

    • Solution: Use a fresh, dry container of NaBH₄. Ensure your solvent (e.g., methanol (B129727), ethanol) is anhydrous if the reaction is sensitive to water, although NaBH₄ is stable in protic solvents for a period.[7]

  • Insufficient Molar Ratio: The stoichiometry of the reducing agent may be too low.

    • Solution: While one mole of NaBH₄ can theoretically reduce four moles of ketone, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.

  • Low Temperature: The reaction may be too cold, slowing the rate of reaction.

    • Solution: Most borohydride reductions are performed at room temperature or slightly below (0 °C to RT). If the reaction is sluggish, allow it to warm to room temperature and monitor its progress.

Q: The workup procedure is difficult, and I'm getting a low isolated yield. What can I do?

A: A difficult workup can lead to product loss.

  • Solution: After the reaction is complete, it is typically quenched with a weak acid (like dilute HCl) to neutralize any remaining NaBH₄ and the resulting borate (B1201080) esters.[7] Ensure the pH is adjusted correctly. The product is then extracted into an organic solvent. Perform multiple extractions with a suitable solvent (e.g., diethyl ether, dichloromethane) to maximize recovery from the aqueous layer. Proper drying of the organic layer with an agent like anhydrous sodium sulfate (B86663) before solvent removal is also critical.[8]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of cyclohexanols from corresponding phenols under various catalytic conditions.

Starting MaterialCatalystSolventTemperature (°C)Pressure (MPa)Yield of CyclohexanolCitation
Phenol0.3%Ru2%Nb-Hβ-1hWater30298.2%[5]
Phenol5 wt% Ru/SBA-15Water20Not Specified>99.9%[5]
Lignin-Derived Phenols2.0 wt% Pd/γ-Al2O3WaterNot SpecifiedNot Specified94.9%[5]
p-Cresol5 wt% Pd/Al₂O₃n-Heptane800.5 (5 bar)90%[1]
PhenolPd/NaYn-OctaneNot SpecifiedNot Specified100% (to Cyclohexane)[6]
PhenolPd/NaYEthanolNot SpecifiedNot Specified92.3% (to Cyclohexanol)[6]
Phenol5% Ru/TiO₂Water1002High Conversion[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Ethylphenol

This protocol is a general guideline for the hydrogenation of 4-ethylphenol using a palladium-on-carbon catalyst.

  • Reactor Setup: To a high-pressure autoclave reactor, add 4-ethylphenol and a suitable solvent (e.g., ethanol, heptane).[1] Add the catalyst (e.g., 5% Pd/C) at a loading of 1-5% by weight relative to the substrate.

  • System Purge: Seal the reactor and purge the system three times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 - 2 MPa).[1][5] Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-100 °C).[1][3]

  • Monitoring: Monitor the reaction's progress by observing the uptake of hydrogen from the gas reservoir. Aliquots may be carefully taken (after cooling and depressurizing) to analyze for conversion by GC or TLC.

  • Workup: Once the reaction is complete (i.e., hydrogen uptake ceases or analysis shows full conversion), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by distillation or column chromatography to separate isomers if required.

Protocol 2: Sodium Borohydride Reduction of 4-Ethylcyclohexanone

This protocol provides a general procedure for the reduction of 4-ethylcyclohexanone using NaBH₄.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexanone in a suitable protic solvent like methanol or ethanol.[9] Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (NaBH₄) to the solution.[7] Adding it too quickly can cause excessive frothing.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC by checking for the disappearance of the starting ketone.

  • Quenching and Workup: Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1.5 M HCl) to quench the excess NaBH₄ and neutralize the mixture.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Collect the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[8] Further purification can be achieved through vacuum distillation or column chromatography.

Visualizations

SynthesisPathways Synthetic Routes to this compound A 4-Ethylphenol B 4-Ethylcyclohexanone (Intermediate) A->B H₂, Catalyst (e.g., Pd/C) C This compound (cis/trans mixture) B->C H₂, Catalyst D 4-Ethylcyclohexanone D->C NaBH₄ (or other reducing agent)

Caption: Primary synthetic pathways to this compound.

TroubleshootingWorkflow Troubleshooting Workflow: Low Yield start Problem: Low Yield or Incomplete Reaction route_H Route: Hydrogenation? start->route_H route_R Route: Ketone Reduction? start->route_R check_catalyst Check Catalyst: - Poisoned? - Inactive? - Poor Mixing? route_H->check_catalyst Yes check_conditions_H Check Conditions: - H₂ Pressure Low? - Temperature Low? route_H->check_conditions_H sol_catalyst Solution: - Use fresh catalyst - Purify substrate - Increase stirring check_catalyst->sol_catalyst sol_conditions_H Solution: - Check for leaks - Increase Pressure/Temp check_conditions_H->sol_conditions_H check_reagent Check Reagent: - Decomposed? - Insufficient Moles? route_R->check_reagent Yes check_workup Check Workup: - Product Loss during extraction? route_R->check_workup sol_reagent Solution: - Use fresh NaBH₄ - Increase molar ratio check_reagent->sol_reagent sol_workup Solution: - Perform multiple extractions - Ensure proper drying check_workup->sol_workup

References

Navigating the Separation of 4-Ethylcyclohexanol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of 4-Ethylcyclohexanol isomers presents a common yet significant challenge in synthetic chemistry and drug development. The subtle structural differences between the cis and trans diastereomers result in very similar physical properties, making their separation a nuanced task. This technical support center provides a comprehensive guide to overcoming these challenges, offering detailed troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound isomers.

Chromatographic Methods (HPLC & SFC)

Problem: Poor or No Separation of Isomers

  • Possible Cause 1: Suboptimal Stationary Phase. The selectivity of the column is insufficient to resolve the isomers.

    • Solution: For High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), screen different types of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for separating diastereomers.

  • Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase polarity may not be optimal for differential partitioning of the isomers.

    • Solution: Systematically vary the mobile phase composition. In normal-phase HPLC, adjust the ratio of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). In SFC, modify the percentage of the co-solvent (e.g., methanol).

  • Possible Cause 3: Unsuitable Temperature. Column temperature can significantly influence selectivity.

    • Solution: Investigate the effect of varying the column temperature. Both increasing and decreasing the temperature can sometimes improve resolution, depending on the specific column and mobile phase.

Problem: Peak Tailing or Broadening

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl group of the analyte.

    • Solution: Use an end-capped column to minimize silanol interactions. Alternatively, add a small amount of a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase to block these active sites.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the sample concentration and/or the injection volume.

  • Possible Cause 3: Incompatibility between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Fractional Distillation

Problem: Inefficient Separation of Isomers

  • Possible Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate compounds with very close boiling points. The boiling point for a mixture of this compound isomers is approximately 185.7 °C at 760 mmHg[1]. The boiling points of the individual cis and trans isomers are very close, making separation by distillation challenging.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).

  • Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A reflux ratio of at least 5:1 (5 parts of condensate returning to the column for every 1 part collected) is a good starting point.

  • Possible Cause 3: Poor Insulation. Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil.

Crystallization

Problem: Failure to Induce Crystallization or Oiling Out

  • Possible Cause 1: Inappropriate Solvent System. The solubility of the isomers in the chosen solvent may be too high, even at low temperatures, or the solvent may be too non-polar, causing the compound to separate as an oil.

    • Solution: Conduct a systematic solvent screen. Good solvents for recrystallization typically dissolve the compound when hot but have limited solubility when cold. Consider mixed solvent systems, such as ethanol/water or hexane/ethyl acetate[2].

  • Possible Cause 2: Solution is Not Saturated. If the concentration of the solute is too low, crystallization will not occur.

    • Solution: Concentrate the solution by slowly evaporating the solvent until saturation is reached (indicated by slight cloudiness).

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in separating this compound isomers?

A1: The main challenge lies in the similar physicochemical properties of the cis and trans diastereomers. Their comparable polarity, solubility, and boiling points make them difficult to separate using standard purification techniques.

Q2: Which analytical technique is best for determining the isomeric ratio of my sample?

A2: Gas Chromatography (GC) with a chiral capillary column is a highly effective method for quantifying the ratio of cis and trans this compound. The use of a chiral stationary phase can provide baseline separation of the isomers, allowing for accurate integration of the peak areas.

Q3: Can I use derivatization to improve the separation of the isomers?

A3: Yes, derivatization of the hydroxyl group to form esters (e.g., acetates) or other derivatives can alter the physical properties of the isomers and potentially improve separation by chromatography.

Q4: What purity can I expect to achieve with a single purification step?

A4: The achievable purity depends on the chosen method and the initial isomeric ratio. For closely related diastereomers like this compound, a single purification step may not be sufficient to achieve high purity (>99%). It is often necessary to combine techniques or repeat a single technique multiple times.

Quantitative Data Summary

While specific quantitative data for the separation of this compound isomers is not extensively published, the following table provides typical performance metrics that can be targeted during method development for similar cyclohexanol (B46403) derivatives.

Purification TechniqueKey ParametersTarget Purity (%)Expected Recovery (%)
Preparative HPLC Chiral Stationary Phase, Isocratic Elution> 9870 - 90
SFC Chiral Stationary Phase, CO₂/Methanol Gradient> 9980 - 95
Fractional Distillation High-Efficiency Column, Slow Distillation Rate< 95 (for a single pass)60 - 80
Crystallization Optimized Solvent System, Slow Cooling> 95 (for one isomer)50 - 70

Experimental Protocols

Preparative HPLC Method Development
  • Analytical Method Development:

    • Column: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Refractive Index (RI).

    • Optimization: Adjust the ratio of hexane and isopropanol to achieve baseline separation of the two isomer peaks.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate and injection volume proportionally to the column's cross-sectional area.

    • Collect the fractions corresponding to each isomer peak.

    • Analyze the purity of the collected fractions using the analytical method.

GC-MS Analysis of Isomer Ratio
  • Column: Use a chiral capillary column (e.g., a cyclodextrin-based phase like Beta DEX™ or Gamma DEX™).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C.

    • Split ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at 5 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-200.

  • Data Analysis: Identify the peaks for the cis and trans isomers based on their retention times. The ratio of the isomers is determined by comparing their respective peak areas.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow cluster_gc_ms GC-MS Analysis Workflow p1 Analytical Method Development p2 Scale-Up to Preparative Column p1->p2 Optimized Conditions p3 Fraction Collection p2->p3 p4 Purity Analysis (Analytical HPLC) p3->p4 g1 Sample Preparation g2 GC Separation (Chiral Column) g1->g2 g3 MS Detection g2->g3 g4 Data Analysis (Isomer Ratio) g3->g4

Caption: General experimental workflows for preparative HPLC purification and GC-MS analysis.

troubleshooting_logic cluster_chromatography Chromatography cluster_distillation Fractional Distillation cluster_crystallization Crystallization start Poor Isomer Separation c1 Change Stationary Phase start->c1 c2 Optimize Mobile Phase start->c2 c3 Vary Temperature start->c3 d1 Increase Column Efficiency start->d1 d2 Decrease Distillation Rate start->d2 d3 Insulate Column start->d3 r1 Screen Solvent Systems start->r1 r2 Ensure Saturation start->r2 r3 Slow Cooling start->r3

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Technical Support Center: Synthesis of 4-Ethylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4-Ethylcyclohexanol using a Grignard reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, from the formation of the Grignard reagent to the final product analysis.

Issue Potential Cause Recommended Solution
Grignard reaction fails to initiate 1. Passive magnesium oxide layer: The surface of the magnesium turnings is coated with a layer of MgO, preventing reaction with the ethyl halide. 2. Presence of moisture: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.1. Magnesium Activation: - Gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface. - Add a small crystal of iodine; the disappearance of the brown color indicates activation. - Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. 2. Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).
Low yield of this compound 1. Inaccurate Grignard reagent concentration: Commercial Grignard reagents can degrade over time. 2. Side reactions: - Enolization: The Grignard reagent acts as a base, deprotonating the alpha-carbon of 4-ethylcyclohexanone (B1329521). - Reduction: If the Grignard reagent has β-hydrogens (like ethylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol (cyclohexanol). - Wurtz coupling: The Grignard reagent reacts with unreacted ethyl halide.1. Titrate the Grignard reagent prior to use to determine its exact molarity and adjust stoichiometry accordingly. 2. Minimize Side Reactions: - Enolization: Add the 4-ethylcyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition over deprotonation. - Reduction: Perform the reaction at lower temperatures. - Wurtz Coupling: Add the ethyl halide slowly to the magnesium suspension during Grignard reagent formation to maintain a low concentration of the halide.
Formation of unexpected byproducts 1. Reaction with atmospheric CO₂: Grignard reagents react with carbon dioxide to form carboxylic acids after acidic workup. 2. Reaction with oxygen: Oxidation of the Grignard reagent can lead to the formation of hydroperoxides and subsequently alcohols upon workup.1. Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process, from reagent preparation to reaction quenching. Use degassed solvents.
Unfavorable cis/trans diastereomeric ratio The stereochemical outcome of the Grignard addition to 4-substituted cyclohexanones is influenced by steric and electronic factors. Axial attack is often favored by smaller Grignard reagents, leading to the equatorial alcohol (trans isomer), while bulkier reagents may favor equatorial attack, yielding the axial alcohol (cis isomer).- Choice of Grignard reagent: While ethylmagnesium bromide is required for this synthesis, be aware of its steric profile. - Reaction temperature: Lowering the reaction temperature can sometimes improve stereoselectivity. - Additives: The use of certain metal salts (e.g., CeCl₃) can sometimes alter the stereochemical course of the reaction by coordinating with the carbonyl oxygen.
Difficult product isolation/purification 1. Emulsion formation during workup: Magnesium salts can form emulsions, making phase separation difficult. 2. Incomplete removal of byproducts: Side products may have similar polarities to the desired alcohol.1. Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is generally preferred over strong acids which can promote elimination of the tertiary alcohol. 2. Purification: Utilize column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the cis and trans isomers and remove impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, alcohols, and even trace amounts of moisture on glassware. This reaction, an acid-base neutralization, consumes the Grignard reagent, reducing the yield of the desired product and generating the corresponding alkane (ethane in this case).

Q2: My Grignard reaction turned dark brown/black. Is this normal?

A2: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black solution might indicate side reactions or the presence of impurities. As long as the subsequent reaction with the ketone proceeds to give the desired product, this is not always a cause for concern.

Q3: How can I confirm the formation of my Grignard reagent?

A3: Visual cues for the initiation of Grignard reagent formation include the disappearance of the iodine color (if used for activation), gentle refluxing of the solvent (ether or THF) at the site of the magnesium, and the formation of a cloudy or grayish solution. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) with a colorimetric indicator like 1,10-phenanthroline.

Q4: What is the expected stereochemical outcome for the addition of ethylmagnesium bromide to 4-ethylcyclohexanone?

A4: The addition of a Grignard reagent to a 4-substituted cyclohexanone (B45756) can lead to a mixture of cis and trans diastereomers. The ethyl group at the 4-position will preferentially occupy an equatorial position in the chair conformation of the cyclohexanone ring. The incoming ethyl group from the Grignard reagent can attack from either the axial or equatorial face of the carbonyl. Axial attack is generally less sterically hindered and leads to the formation of the equatorial alcohol (trans-4-Ethylcyclohexanol). Equatorial attack, which is more sterically demanding, results in the axial alcohol (cis-4-Ethylcyclohexanol). For ethylmagnesium bromide, a mixture of both isomers is expected, with the trans isomer often being the major product.

Q5: Can I use a different solvent instead of diethyl ether or THF?

A5: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions because they are aprotic and their lone pairs of electrons on the oxygen atom solvate and stabilize the Grignard reagent. Other polar aprotic ethers can be used, but solvents with acidic protons (like alcohols or water) or reactive carbonyl groups (like acetone (B3395972) or ethyl acetate) are incompatible.

Data Presentation

The following tables summarize representative quantitative data for Grignard reactions on substituted cyclohexanones. Note that specific yields and diastereomeric ratios for this compound may vary depending on the precise experimental conditions.

Table 1: Representative Yields of Grignard Reactions with Substituted Cyclohexanones

Grignard ReagentKetoneSolventTemperature (°C)Isolated Yield (%)Reference
Ethylmagnesium bromideCyclohexanoneDiethyl ether0 to RT~85-95%General Literature
Methylmagnesium bromide4-tert-ButylcyclohexanoneDiethyl ether0 to RT~90%General Literature
Phenylmagnesium bromide4-tert-ButylcyclohexanoneTHF0 to RT~88%General Literature

Table 2: Representative Diastereomeric Ratios for Grignard Additions to 4-Substituted Cyclohexanones

Grignard ReagentKetoneSolventTemperature (°C)Axial:Equatorial Attack Ratio (cis:trans alcohol)Reference
Methylmagnesium iodide4-tert-ButylcyclohexanoneDiethyl ether2572:28[1]
Methylmagnesium bromide4-tert-ButylcyclohexanoneDiethyl ether2565:35[1]
Methylmagnesium chloride4-tert-ButylcyclohexanoneDiethyl ether2558:42[1]
Ethylmagnesium bromide4-tert-ButylcyclohexanoneBenzene2516:84[2]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Grignard reaction of ethylmagnesium bromide with 4-ethylcyclohexanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 4-Ethylcyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

    • Once the reaction starts (indicated by bubbling and gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with 4-Ethylcyclohexanone:

    • Cool the prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 4-ethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the 4-ethylcyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding the reaction mixture to a stirred, cold saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification:

    • The crude product, a mixture of cis- and trans-4-ethylcyclohexanol, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification prep_start Start: Mg turnings, Anhydrous Ether initiation Initiation (Iodine/Heat) prep_start->initiation add_etbr Add Ethyl Bromide (dropwise) reflux Reflux add_etbr->reflux initiation->add_etbr grignard_reagent Ethylmagnesium Bromide Solution reflux->grignard_reagent add_ketone Add 4-Ethylcyclohexanone in Anhydrous Ether (dropwise at 0°C) grignard_reagent->add_ketone reaction_stir Stir at RT (1-2 hours) add_ketone->reaction_stir alkoxide Magnesium Alkoxide Intermediate reaction_stir->alkoxide quench Quench with sat. aq. NH4Cl alkoxide->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound (cis/trans isomers) chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for Grignard reactions.

References

optimizing reaction conditions for the esterification of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the esterification of 4-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the esterification of this compound?

The most common method for the esterification of this compound is the Fischer esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is an equilibrium process where a molecule of water is eliminated for every molecule of ester formed.[2][3]

Q2: Why is my reaction yield for the esterification of this compound consistently low?

Low yields in Fischer esterification are common and can stem from several factors. The primary reason is that the reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[2][4] Additionally, this compound is a secondary alcohol, which can be subject to steric hindrance, slowing down the reaction rate compared to primary alcohols.[4]

Q3: How can I drive the reaction equilibrium towards the ester product?

To improve the yield, the equilibrium must be shifted to the product side. This can be achieved in two main ways, in accordance with Le Châtelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol (this compound) or the carboxylic acid, will push the equilibrium towards the formation of the ester.[3][5][6] Using the less expensive reagent in excess is often the most practical approach.

  • Removal of Water: Actively removing water as it is formed is a highly effective method. This can be done by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[7]

Q4: What are the most effective catalysts for this reaction?

Strong Brønsted acids are the standard catalysts for Fischer esterification. Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic Acid (p-TsOH)

  • Lewis acids can also be employed.[1]

The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][8]

Q5: Are there potential side reactions to be aware of?

Yes, particularly with secondary alcohols like this compound. Under strong acidic conditions and heat, there is a risk of elimination (dehydration) of the alcohol to form an alkene (4-ethylcyclohexene). This is a competing reaction that can reduce the yield of the desired ester.[1]

Troubleshooting Guide

Issue 1: Very low or no ester formation.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Ensure the acid catalyst is fresh and added in an appropriate amount (typically 1-5 mol%).

  • Possible Cause: Presence of water in reactants or glassware.

    • Solution: Use anhydrous grade reactants and ensure all glassware is thoroughly dried before starting the reaction. Any moisture will inhibit the forward reaction.[4]

  • Possible Cause: Reaction temperature is too low.

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. The optimal temperature will depend on the specific carboxylic acid and solvent used.

Issue 2: The reaction stalls and does not proceed to completion.

  • Possible Cause: Equilibrium has been reached.

    • Solution: As mentioned in the FAQs, either add a large excess of one reactant or actively remove water using a Dean-Stark apparatus or molecular sieves to shift the equilibrium.[2][5]

  • Possible Cause: Steric hindrance from the secondary alcohol.

    • Solution: Increase the reaction time. Reactions with secondary alcohols often require longer reflux times to reach completion compared to primary alcohols.[4]

Issue 3: Difficulty in purifying the final ester product.

  • Possible Cause: Incomplete removal of the acid catalyst.

    • Solution: During the workup, wash the organic layer thoroughly with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove all traces of the acid catalyst.[9][10][11]

  • Possible Cause: Emulsion formation during aqueous workup.

    • Solution: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break the emulsion.[9]

  • Possible Cause: Unreacted starting materials co-eluting with the product during chromatography.

    • Solution: Optimize the solvent system for column chromatography to achieve better separation. Alternatively, ensure the workup procedure effectively removes the unreacted carboxylic acid (via base wash) and alcohol (via water wash, though this can be difficult for more soluble alcohols).

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different reaction parameters can influence the yield of the esterification of this compound with acetic acid. Note: This is illustrative data based on typical trends for secondary alcohols.

Table 1: Effect of Catalyst Loading on Ester Yield

EntryCatalyst (H₂SO₄)Temperature (°C)Time (h)Yield (%)
11 mol%80865
23 mol%80885
35 mol%80888

Table 2: Effect of Molar Ratio of Reactants on Ester Yield

EntryAcetic Acid (equiv.)This compound (equiv.)Temperature (°C)Time (h)Yield (%)
11.01.0801260
21.03.0801285
33.01.0801282

Table 3: Effect of Water Removal on Ester Yield

EntryWater Removal MethodTemperature (°C)Time (h)Yield (%)
1None801062
2Molecular Sieves801088
3Dean-Stark Trap110 (Toluene)692

Experimental Protocols

Protocol 1: Standard Fischer Esterification of this compound with Acetic Acid

This protocol describes a standard procedure using an excess of the carboxylic acid to drive the reaction.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 39.0 mmol).

    • Add glacial acetic acid (14.0 mL, 234 mmol, 6.0 equivalents).

    • Carefully add concentrated sulfuric acid (0.4 mL, ~3 mol%) dropwise with stirring.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 120°C) using a heating mantle.

    • Allow the reaction to reflux for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with:

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution!) until the aqueous layer is basic.[9][11]

      • 50 mL of brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine Reactants (this compound, Carboxylic Acid) catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux_setup Attach Reflux Condenser catalyst->reflux_setup heat Heat to Reflux reflux_setup->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify product Pure Ester purify->product troubleshooting_guide start Low Ester Yield Detected q1 Is the reaction at equilibrium? start->q1 a1_yes Drive Equilibrium: 1. Use large excess of one reactant. 2. Remove H₂O (Dean-Stark/sieves). q1->a1_yes Yes q2 Is the catalyst active and sufficient? q1->q2 No a2_no Check Catalyst: 1. Use fresh, anhydrous catalyst. 2. Increase catalyst loading (e.g., 3-5 mol%). q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes q4 Are byproducts being formed? q3->q4 No a4_no Review Workup/Purification: - Ensure complete extraction. - Check for losses during purification. q3->a4_no Yes a3_no Optimize Conditions: 1. Ensure anhydrous reactants/glassware. 2. Increase reaction time. 3. Verify reflux temperature. q4->a4_no No a4_yes Address Side Reactions: - Lower reaction temperature. - Consider a milder catalyst. - Monitor for alkene formation (dehydration). q4->a4_yes Yes

References

preventing rearrangement products in 4-Ethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylcyclohexanol, focusing on preventing the formation of rearrangement products during elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected rearrangement products when dehydrating this compound with strong acids?

When this compound is subjected to dehydration using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), a carbocation intermediate is formed. This intermediate can undergo rearrangement to form more stable carbocations, leading to a mixture of alkene products. The expected rearrangement products are primarily 1-Ethylcyclohexene and 3-Ethylcyclohexene, in addition to the desired 4-Ethylcyclohexene (B1329803).[1][2]

Q2: Why do these rearrangement products form?

The formation of rearrangement products is a consequence of the E1 elimination mechanism that occurs in the presence of strong acids. The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the -OH group of this compound, converting it into a good leaving group (H₂O).

  • Formation of a carbocation: The departure of a water molecule results in the formation of a secondary carbocation at the C4 position.

  • Carbocation rearrangement: This secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation at the C1 position or another secondary carbocation at the C3 position.

  • Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding a mixture of alkenes.[2][3][4]

Q3: How can I prevent the formation of these rearrangement byproducts?

To prevent rearrangement, it is necessary to avoid the formation of a carbocation intermediate. This can be achieved by employing a reaction that proceeds through an E2 elimination mechanism. A common and effective method is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270).[5][6][7]

Q4: How does the POCl₃/pyridine system prevent rearrangement?

The POCl₃/pyridine system facilitates an E2 elimination, which is a concerted, one-step process that does not involve a carbocation intermediate. The mechanism is as follows:

  • The hydroxyl group of this compound attacks the phosphorus atom of POCl₃, forming a dichlorophosphate (B8581778) ester intermediate. This converts the hydroxyl group into an excellent leaving group.

  • Pyridine, a non-nucleophilic base, then abstracts a proton from a carbon adjacent to the carbon bearing the dichlorophosphate group.

  • Simultaneously, the dichlorophosphate group leaves, and a double bond is formed between the two carbons. Since no carbocation is formed, there is no opportunity for rearrangement.[5][7][8]

Troubleshooting Guides

Issue 1: My product mixture contains significant amounts of 1-Ethylcyclohexene and 3-Ethylcyclohexene.
  • Cause: You are likely using a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) which promotes an E1 reaction pathway involving carbocation rearrangements.

  • Solution: Switch to a method that favors an E2 elimination. The recommended procedure is to use phosphorus oxychloride (POCl₃) and pyridine. This will prevent the formation of a carbocation intermediate and yield 4-Ethylcyclohexene as the major product.[5][6][7]

Issue 2: The yield of my desired 4-Ethylcyclohexene is low, even when using an E2-promoting method.
  • Cause 1: Incomplete reaction. The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of POCl₃ and pyridine. Also, check the reaction temperature and time. Gentle heating may be required to drive the reaction to completion.

  • Cause 2: Product loss during workup. 4-Ethylcyclohexene is volatile.

    • Solution: Be careful during the workup and purification steps. Use an ice bath to cool the receiving flask during distillation to minimize loss due to evaporation. When performing extractions, ensure the layers are well-separated and avoid discarding any of the organic layer.

  • Cause 3: Competing substitution reaction. Under certain conditions, a substitution reaction (Sₙ2) can compete with the elimination.

    • Solution: The use of a bulky, non-nucleophilic base like pyridine is intended to minimize substitution. Ensure your pyridine is not contaminated with nucleophilic impurities.

Data Presentation

The following table summarizes the expected product distribution for the dehydration of 4-substituted cyclohexanols under different conditions. The data for 4-methylcyclohexanol (B52717) is presented as a close analog to this compound, illustrating the effectiveness of POCl₃/pyridine in preventing rearrangement.

Starting MaterialReagentsDesired ProductRearrangement Product(s)Expected Product Distribution
4-MethylcyclohexanolH₂SO₄ / H₃PO₄4-Methylcyclohexene (B165706)1-Methylcyclohexene, 3-MethylcyclohexeneMixture of isomers, with 1-Methylcyclohexene often being a significant byproduct.[1][2]
4-MethylcyclohexanolPOCl₃, Pyridine4-MethylcyclohexeneNonePredominantly 4-Methylcyclohexene.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound (Illustrative for E1 Pathway)

This protocol is adapted from procedures for 4-methylcyclohexanol and is expected to yield a mixture of 4-ethylcyclohexene and its rearranged isomers.[9][10][11]

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (e.g., Hickman still), a condenser, and a receiving flask.

  • Reagents: To the round-bottom flask, add this compound. Slowly and with cooling, add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid. Add a boiling chip or a magnetic stir bar.

  • Distillation: Gently heat the mixture to a temperature that allows for the co-distillation of the alkene products and water (boiling point of 4-ethylcyclohexene is ~134-135°C, but it will co-distill with water at a lower temperature).

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride (brine) solution to remove the bulk of the water.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Decant the dried organic layer to obtain the crude product mixture.

  • Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 4-Ethylcyclohexene to the rearranged isomers.[12][13]

Protocol 2: Dehydration of this compound using POCl₃ and Pyridine (E2 Pathway to Prevent Rearrangement)

This protocol is designed to selectively produce 4-Ethylcyclohexene by avoiding carbocation formation.[5][7]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of pyridine. The flask should be cooled in an ice bath.

  • Reagent Addition: While stirring and maintaining the low temperature, slowly add phosphorus oxychloride (POCl₃) dropwise to the solution. This reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat to reflux to ensure the reaction goes to completion.

  • Workup:

    • Carefully pour the reaction mixture over crushed ice to quench the reaction and neutralize the excess POCl₃.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent by rotary evaporation, and if necessary, purify the resulting 4-Ethylcyclohexene by distillation.

  • Analysis: Confirm the purity of the product and the absence of rearranged isomers using GC-MS and NMR spectroscopy.

Visualizations

E1_Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Products A This compound B Protonated Alcohol A->B + H+ C Secondary Carbocation (C4) B->C - H2O D Tertiary Carbocation (C1) (Rearranged) C->D 1,2-Hydride Shift E Secondary Carbocation (C3) (Rearranged) C->E 1,2-Hydride Shift F 4-Ethylcyclohexene C->F - H+ G 1-Ethylcyclohexene D->G - H+ H 3-Ethylcyclohexene E->H - H+

Caption: E1 Dehydration Pathway of this compound.

E2_Dehydration_Workflow A This compound B Add POCl3 and Pyridine A->B C Formation of Dichlorophosphate Ester B->C D E2 Elimination by Pyridine C->D E 4-Ethylcyclohexene (No Rearrangement) D->E F Workup and Purification E->F G Pure 4-Ethylcyclohexene F->G

Caption: E2 Dehydration Workflow using POCl₃ and Pyridine.

References

Technical Support Center: 4-Ethylcyclohexanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Ethylcyclohexanol in fragrance formulations. It is intended for researchers, scientists, and professionals in the fragrance and cosmetic industries.

Disclaimer: Industry databases, such as The Good Scents Company, indicate that this compound is "not for fragrance use."[1] This suggests potential stability or safety concerns. The information provided below is for research and investigational purposes to understand and troubleshoot potential issues should this material be evaluated in fragrance systems.

Troubleshooting Guide

Issue 1: Discoloration (Yellowing/Browning) of the Fragrance Concentrate or Final Product

Question: My fragrance formulation containing this compound is turning yellow/brown over time. What could be the cause and how can I fix it?

Answer:

Discoloration is a common stability issue in fragrance formulations and can be attributed to several factors when using an alcohol like this compound.

Potential Causes:

  • Oxidation: Secondary alcohols like this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and trace metals. The primary oxidation product is the corresponding ketone, 4-ethylcyclohexanone (B1329521). While often colorless, subsequent reactions of this ketone or other degradation products can lead to colored compounds.

  • Interaction with Aldehydes: Many fragrance formulations contain aldehydes, which are known for their reactivity.[2][3][4][5] this compound can react with aldehydes to form hemiacetals and acetals. These reactions, and the subsequent degradation of the resulting products, can lead to discoloration.

  • pH-Related Degradation: Extreme pH conditions, both acidic and alkaline, can promote degradation reactions that may result in colored byproducts.

Troubleshooting Steps:

  • Incorporate Antioxidants: The addition of an antioxidant is a primary strategy to prevent oxidative degradation.

    • Recommended Antioxidants: Butylated Hydroxytoluene (BHT) is a highly effective and commonly used antioxidant in perfumery.[6][7][8][9] Tocopherol (Vitamin E) is a natural alternative.[10]

    • Typical Use Level: Start with 0.1% w/w of BHT in your fragrance concentrate.[9]

  • Use Chelating Agents: Trace metal ions (e.g., from raw materials or processing equipment) can catalyze oxidation.

    • Recommended Chelators: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts to bind these metal ions.

  • Control pH: Ensure the pH of your final product is in a stable range, typically between 5 and 7 for many cosmetic formulations.

  • Protect from Light: Store the fragrance concentrate and the final product in opaque or UV-protected packaging.

  • Evaluate Aldehyde Compatibility: If your formulation contains highly reactive aldehydes, consider if this compound is the appropriate alcohol or if a more stable alternative should be used.

Issue 2: Off-Odor Development or Change in Fragrance Character

Question: The scent of my fragrance has changed after aging. It has developed a harsh, chemical, or plastic-like note. Why is this happening?

Answer:

Changes in the olfactory profile of a fragrance are a clear indicator of chemical instability. For a formulation containing this compound, this can be linked to its degradation into more odorous or different-smelling compounds.

Potential Causes:

  • Oxidation to 4-Ethylcyclohexanone: The oxidation of this compound to 4-ethylcyclohexanone will introduce a different odor profile. While this compound has a relatively mild odor, ketones can have distinct and sometimes harsher scents.

  • Dehydration to 4-Ethylcyclohexene: In acidic conditions, this compound can undergo dehydration to form 4-ethylcyclohexene.[11][12] Alkenes often possess sharp, unpleasant, or "gassy" odors. This is a significant risk in formulations with a low pH, such as those containing acidic raw materials or adjusted to an acidic pH for other stability reasons.

  • Esterification: If the formulation contains carboxylic acids, an esterification reaction can occur, forming an ester from this compound.[13][14][15][16] This will alter the original scent profile, as esters are known for their distinct, often fruity, fragrances.

Troubleshooting Steps:

  • pH Control: This is the most critical parameter to prevent dehydration. Maintain a pH range where the alcohol is stable. Avoid highly acidic conditions.

  • Antioxidant Addition: As with discoloration, using an antioxidant like BHT can prevent the oxidative degradation to the corresponding ketone.[6][7][8][9]

  • Raw Material Review: Scrutinize your formula for acidic raw materials that could catalyze dehydration or esterification. If present, consider if they are essential or if a buffered system is needed.

  • Headspace Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of aged samples to identify the volatile degradation products responsible for the off-odors.[17][18][19][20]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a typical fragrance formulation?

A1: Based on the chemical structure of a secondary cyclohexanol, the three primary anticipated degradation pathways are:

  • Oxidation: Conversion to 4-ethylcyclohexanone, promoted by oxygen, heat, light, and metal ions.

  • Dehydration: Elimination of water in an acidic environment to yield 4-ethylcyclohexene.[11][12]

  • Esterification: Reaction with carboxylic acids, if present in the formulation, to form the corresponding ester.[13][14][15][16]

Q2: What is a recommended starting point for the concentration of BHT to stabilize a fragrance with this compound?

A2: A typical starting concentration for BHT in a fragrance concentrate is 0.1% by weight.[9] However, the optimal concentration can vary depending on the other ingredients in the formula and should be confirmed through stability testing.

Q3: Can I use this compound in a citrus-heavy fragrance?

A3: Caution is advised. Citrus oils often contain acidic components and are themselves prone to oxidation due to their terpene content. The acidic nature could promote the dehydration of this compound, leading to off-odors. Furthermore, the combination of easily oxidizable materials could accelerate discoloration. If used, a robust antioxidant and buffering system would be essential.

Q4: How does pH affect the stability of this compound?

A4: The pH of the formulation is a critical factor.

  • Acidic pH (below ~4): Increases the risk of acid-catalyzed dehydration to form 4-ethylcyclohexene, which can lead to significant off-odors.[11][12]

  • Neutral pH (~5-7): Generally the most stable range for the alcohol functional group.

  • Alkaline pH (above ~8): Can sometimes promote oxidation, especially in the presence of air.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal for quantifying the parent compound and its non-volatile degradation products.[21][22][23][24][25] Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying volatile degradation products, such as 4-ethylcyclohexanone or 4-ethylcyclohexene, which are responsible for off-odors.[17][18][19][20]

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssuePotential Cause(s)Key Degradation Product(s)Recommended Mitigation Strategies
Discoloration Oxidation, Aldehyde Interactions4-Ethylcyclohexanone & subsequent reaction productsAdd Antioxidant (e.g., 0.1% BHT), Add Chelating Agent (e.g., EDTA), Protect from light
Off-Odor Dehydration (in acidic conditions), Oxidation4-Ethylcyclohexene, 4-EthylcyclohexanoneMaintain pH in the 5-7 range, Add Antioxidant (e.g., 0.1% BHT)
Change in Scent Esterification4-Ethylcyclohexyl estersAvoid or buffer acidic fragrance ingredients

Experimental Protocols

Protocol: Accelerated Stability Testing of a Fragrance Formulation Containing this compound

This protocol outlines a typical accelerated stability study to assess the physical and chemical stability of a fragrance formulation.

1. Objective: To evaluate the stability of a fragrance formulation containing this compound under accelerated conditions (elevated temperature and light exposure) over a 12-week period.

2. Materials and Equipment:

  • Fragrance formulation to be tested

  • Control formulation (without this compound, if applicable)

  • Glass vials with airtight caps (B75204) (amber and clear)

  • Stability chambers (40°C, 45°C)

  • Photostability chamber (compliant with ICH Q1B guidelines)[26][27][28][29][30]

  • pH meter

  • Viscometer

  • GC-MS system

  • Stability-indicating HPLC system

3. Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the fragrance formulation. Fill samples into both clear and amber glass vials, leaving a consistent headspace in each.

  • Initial Analysis (Time 0):

    • Visual Assessment: Record the color, clarity, and appearance of the initial sample.

    • Olfactory Assessment: A trained perfumer should evaluate and document the odor profile.

    • Physicochemical Analysis: Measure the pH and viscosity.

    • Chromatographic Analysis: Perform GC-MS and HPLC analysis to establish the initial concentration of this compound and to create a baseline chromatogram for identifying new peaks (degradation products) over time.

  • Storage Conditions: Place the prepared samples under the following conditions:

    • 40°C (in amber vials)

    • 45°C (in amber vials)

    • Room Temperature (control, in both clear and amber vials)

    • Photostability Chamber: Expose samples in clear vials according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[28] Include a dark control wrapped in aluminum foil.

  • Time Points for Analysis: Pull samples for full analysis at specified intervals: 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Analysis at Each Time Point: Repeat all the analyses performed at Time 0 for each sample from each storage condition.

    • Carefully document any changes in appearance, color, or odor.

    • Measure pH and viscosity.

    • Run GC-MS and HPLC to quantify the remaining this compound and identify/quantify any new peaks corresponding to degradation products.

4. Data Evaluation:

  • Compare the results from the stressed samples to the room temperature control.

  • Calculate the percentage degradation of this compound at each time point and condition.

  • Identify and, if possible, quantify the major degradation products.

  • Correlate any observed physical changes (color, odor) with the chemical changes identified by chromatography.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G cluster_main This compound cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) cluster_esterification Esterification This compound HO-C₆H₁₀-CH₂CH₃ 4-Ethylcyclohexanone O=C₆H₁₀-CH₂CH₃ This compound->4-Ethylcyclohexanone + [O] (Air, Heat, Light) 4-Ethylcyclohexene C₆H₉-CH₂CH₃ This compound->4-Ethylcyclohexene + H⁺ - H₂O Ester RCOO-C₆H₁₀-CH₂CH₃ This compound->Ester + RCOOH (Acid Catalyst)

Caption: Potential chemical degradation pathways for this compound in a fragrance formulation.

Diagram 2: Troubleshooting Workflow for Off-Odor in Formulation

G start Off-Odor Detected in Aged Sample check_ph Measure pH of Formulation start->check_ph ph_acidic pH is Acidic (<5) check_ph->ph_acidic Yes ph_neutral pH is Neutral (5-7) check_ph->ph_neutral No dehydration_suspected Dehydration to Alkene Suspected ph_acidic->dehydration_suspected gcms Perform GC-MS Analysis of Headspace ph_neutral->gcms oxidation_suspected Oxidation to Ketone Suspected gcms->oxidation_suspected reformulate_ph Action: Buffer/Adjust pH to 5-7 dehydration_suspected->reformulate_ph add_antioxidant Action: Add Antioxidant (e.g., BHT) oxidation_suspected->add_antioxidant retest Retest Stability reformulate_ph->retest add_antioxidant->retest

Caption: A logical workflow for diagnosing and addressing off-odor development.

References

limitations of 4-Ethylcyclohexanol as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethylcyclohexanol

This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound as a solvent in organic reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is a colorless to light yellow liquid with a mild, sweet odor.[1] Its key physical properties are summarized in the table below.

PropertyValueUnit
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
Boiling Point171 - 173°C
Melting Point-41°C
Density0.916 - 0.919g/cm³ at 20°C
Flash Point77.78°C
Water SolubilitySparingly soluble/Low

(Data sourced from[2][3][4])

Q2: What are the general solubility characteristics of this compound?

Due to its molecular structure, which contains both a polar hydroxyl (-OH) group and a non-polar ethylcyclohexyl ring, this compound exhibits nuanced solubility.[5][6]

  • In polar solvents: It is sparingly soluble in water.[1] The hydroxyl group allows for some hydrogen bonding, but the large non-polar hydrocarbon portion of the molecule limits its miscibility with water.[5][7]

  • In organic solvents: It is generally soluble in common organic solvents like ethanol, acetone, and benzene (B151609).[5][6]

Q3: How does this compound's protic nature limit its use?

The primary limitation of this compound as a solvent is the presence of an acidic proton on its hydroxyl group. This makes it a protic solvent . This hydroxyl group will react with and neutralize a wide range of common reagents, including:

  • Grignard reagents[8][9][10]

  • Organolithium reagents

  • Strong bases (e.g., sodium hydride, LDA)

  • Acid chlorides and anhydrides[3]

Using this compound with these reagents will result in the consumption of the reagent and the formation of byproducts, ultimately leading to reaction failure.

Q4: Can this compound be used in oxidation reactions?

Caution is required. This compound is a secondary alcohol, which can be oxidized to a ketone (4-ethylcyclohexanone) by many common oxidizing agents.[11][12] If your reaction involves an oxidizing agent intended for the substrate, the solvent itself may be oxidized, leading to a reduction in yield and the formation of impurities. This is a common issue with alcohol-based solvents.

Q5: How does the high boiling point of this compound present a limitation?

With a boiling point of 171-173 °C, this compound can be difficult to remove from a reaction mixture after completion, especially if the desired product is also a high-boiling liquid or a thermally sensitive solid. Standard rotary evaporation may be ineffective, and higher temperatures or vacuum distillation may be required, which can lead to product decomposition.

Troubleshooting Guides

Problem 1: My Grignard reaction is failing (no product formation).

  • Question: I'm attempting to perform a Grignard reaction using this compound as the solvent, but I'm not getting any product. What's wrong?

  • Answer: this compound is an alcohol and therefore a protic solvent. Grignard reagents are strong bases and will be instantly quenched by the acidic proton of the solvent's hydroxyl group. This deactivates your Grignard reagent, preventing it from reacting with your substrate. You must use an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions.[9][10]

Problem 2: My oxidation reaction is giving a low yield and an unexpected byproduct.

  • Question: I'm oxidizing a substrate using a strong oxidizing agent in this compound, and my yield is low. I'm also seeing an impurity with a ketone functionality.

  • Answer: this compound is a secondary alcohol and is susceptible to oxidation.[11] Your oxidizing agent is likely reacting with both your substrate and the solvent. The ketone impurity you are observing is likely 4-ethylcyclohexanone (B1329521). To resolve this, choose a solvent that is inert to the oxidizing conditions, such as dichloromethane (B109758) (DCM), acetone, or acetic acid, depending on the specific oxidizing agent used.

Problem 3: I'm struggling to isolate my product from the solvent.

  • Question: My reaction is complete, but I can't remove the this compound solvent using my standard rotary evaporator settings.

  • Answer: The high boiling point of this compound (171-173 °C) makes it difficult to remove under standard conditions. You may need to use a high-vacuum pump and/or a distillation setup to remove it. If your product is not volatile, consider precipitating it by adding an anti-solvent or using extraction with a lower-boiling solvent to move your product into a different phase.

Data Presentation

Table 1: Comparison of this compound with Common Aprotic Solvents

SolventFormulaBoiling Point (°C)TypeKey Limitation Highlighted
This compound C₈H₁₆O171-173Protic Reactive -OH group, high boiling point
Diethyl Ether(C₂H₅)₂O34.6AproticHighly flammable, peroxide formation
Tetrahydrofuran (THF)C₄H₈O66AproticPeroxide formation, water miscible
TolueneC₇H₈111AproticHigh boiling point than ethers
Dichloromethane (DCM)CH₂Cl₂39.6AproticHalogenated waste, potential reactivity

Mandatory Visualizations

troubleshooting_workflow start Problem: Low or No Product Yield q1 Is the reaction sensitive to protic solvents (e.g., Grignard, organolithium)? start->q1 sol1 Limitation: Protic Nature -OH group quenches reagent. Solution: Use an aprotic solvent (e.g., THF, Et2O). q1->sol1 Yes q2 Is an oxidizing agent present? q1->q2 No sol2 Limitation: Solvent is Oxidizable Solvent is consumed, forming byproducts. Solution: Use an inert solvent (e.g., DCM, Acetone). q2->sol2 Yes q3 Are reactants fully dissolved? q2->q3 No sol3 Limitation: Poor Solubility This compound may not be a suitable solvent for all substrates. Solution: Test solubility or switch to a better solvent. q3->sol3 No end Consult further literature for specific reaction conditions. q3->end Yes

Caption: Troubleshooting workflow for poor reaction yields when using this compound.

grignard_quenching cluster_solvent This compound (Solvent) cluster_reagent Grignard Reagent solvent R'-OH reaction Acid-Base Reaction (Quenching) solvent->reaction grignard R-MgX grignard->reaction products Inactive Products: R-H (Alkane) + R'O-MgX reaction->products

Caption: Reaction pathway showing the quenching of a Grignard reagent by this compound.

Experimental Protocols

Protocol 1: Illustrating a Critical Limitation - Attempted Grignard Reaction

Objective: To demonstrate the incompatibility of this compound as a solvent for Grignard reactions.

Reaction: Phenylmagnesium bromide + Benzophenone (B1666685) → Triphenylmethanol

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromobenzene (B47551)

  • Benzophenone

  • Solvent: this compound (for illustrative purposes of failure)

  • Anhydrous diethyl ether (for comparison/correct procedure)

  • 1M HCl (for workup)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene in this compound.

  • Add a small amount of the bromobenzene solution to the magnesium. Observe for signs of reaction initiation (e.g., bubbling, heat). Expected Observation: No reaction will initiate. The protic solvent will prevent the formation of the Grignard reagent.

  • If the reaction were to proceed (which it won't in this solvent), the solution would turn cloudy and grayish. You would then add the remaining bromobenzene solution dropwise.

  • After the (non-existent) formation of the Grignard reagent, a solution of benzophenone in this compound would be added dropwise.

  • Expected Result: The reaction will fail. Analysis of the reaction mixture would show unreacted benzophenone and benzene (from the quenched Grignard reagent), but no triphenylmethanol. This protocol demonstrates that a protic solvent like this compound is unsuitable for this class of reaction.[8][9]

Protocol 2: Managing a Limitation - Oxidation of a Substrate

Objective: To highlight the need for careful reagent selection when using this compound in an oxidation reaction.

Reaction: Oxidation of a generic secondary alcohol (Substrate-OH) to a ketone using PCC (a mild oxidant less likely to oxidize the solvent rapidly).

Materials:

  • Substrate-OH (e.g., 1-phenylethanol)

  • Pyridinium chlorochromate (PCC)

  • Solvent: this compound

  • Silica (B1680970) gel

  • Dichloromethane (DCM) for comparison

Procedure:

  • In a round-bottom flask, dissolve the Substrate-OH in this compound.

  • Add PCC in one portion to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Expected Observation: You will likely observe the formation of the desired product (ketone), but also a new, less polar spot corresponding to 4-ethylcyclohexanone, the oxidized solvent.

  • The reaction may appear sluggish or require excess oxidant compared to the same reaction run in an inert solvent like DCM.

  • Workup would involve filtering through a pad of silica gel to remove chromium salts, followed by the difficult task of separating the product from the high-boiling solvent and the 4-ethylcyclohexanone byproduct.

References

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to catalyst selection and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 4-ethylphenol (B45693). This process involves the reaction of 4-ethylphenol with hydrogen gas in the presence of a heterogeneous catalyst.

Q2: Which catalysts are most effective for the hydrogenation of 4-ethylphenol?

A2: Several noble metal catalysts have demonstrated high efficacy. Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) based catalysts are most commonly employed. Non-precious metal catalysts, such as Raney Nickel (Ni), can also be used, though often require more forcing reaction conditions. The choice of catalyst support (e.g., carbon, alumina, silica) can also significantly influence activity and selectivity.[1][2][3][4]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Reaction conditions vary depending on the chosen catalyst. Generally, the reaction is conducted at elevated temperatures (ranging from 30°C to 220°C) and hydrogen pressures (from atmospheric pressure to 50 bar). The choice of solvent can also play a crucial role in the reaction's selectivity.[1][3][5]

Q4: What are the main byproducts I should expect?

A4: The primary byproduct is often 4-ethylcyclohexanone, which is an intermediate in the reaction pathway.[5] In some cases, complete reduction of the hydroxyl group can lead to the formation of ethylcyclohexane (B155913). Depending on the catalyst and reaction conditions, other side reactions such as ethylation of the starting material may occur, especially when using alcohol as a solvent at high temperatures.[2]

Q5: How can I influence the stereoselectivity (cis/trans ratio) of the this compound product?

A5: The stereoselectivity is influenced by the choice of catalyst and solvent. Palladium catalysts tend to favor the formation of the more thermodynamically stable trans-isomer, while rhodium-based catalysts can be used to selectively produce the cis-isomer. The solvent can also affect the cis/trans ratio of the final product.[6]

Troubleshooting Guide

Problem 1: My reaction is slow or shows no conversion of 4-ethylphenol.

  • Possible Cause 1: Inactive Catalyst. The catalyst may be old, have been improperly stored, or been deactivated by contaminants.

    • Solution: Use a fresh batch of catalyst. Ensure proper storage and handling of the catalyst under an inert atmosphere if necessary.

  • Possible Cause 2: Catalyst Poisoning. Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst.

    • Solution: Purify the 4-ethylphenol and solvent before use. Use high-purity hydrogen gas. If poisoning is suspected, the catalyst may need to be discarded.

  • Possible Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be optimal for the chosen catalyst.

    • Solution: Gradually increase the hydrogen pressure and/or temperature. Consult literature for the recommended conditions for your specific catalyst system. A high-pressure reactor, such as a Parr shaker, may be necessary for less active catalysts.[1]

Problem 2: I am observing a low yield of this compound and a high amount of 4-ethylcyclohexanone.

  • Possible Cause: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the reaction time. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine when the conversion of the ketone intermediate to the alcohol is complete.

Problem 3: I am getting a significant amount of ethylcyclohexane as a byproduct.

  • Possible Cause: Over-reduction. The catalyst and conditions used are too harsh, leading to hydrogenolysis of the hydroxyl group.

    • Solution: Reduce the reaction temperature and/or hydrogen pressure. Consider using a less active catalyst or a catalyst known for higher selectivity towards the desired alcohol.

Problem 4: The catalyst appears to be deactivating over a single run or upon recycling.

  • Possible Cause 1: Coking. Carbonaceous deposits can form on the catalyst surface, blocking active sites. This is more common at higher temperatures.

    • Solution: Lower the reaction temperature. In some cases, the catalyst can be regenerated by calcination to burn off the coke, but this process must be carefully controlled to avoid sintering of the metal particles.

  • Possible Cause 2: Sintering. At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.

    • Solution: Operate at a lower temperature. Choose a catalyst with a support that provides better thermal stability.

  • Possible Cause 3: Leaching. The metal may be leaching from the support into the reaction mixture.

    • Solution: Ensure the catalyst is robust under the chosen reaction conditions. A change in solvent or pH might mitigate leaching.

Catalyst Performance Comparison

The following table summarizes quantitative data for various catalysts used in the hydrogenation of substituted phenols. Note that direct comparisons can be challenging due to variations in experimental conditions.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventConversion (%)Yield of Alcohol (%)Selectivity (cis:trans)Reference
5 wt% Pd/Al₂O₃p-Cresol805n-Heptane>999020:80[4]
[Rh(COD)Cl]₂p-Cresol10050Isopropanol>999585:15[4]
5% Ru/TiO₂Phenol (B47542)10020.7Water~100HighNot specified[1]
Raney NiPhenol16015None (Neat)>9598.1Not specified[7]
2.0 wt% Pd/γ-Al₂O₃PhenolNot specifiedNot specifiedWater10094.9Not specified[5]

Key Experimental Protocols

Below is a generalized protocol for the hydrogenation of 4-ethylphenol. Researchers should optimize the specific parameters based on their chosen catalyst and available equipment.

Protocol: Hydrogenation of 4-Ethylphenol using a Supported Ruthenium Catalyst

This protocol is adapted from a general procedure for phenol hydrogenation.[1]

  • Catalyst Preparation (if applicable): If preparing the catalyst in-house, follow a standard impregnation or precipitation-reduction method. For a 5% Ru/TiO₂ catalyst, a solution of a ruthenium precursor (e.g., RuCl₃) is typically added to a slurry of the TiO₂ support, followed by drying and reduction under a hydrogen atmosphere.[1]

  • Reaction Setup:

    • Add 4-ethylphenol and the chosen solvent to a high-pressure autoclave (e.g., a Parr reactor).

    • Carefully add the supported ruthenium catalyst to the reactor. A typical catalyst loading is in the range of 1-5% by weight relative to the substrate.

    • Seal the autoclave according to the manufacturer's instructions.

  • Reaction Execution:

    • Purge the reactor multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).[1]

    • Begin stirring (e.g., 1200 rpm) and heat the reactor to the target temperature (e.g., 100°C).[1]

    • Maintain the reaction at the set temperature and pressure for the desired duration. The reaction time can range from a few hours to 24 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up and Product Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with fresh solvent and potentially reused after regeneration.

    • The filtrate contains the product. The solvent can be removed under reduced pressure.

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 4-ethylphenol and the selectivity towards this compound and any byproducts. The cis/trans isomer ratio can also be determined by GC analysis.[8][9]

    • If necessary, purify the this compound by distillation or column chromatography.

Visualizations

ReactionPathway 4-Ethylphenol 4-Ethylphenol Adsorbed 4-Ethylphenol Adsorbed 4-Ethylphenol 4-Ethylphenol->Adsorbed 4-Ethylphenol + Catalyst 4-Ethylcyclohexenone_intermediate 4-Ethylcyclohexenone_intermediate Adsorbed 4-Ethylphenol->4-Ethylcyclohexenone_intermediate + H₂ 4-Ethylcyclohexanone 4-Ethylcyclohexanone 4-Ethylcyclohexenone_intermediate->4-Ethylcyclohexanone Isomerization Adsorbed 4-Ethylcyclohexanone Adsorbed 4-Ethylcyclohexanone 4-Ethylcyclohexanone->Adsorbed 4-Ethylcyclohexanone This compound This compound 4-Ethylcyclohexanone->this compound Further Hydrogenation Adsorbed 4-Ethylcyclohexanone->this compound + H₂

Caption: Reaction pathway for the hydrogenation of 4-ethylphenol.

CatalystSelection cluster_start Define Synthesis Goals cluster_selectivity Stereoselectivity Requirement cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions Start Desired Product: This compound Selectivity Desired Isomer? Start->Selectivity Trans_Isomer Trans-4-Ethylcyclohexanol Selectivity->Trans_Isomer Trans Cis_Isomer Cis-4-Ethylcyclohexanol Selectivity->Cis_Isomer Cis Other_Catalysts Other Catalysts (Ru, Ni) Selectivity->Other_Catalysts No Preference Pd_Catalyst Palladium-based (e.g., Pd/Al₂O₃) Trans_Isomer->Pd_Catalyst Rh_Catalyst Rhodium-based (e.g., [Rh(COD)Cl]₂) Cis_Isomer->Rh_Catalyst Optimization Optimize Temperature, Pressure, and Solvent Pd_Catalyst->Optimization Rh_Catalyst->Optimization Other_Catalysts->Optimization

Caption: Workflow for catalyst selection based on desired stereoselectivity.

References

removal of unreacted starting material from 4-Ethylcyclohexanol product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Ethylcyclohexanol. Our focus is on the effective removal of common unreacted starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted 4-Ethylphenol (B45693) in the Product

  • Scenario: You have synthesized this compound via the hydrogenation of 4-ethylphenol, and analytical tests (e.g., GC, TLC) indicate the presence of the starting material in your final product.

  • Troubleshooting Strategy:

    • Acid-Base Liquid-Liquid Extraction: This is the most effective method for removing phenolic impurities. The acidic nature of the phenol (B47542) allows for its conversion to a water-soluble salt, which can then be separated from the neutral this compound.

    • Fractional Distillation: While feasible, this method is less efficient if the boiling points are close. It is best used as a secondary purification step after the bulk of the phenol has been removed.

    • Column Chromatography: This is a high-resolution technique suitable for removing trace amounts of 4-ethylphenol and for separating cis/trans isomers of the product.

Issue 2: Presence of Unreacted 4-Ethylcyclohexanone in the Product

  • Scenario: You have synthesized this compound through the reduction of 4-ethylcyclohexanone, and the starting ketone is detected in your product.

  • Troubleshooting Strategy:

    • Fractional Distillation: This is the primary method of choice due to the significant difference in boiling points between the ketone and the alcohol.

    • Column Chromatography: This method provides excellent separation and can be used to remove residual ketone and separate the alcohol isomers.

Issue 3: Separation of Cis and Trans Isomers of this compound

  • Scenario: Your product is a mixture of cis and trans isomers of this compound, and you require a specific isomer or a different isomeric ratio.

  • Troubleshooting Strategy:

    • Column Chromatography: This is the most effective laboratory-scale method for separating diastereomers like cis and trans isomers of substituted cyclohexanols.

    • Fractional Distillation: While less effective than chromatography for isomers with very close boiling points, it can sometimes provide some degree of enrichment.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method to remove a large amount of unreacted 4-ethylphenol?

A1: Acid-base liquid-liquid extraction is the most efficient method for the bulk removal of 4-ethylphenol. By washing the crude product (dissolved in an organic solvent) with an aqueous base like sodium hydroxide (B78521) (NaOH), the acidic 4-ethylphenol is deprotonated to form the water-soluble sodium 4-ethylphenoxide, which partitions into the aqueous layer. The neutral this compound remains in the organic layer.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring the purification process.

  • TLC: Allows for a quick qualitative assessment of the separation. You can visualize the disappearance of the starting material spot and the isolation of the product spot.

  • GC: Provides quantitative data on the purity of your product and the ratio of any remaining starting material or isomers.

Q3: My fractional distillation is not effectively separating this compound from 4-ethylcyclohexanone. What can I do?

A3: To improve the efficiency of your fractional distillation, consider the following:

  • Increase the number of theoretical plates: Use a longer fractionating column or one with a more efficient packing material.

  • Optimize the distillation rate: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation.

  • Ensure proper insulation: Insulate the distillation column to maintain the temperature gradient.

Q4: What are the expected elution orders in column chromatography for the compounds involved?

A4: In normal-phase column chromatography (e.g., using silica (B1680970) gel), the elution order is typically from least polar to most polar. Therefore, you would expect to see:

  • 4-Ethylcyclohexanone (less polar)

  • trans-4-Ethylcyclohexanol

  • cis-4-Ethylcyclohexanol

  • 4-Ethylphenol (most polar)

The trans isomer of this compound is generally less polar than the cis isomer.

Data Presentation

The following tables summarize key physical properties and purification parameters to aid in selecting the appropriate separation method.

Table 1: Physical Properties of this compound and Potential Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound128.21~185-187[1][2]Sparingly soluble[3]
4-Ethylphenol122.16~218-219[4][5][6]Slightly soluble[4]
4-Ethylcyclohexanone126.20~192-194[7][8][9]Insoluble

Table 2: Comparison of Purification Methods for this compound

Purification MethodTarget ImpurityPrinciple of SeparationTypical Recovery YieldAchievable Purity
Acid-Base Extraction 4-EthylphenolDifference in acidity> 95%> 98% (after removal of phenol)
Fractional Distillation 4-EthylcyclohexanoneDifference in boiling points80-90%> 99%
4-EthylphenolDifference in boiling points70-85%95-98%
Column Chromatography 4-Ethylphenol, 4-Ethylcyclohexanone, IsomersDifferential adsorption based on polarity75-90%> 99.5%

Experimental Protocols

Protocol 1: Removal of 4-Ethylphenol by Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound product containing 4-ethylphenol in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the NaOH solution should be approximately one-third of the organic layer's volume.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium 4-ethylphenoxide.

  • Collection: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove any residual NaOH and water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) of sufficient length to achieve the required separation.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Distillation: Collect the fractions that distill over at different temperature ranges.

    • If removing 4-ethylcyclohexanone, the ketone will distill first due to its lower boiling point.

    • If removing 4-ethylphenol, the this compound will distill first.

  • Monitoring: Monitor the temperature at the still head. A stable temperature plateau indicates the distillation of a pure component.

  • Collection: Collect the fraction corresponding to the boiling point of this compound.

Protocol 3: Purification by Column Chromatography

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution:

    • To separate from 4-ethylcyclohexanone , start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ketone will elute first.

    • To separate from 4-ethylphenol , a similar gradient can be used. The this compound will elute before the more polar 4-ethylphenol.

    • For isomer separation , a less polar solvent system (e.g., 98:2 to 95:5 hexane:ethyl acetate) and a longer column may be required to achieve good resolution between the cis and trans isomers.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Experimental_Workflow_Purification cluster_start Starting Point cluster_phenol Removal of 4-Ethylphenol cluster_ketone Removal of 4-Ethylcyclohexanone cluster_isomers Isomer Separation Crude this compound Crude this compound Acid-Base Extraction Acid-Base Extraction Crude this compound->Acid-Base Extraction  Contains  4-ethylphenol Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation  Contains  4-ethylcyclohexanone Purified Phenol-Free Product Purified Phenol-Free Product Acid-Base Extraction->Purified Phenol-Free Product Column Chromatography Column Chromatography Purified Phenol-Free Product->Column Chromatography  Isomer  Separation Purified Ketone-Free Product Purified Ketone-Free Product Fractional Distillation->Purified Ketone-Free Product Purified Ketone-Free Product->Column Chromatography  Isomer  Separation Separated Cis/Trans Isomers Separated Cis/Trans Isomers Column Chromatography->Separated Cis/Trans Isomers

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Impurity_Detected Impurity Detected in This compound Product Phenol_Impurity Is the impurity 4-Ethylphenol? Impurity_Detected->Phenol_Impurity Ketone_Impurity Is the impurity 4-Ethylcyclohexanone? Phenol_Impurity->Ketone_Impurity  No Acid_Base_Extraction Perform Acid-Base Liquid-Liquid Extraction Phenol_Impurity->Acid_Base_Extraction  Yes Isomer_Issue Need to separate Cis/Trans Isomers? Ketone_Impurity->Isomer_Issue  No Fractional_Distillation Perform Fractional Distillation Ketone_Impurity->Fractional_Distillation  Yes Column_Chromatography Perform Column Chromatography Isomer_Issue->Column_Chromatography  Yes Pure_Product Pure this compound Isomer_Issue->Pure_Product  No Acid_Base_Extraction->Pure_Product Fractional_Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical guide to troubleshooting common purification issues.

References

Navigating the Scale-Up of 4-Ethylcyclohexanol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from laboratory-scale synthesis to industrial production of 4-Ethylcyclohexanol, a key intermediate in various chemical and pharmaceutical applications, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide: From Flask to Reactor

Scaling up the synthesis of this compound, commonly achieved through the catalytic hydrogenation of 4-ethylphenol (B45693), requires careful consideration of several critical parameters. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Low Conversion of 4-Ethylphenol

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or present in an inadequate amount for the larger scale.

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the 4-ethylphenol substrate, and the catalyst. This is a common issue when moving from small flasks with magnetic stirring to large reactors with mechanical agitation.[1]

  • Low Hydrogen Pressure: The partial pressure of hydrogen might be insufficient to drive the reaction to completion at a larger volume.

  • Inadequate Temperature: The reaction temperature may not be high enough to achieve the desired reaction rate in a larger, thermally dynamic system.

Solutions:

  • Catalyst Management:

    • Activity Check: Before scale-up, test the activity of a new batch of catalyst on a small scale.

    • Catalyst Loading: Gradually increase the catalyst loading (e.g., weight percentage relative to the substrate) and monitor the effect on conversion. Be mindful of the increased cost and potential filtration challenges with higher catalyst loads.

    • Poisoning Prevention: Ensure the 4-ethylphenol and solvent are of high purity to avoid catalyst poisons like sulfur compounds. Consider a purification step for the starting material if necessary.

  • Mass Transfer Optimization:

    • Agitation: Optimize the stirrer speed and design (e.g., impeller type) to ensure efficient suspension of the catalyst and dispersion of hydrogen gas.

    • Gas Sparging: Employ a well-designed gas sparger to introduce hydrogen as fine bubbles, maximizing the gas-liquid interfacial area.

  • Reaction Conditions:

    • Hydrogen Pressure: Increase the hydrogen pressure in increments, monitoring for improvements in conversion. Ensure the reactor is rated for the intended pressure.

    • Temperature Control: Carefully increase the reaction temperature. Be aware that hydrogenation is exothermic, and efficient heat removal is crucial at scale to prevent runaway reactions and the formation of byproducts.[1]

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Recommended Starting Points)
Catalyst Palladium on Carbon (Pd/C), Palladium on Alumina (Pd/Al₂O₃), Rhodium on Carbon (Rh/C)Pd/C, Pd/γ-Al₂O₃
Catalyst Loading 1-5 mol%0.5-2 wt% of 4-ethylphenol
Temperature 25-80 °C80-150 °C
Hydrogen Pressure 1-10 atm (balloon or Parr shaker)10-50 atm (autoclave)
Solvent Ethanol (B145695), Methanol, Isopropanol, Ethyl Acetate (B1210297)Isopropanol, Cyclohexane (B81311)
Agitation Magnetic stirringMechanical stirring (e.g., turbine, pitched blade)

Table 1: Comparison of Typical Reaction Parameters for 4-Ethylphenol Hydrogenation.

Problem 2: Poor Selectivity and Byproduct Formation

Possible Causes:

  • Over-hydrogenation: Complete reduction of the aromatic ring followed by hydrogenolysis of the hydroxyl group can lead to the formation of ethylcyclohexane.

  • Incomplete Hydrogenation: Insufficient reaction time or suboptimal conditions can result in the presence of the intermediate, 4-ethylcyclohexanone.

  • Side Reactions: Depending on the catalyst and solvent, side reactions like etherification (if using alcohol solvents at high temperatures) or isomerization can occur. The choice of solvent can significantly influence selectivity. For instance, using a nonpolar solvent like n-octane with a Pd/NaY catalyst can favor the formation of cyclohexane, while a polar solvent like ethanol can lead to higher selectivity for cyclohexanol (B46403).[2][3]

Solutions:

  • Catalyst Selection: The choice of catalyst is critical for selectivity. Palladium-based catalysts are commonly used. Modifying the catalyst support or using promoters can enhance selectivity towards the desired cyclohexanol.

  • Reaction Condition Optimization:

    • Temperature and Pressure: Lower temperatures and pressures generally favor the formation of the desired alcohol over the fully hydrogenated alkane.

    • Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired conversion is achieved, minimizing over-hydrogenation.

  • Solvent Choice: Consider using a non-alcoholic solvent like cyclohexane or ethyl acetate to minimize ether formation.

Common Byproducts in 4-Ethylphenol Hydrogenation

ByproductFormation PathwayMitigation Strategy
4-Ethylcyclohexanone Incomplete hydrogenation of the aromatic ring.Optimize reaction time, temperature, and hydrogen pressure.
Ethylcyclohexane Over-hydrogenation and hydrogenolysis of the hydroxyl group.Use a more selective catalyst, lower reaction temperature and pressure, and monitor reaction progress closely.
Dicyclohexyl ether derivatives Etherification of this compound, especially at higher temperatures in alcohol solvents.Use a non-alcoholic solvent or lower the reaction temperature.

Table 2: Common Byproducts and Mitigation Strategies.

Problem 3: Catalyst Deactivation

Possible Causes:

  • Poisoning: Impurities in the 4-ethylphenol feed or solvent can irreversibly bind to the catalyst's active sites.

  • Coking/Fouling: Deposition of high molecular weight byproducts or polymers on the catalyst surface can block active sites. This can be more pronounced at higher temperatures.[4]

  • Sintering: At high temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.

  • Leaching: The active metal may dissolve into the reaction medium, especially under acidic or basic conditions.

Solutions:

  • Feedstock Purification: Pretreat the 4-ethylphenol and solvent to remove potential poisons.

  • Optimized Operating Conditions: Operate at the lowest effective temperature to minimize coking and sintering.[4]

  • Catalyst Regeneration: Depending on the deactivation mechanism, some catalysts can be regenerated. For example, coke can sometimes be burned off under controlled conditions.

  • Catalyst Selection: Choose a more robust catalyst with higher resistance to poisoning and sintering for the specific reaction conditions.

dot

CatalystDeactivation cluster_solutions Troubleshooting Steps Start Catalyst Performance Decline Poisoning Poisoning (e.g., Sulfur, Halides) Start->Poisoning Chemical Impurities Coking Coking/Fouling (Polymer Deposition) Start->Coking High Temperature/ Side Reactions Sintering Sintering (High Temperature) Start->Sintering Excessive Heat Leaching Leaching (Metal Dissolution) Start->Leaching Incorrect pH/ Solvent PurifyFeed Purify Feedstock & Solvent Poisoning->PurifyFeed OptimizeConditions Optimize T & P Coking->OptimizeConditions Regenerate Regenerate Catalyst Coking->Regenerate Sintering->OptimizeConditions SelectCatalyst Select Robust Catalyst Leaching->SelectCatalyst

Caption: Troubleshooting workflow for catalyst deactivation.

Purification of this compound at Scale

After the reaction, the crude product is a mixture of this compound, unreacted 4-ethylphenol, byproducts, solvent, and catalyst.

Experimental Protocol: Pilot-Scale Purification
  • Catalyst Removal:

    • Cool the reactor to room temperature and safely vent any excess hydrogen.

    • Filter the reaction mixture to remove the solid catalyst. For fine catalyst particles, using a filter aid like Celite is recommended to prevent clogging and ensure complete removal.

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal:

    • If a solvent was used, remove it by distillation. A rotary evaporator can be used for smaller pilot batches, while a larger distillation setup is necessary for industrial scale.

  • Fractional Distillation:

    • The crude, solvent-free product is then purified by fractional distillation under reduced pressure to separate this compound from lower-boiling impurities (like ethylcyclohexane) and higher-boiling impurities (like unreacted 4-ethylphenol and other byproducts).

    • The efficiency of the separation depends on the number of theoretical plates in the distillation column.

    • Monitor the temperature at the head of the column and collect the fraction corresponding to the boiling point of this compound at the operating pressure.

CompoundBoiling Point (°C) at 760 mmHgNotes
Ethylcyclohexane131-132Lower boiling byproduct.
This compound 199-201Desired Product.
4-Ethylphenol219Unreacted starting material.

Table 3: Boiling Points of Key Components for Fractional Distillation.

dot

PurificationWorkflow CrudeMixture Crude Reaction Mixture (Post-Hydrogenation) Filtration Catalyst Filtration (with Filter Aid) CrudeMixture->Filtration SolventRemoval Solvent Removal (Distillation) Filtration->SolventRemoval CatalystWaste Spent Catalyst Filtration->CatalystWaste FractionalDistillation Fractional Distillation (Vacuum) SolventRemoval->FractionalDistillation SolventRecycle Solvent for Recycling SolventRemoval->SolventRecycle PureProduct Pure this compound FractionalDistillation->PureProduct Byproducts Byproduct Fractions FractionalDistillation->Byproducts

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect when scaling up the hydrogenation of 4-ethylphenol?

A1: With optimized conditions, yields of over 90% for this compound are achievable. For example, studies on the hydrogenation of similar lignin-derived phenols have reported cyclohexanol yields as high as 94.9%.[5] However, the actual yield on a large scale will depend on the efficiency of the catalyst, the optimization of reaction parameters to minimize byproducts, and the efficiency of the purification process.

Q2: How do I choose the right catalyst for my scale-up?

A2: Palladium on carbon (Pd/C) is a widely used and robust catalyst for this type of hydrogenation. For improved selectivity, catalysts like palladium on gamma-alumina (Pd/γ-Al₂O₃) can also be effective. The choice may also depend on cost, availability, and the specific impurity profile of your starting material. It is always recommended to screen a few catalysts at the lab scale before selecting one for pilot or industrial production.

Q3: What are the key safety considerations for scaling up this hydrogenation?

A3: The primary safety concerns are the flammability of hydrogen gas and the exothermic nature of the reaction. Key precautions include:

  • Hydrogen Handling: Ensure the reactor and all fittings are pressure-rated and leak-tested. Use a well-ventilated area and monitor for hydrogen leaks.

  • Exotherm Control: Implement a robust cooling system for the reactor to manage the heat generated. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel (if used), can be pyrophoric (ignite spontaneously in air). Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Pressure Relief: Equip the reactor with a rupture disc or a pressure relief valve as a safety measure.

Q4: Can I use an alternative "greener" synthesis route at scale?

A4: Yes, biocatalytic methods are being explored. For instance, a mutant alcohol dehydrogenase has been successfully used for the synthesis of a similar compound, cis-4-propylcyclohexanol, at a 2-liter scale with a high yield (90.32%) and excellent stereoselectivity.[6] This approach avoids the use of high-pressure hydrogen and metal catalysts, offering a potentially safer and more sustainable manufacturing process. However, the scalability and economics of such enzymatic processes need to be carefully evaluated for each specific application.

References

identifying and removing impurities from commercial 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Ethylcyclohexanol. Our goal is to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized through the hydrogenation of 4-ethylphenol (B45693). Consequently, common impurities may include:

  • Unreacted starting material: 4-ethylphenol

  • Intermediate product: 4-ethylcyclohexanone (B1329521)

  • Geometric Isomers: Commercial this compound is a mixture of cis and trans isomers. The ratio of these isomers can vary.

  • Side-reaction products: Dehydration of this compound can lead to the formation of 4-ethylcyclohexene.

Q2: How can I identify the impurities in my this compound sample?

A2: The most effective method for identifying and quantifying impurities in your this compound sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides mass spectra that can be used to identify each compound. Other useful analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Q3: What are the recommended methods for purifying commercial this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective methods are:

  • Fractional Vacuum Distillation: This is highly effective for separating this compound from impurities with significantly different boiling points, such as the lower-boiling 4-ethylcyclohexanone and the higher-boiling 4-ethylphenol.

  • Column Chromatography: This technique is useful for separating compounds with different polarities. It can be effective in removing both more polar and less polar impurities.

  • Recrystallization: If your this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be a powerful method for achieving high purity.

Q4: My this compound appears as a colorless to light yellow liquid. Does the color indicate impurity?

A4: While pure this compound is a colorless liquid, a slight yellow tint can indicate the presence of impurities, possibly from degradation or residual starting materials from the synthesis process. If color is a concern for your application, purification is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of unreacted starting materials, intermediates, or side-products.Compare the retention times and mass spectra of the unknown peaks with those of suspected impurities (4-ethylphenol, 4-ethylcyclohexanone, 4-ethylcyclohexene).
Poor separation of isomers The cis and trans isomers of this compound have very similar properties.Complete separation of isomers can be challenging. High-efficiency fractional distillation or specialized chromatography may be required if isomeric purity is critical for your application.
Product degradation during purification This compound can undergo dehydration at high temperatures, especially in the presence of acidic residues.For distillation, use a vacuum to lower the boiling point. For column chromatography, consider using a neutral stationary phase like deactivated silica (B1680970) gel if acidity is a concern.
Oiling out during recrystallization The chosen solvent is not ideal, or the solution is cooling too rapidly.Screen for a more suitable solvent or solvent system. Ensure the solution cools slowly to allow for proper crystal formation.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C at 760 mmHg) Boiling Point (°C at 10 mmHg)
This compoundC₈H₁₆O128.21185.7[1]83.4 - 84.4[1][2]
4-EthylphenolC₈H₁₀O122.16218 - 219[3][4]-
4-EthylcyclohexanoneC₈H₁₄O126.20192 - 194[5][6]-

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general procedure for the analysis of commercial this compound using Gas Chromatography-Mass Spectrometry.

Materials:

  • Commercial this compound sample

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the separation of compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period to ensure all components elute.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any other significant peaks and compare them to library spectra (e.g., NIST) to identify potential impurities such as 4-ethylphenol and 4-ethylcyclohexanone.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum source and gauge

  • Heating mantle and stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Place the crude this compound into the distillation flask with a stir bar.

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect fractions in separate receiving flasks based on the boiling point at the applied pressure. The first fraction will likely contain lower-boiling impurities. The main fraction will be the purified this compound. Higher-boiling impurities will remain in the distillation flask.

    • Monitor the temperature at the still head and the pressure of the system throughout the distillation.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography.

Materials:

  • Commercial this compound

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., Hexane and Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate.

    • Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 4: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Commercial this compound

  • A suitable solvent or solvent pair (e.g., Hexane, or a mixture like Ethanol/water)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Experimental_Workflow_Impurity_ID cluster_start Start cluster_analysis Analysis cluster_result Result Commercial_4_Ethylcyclohexanol Commercial This compound Sample_Prep Prepare Dilute Sample Commercial_4_Ethylcyclohexanol->Sample_Prep Take Aliquot GC_MS GC-MS Analysis Sample_Prep->GC_MS Inject Data_Analysis Analyze Spectra (Compare to Library) GC_MS->Data_Analysis Generate Spectra Impurity_ID Identified Impurities (e.g., 4-Ethylphenol, 4-Ethylcyclohexanone) Data_Analysis->Impurity_ID

Workflow for Impurity Identification.

Purification_Workflow cluster_purification Purification Options Crude_Product Crude this compound Distillation Fractional Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Analysis (e.g., GC-MS) Distillation->Purity_Check Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Purified this compound Purity_Check->Crude_Product If impure, re-purify Purity_Check->Pure_Product If pure

Logical workflow for purification.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the exothermic nature of the synthesis of 4-Ethylcyclohexanol. The primary route for this synthesis is the catalytic hydrogenation of 4-ethylphenol (B45693), a reaction that releases a significant amount of heat and requires careful control to ensure safety, product quality, and optimal yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the hydrogenation of 4-ethylphenol.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Hydrogen pressure is too high. 2. Inadequate cooling or agitator failure. 3. Catalyst concentration is too high. 4. Substrate concentration is too high.1. Immediately stop the hydrogen flow. 2. Ensure the cooling system is functioning optimally and the agitator is providing vigorous stirring. 3. Reduce the catalyst loading in subsequent experiments. 4. Consider a more dilute solution of 4-ethylphenol.
Reaction fails to initiate or stalls 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or leak in the system. 3. Reaction temperature is too low. 4. Poor quality or deactivated catalyst.1. Ensure starting materials and solvent are free of impurities like sulfur compounds or other catalyst poisons.[1] 2. Check the system for leaks and ensure a consistent hydrogen supply at the target pressure. 3. Gradually increase the temperature to the recommended range (see FAQ 2). 4. Use a fresh or properly stored catalyst. Consider pre-activating the catalyst if necessary.[2]
Low yield of this compound 1. Incomplete reaction. 2. Formation of byproducts such as 4-ethylcyclohexanone.[3] 3. Catalyst deactivation during the reaction.1. Extend the reaction time or increase the hydrogen pressure within safe limits. 2. Optimize reaction time and temperature; prolonged reaction times at moderate temperatures can favor the complete reduction to the alcohol.[4] 3. Consider a more robust catalyst or a higher catalyst loading.
Inconsistent reaction rates 1. Poor mass transfer of hydrogen. 2. Non-homogenous mixing of the catalyst.1. Increase the stirring speed to improve gas-liquid mixing.[5] 2. Ensure the catalyst is well-dispersed in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic step is the catalytic hydrogenation of the aromatic ring of 4-ethylphenol. The reaction involves the addition of hydrogen across the double bonds of the benzene (B151609) ring, which is an energetically favorable process that releases significant heat. The proposed reaction pathway involves the initial hydrogenation of 4-ethylphenol to 4-ethylcyclohexanone, which is then further reduced to this compound.[3][6] Both of these hydrogenation steps are exothermic.

Q2: What are the typical reaction conditions for the synthesis of this compound?

While specific conditions can vary based on the catalyst and equipment used, the following table summarizes generally accepted parameters for the catalytic hydrogenation of phenols.

Parameter Typical Range Notes
Catalyst 5% Ru/C, 5% Pd/C, PtO₂Ruthenium and Palladium on carbon are common choices.[5][7] Platinum oxide is also effective.[8]
Temperature 40°C - 125°CLower temperatures may be used to improve selectivity and control the exotherm, though this may require longer reaction times.[4]
Hydrogen Pressure 0.69 – 2.07 MPa (100 - 300 psi)Higher pressures can increase the reaction rate but also the rate of heat generation.[5]
Solvent Alcohols (e.g., ethanol, methanol), CyclohexaneProtic solvents like alcohols are commonly used.[2]
Agitation Speed >1200 rpmVigorous stirring is crucial for efficient gas-liquid mass transfer and heat dissipation.[5]

Q3: How can I quantitatively assess the exothermic risk of my reaction?

Q4: What are the key safety precautions when running this exothermic reaction?

  • Adequate Cooling: Ensure your reactor is equipped with a cooling system (e.g., cooling jacket, internal cooling coils) that has sufficient capacity to remove the heat generated by the reaction.

  • Controlled Reagent Addition: For batch processes, consider a semi-batch approach where the 4-ethylphenol solution or hydrogen is added gradually to control the rate of heat generation.

  • Continuous Monitoring: Continuously monitor the reaction temperature and pressure. Implement alarms and emergency shutdown procedures for any deviations from the set parameters.

  • Proper Agitation: Ensure continuous and effective stirring to prevent the formation of localized hot spots and to facilitate heat transfer to the cooling surface.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[5]

Q5: What are potential byproducts, and how can their formation be minimized?

The primary byproduct is often the intermediate, 4-ethylcyclohexanone.[3] Its formation can be minimized by ensuring complete reaction through sufficient reaction time, adequate hydrogen pressure, and an active catalyst. Other potential side reactions, especially at higher temperatures, could include hydrogenolysis or rearrangement, although these are less commonly reported for this specific transformation under controlled conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylphenol

This protocol provides a general procedure for the synthesis of this compound with an emphasis on managing the exothermic nature of the reaction. Note: This is a generalized protocol and should be adapted and optimized for your specific laboratory setup and scale. A thorough risk assessment should be conducted before commencing any experiment.

Materials:

  • 4-ethylphenol

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., 5% Ru/C)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen)

  • High-pressure autoclave reactor with temperature and pressure control, a mechanical stirrer, and a cooling system.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave.

    • Add the catalyst (e.g., 5% Ru/C, typically 1-5 mol% relative to the substrate) to the reactor.

    • Add the solvent (e.g., ethanol) to the reactor.

    • Add the 4-ethylphenol to the reactor.

  • Inerting the System:

    • Seal the reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) several times to remove all air.

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa).

    • Begin stirring at a high rate (e.g., >1200 rpm).

    • Slowly heat the reactor to the target temperature (e.g., 80°C), carefully monitoring the internal temperature.

  • Reaction Monitoring and Control:

    • The reaction is exothermic, and an initial temperature rise should be expected. The cooling system should be actively managed to maintain the set temperature.

    • Monitor the hydrogen uptake. A decrease in pressure indicates that the reaction is proceeding. Maintain the pressure by feeding more hydrogen as needed.

    • The progress of the reaction can be monitored by taking samples periodically and analyzing them by GC or TLC.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (no further hydrogen uptake and starting material is consumed), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated area.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization if necessary.

Visualization of Exothermic Reaction Management

ExothermicReactionManagement cluster_0 Reaction Parameters cluster_1 Heat Generation cluster_2 Control Measures cluster_3 System Response Hydrogen_Pressure Hydrogen Pressure Heat_Generation_Rate Rate of Heat Generation Hydrogen_Pressure->Heat_Generation_Rate Temperature Temperature Temperature->Heat_Generation_Rate Catalyst_Loading Catalyst Loading Catalyst_Loading->Heat_Generation_Rate Substrate_Concentration Substrate Concentration Substrate_Concentration->Heat_Generation_Rate Reactor_Temperature Reactor Temperature Heat_Generation_Rate->Reactor_Temperature Increases Cooling_System Cooling System Performance Cooling_System->Reactor_Temperature Decreases Agitation_Speed Agitation Speed Agitation_Speed->Reactor_Temperature Stabilizes Controlled_Addition Controlled Reagent Addition Controlled_Addition->Heat_Generation_Rate Limits

Caption: Logical workflow for managing exothermic reactions.

References

Technical Support Center: Optimizing the Separation of Cis- and Trans-4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of cis- and trans-4-Ethylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-4-Ethylcyclohexanol?

A1: The primary challenge lies in their similar physicochemical properties. As diastereomers, they have the same molecular weight and similar polarities, leading to close elution times in chromatographic systems. Achieving baseline separation requires careful optimization of the chromatographic conditions.

Q2: Which chromatographic techniques are most suitable for separating these isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used. GC is often preferred for its high efficiency in separating volatile and semi-volatile compounds like 4-Ethylcyclohexanol. HPLC is also a powerful technique, particularly when derivatization is not desirable or for preparative-scale separations.

Q3: What is the expected elution order of cis- and trans-4-Ethylcyclohexanol in chromatography?

A3: The elution order depends on the stationary phase and the specific chromatographic conditions. In gas chromatography using a polar stationary phase like Carbowax, the cis isomer is often observed to elute before the trans isomer. This is because the hydroxyl group in the trans isomer is more sterically accessible for interaction with the stationary phase, leading to a longer retention time.[1][2]

Q4: Is derivatization necessary for the analysis of this compound isomers?

A4: Derivatization is not strictly necessary but can be beneficial, especially for GC analysis. Silylation of the hydroxyl group can improve peak shape, reduce tailing, and enhance volatility, potentially leading to better resolution and more reproducible results.

Gas Chromatography (GC) Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers
Possible Cause Recommended Solution
Inappropriate GC Column Use a polar stationary phase. A wax-type column (e.g., Carbowax 20M or equivalent) is a good starting point as it provides selectivity for cis/trans isomers of cyclic alcohols.[1][2]
Suboptimal Oven Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the time the isomers spend interacting with the stationary phase. An isothermal hold at an optimal temperature can also improve separation.
Carrier Gas Flow Rate Too High or Low Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best column efficiency. This can be done by performing a van Deemter analysis or by systematically varying the flow rate and observing the effect on resolution.
Column Overloading Reduce the injection volume or dilute the sample. Overloading the column can lead to broad, asymmetric peaks and poor resolution.
Issue 2: Peak Splitting
Possible Cause Recommended Solution
Improper Injection Technique If using manual injection, ensure a smooth and rapid injection. For autosamplers, check the syringe speed and injection mode.[3][4][5]
Incorrect Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet. An improper cut or incorrect positioning can cause sample band broadening and splitting.
Solvent/Stationary Phase Mismatch Ensure the injection solvent is compatible with the stationary phase. Injecting a non-polar solvent onto a very polar column can cause peak distortion.
Sample Degradation in Inlet Lower the inlet temperature to prevent thermal degradation of the analyte. Ensure the inlet liner is clean and deactivated.[4]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Issue 1: Inadequate Separation of Isomers
Possible Cause Recommended Solution
Suboptimal Stationary Phase For cis/trans isomers, columns that offer shape selectivity are often effective. Consider columns with phenyl-hexyl or cholesterol-based stationary phases.[6] For diastereomers, chiral stationary phases can also provide the necessary selectivity.
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. Start with a simple binary mixture (e.g., acetonitrile (B52724)/water or methanol/water) and adjust the ratio. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[7]
Mobile Phase pH Not Optimized Although this compound is neutral, pH can influence the silica (B1680970) surface chemistry. Experiment with a small amount of acidic or basic modifier in the mobile phase if using a silica-based column.
Column Temperature Not Controlled Use a column oven to maintain a stable temperature. Varying the temperature (e.g., testing at 25°C, 30°C, and 40°C) can affect selectivity and resolution.[7]

Experimental Protocols

Gas Chromatography (GC) Method for Separation of this compound Isomers

This protocol provides a starting point for method development.

Parameter Condition
GC System Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Wax-type capillary column (e.g., DB-WAX, Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split injection, ratio 50:1)
Oven Program Initial temperature: 80°C, hold for 2 min. Ramp to 150°C at 5°C/min. Hold at 150°C for 5 min.
Detector FID: 250°C. MS: Transfer line 250°C, Ion source 230°C, EI 70 eV.

Note: This is a suggested starting method. The temperature program and flow rate may require optimization for your specific instrument and column.

High-Performance Liquid Chromatography (HPLC) Method for Separation of this compound Isomers

This protocol is a general approach for separating diastereomers.

Parameter Condition
HPLC System HPLC with UV detector
Column Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (as this compound has a weak chromophore, a Refractive Index detector or derivatization for UV detection may be necessary for higher sensitivity)

Visual Diagrams

GC_Troubleshooting_Workflow start Poor Resolution of cis/trans Isomers col_check Is a Polar (Wax) Column Being Used? start->col_check temp_check Optimize Oven Temperature Program col_check->temp_check Yes end Improved Resolution col_check->end No, Change Column flow_check Optimize Carrier Gas Flow Rate temp_check->flow_check conc_check Reduce Sample Concentration flow_check->conc_check conc_check->end

GC Troubleshooting Workflow for Poor Resolution.

HPLC_Method_Development start Start: Separate cis/trans-4-Ethylcyclohexanol col_select Select Column (e.g., Phenyl-Hexyl) start->col_select mob_phase Select Initial Mobile Phase (e.g., ACN:Water) col_select->mob_phase optimize Optimize Mobile Phase Ratio & Column Temperature mob_phase->optimize is_resolved Baseline Resolution Achieved? optimize->is_resolved end Final Method is_resolved->end Yes change_col Change Column Chemistry (e.g., Cholesterol-based) is_resolved->change_col No change_col->mob_phase

HPLC Method Development Logic for Isomer Separation.

References

avoiding ether formation as a byproduct in 4-Ethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylcyclohexanol. The primary focus is on preventing the formation of the common byproduct, di(4-ethylcyclohexyl) ether, during chemical synthesis.

Troubleshooting Guide: Ether Formation

Issue: Significant yield of di(4-ethylcyclohexyl) ether observed during acid-catalyzed dehydration to 4-ethylcyclohexene (B1329803).

  • Question 1: My goal is to synthesize 4-ethylcyclohexene via acid-catalyzed dehydration, but I am isolating a significant amount of a high-boiling point byproduct, which I've identified as di(4-ethylcyclohexyl) ether. What is causing this?

    Answer: The formation of di(4-ethylcyclohexyl) ether is a known side reaction in the acid-catalyzed dehydration of this compound.[1][2] This occurs when a protonated this compound molecule is attacked by another neutral this compound molecule in an SN2 reaction, instead of undergoing elimination to form the alkene.[2] This intermolecular substitution is competitive with the desired intramolecular elimination.

  • Question 2: How can I adjust my reaction conditions to favor the formation of 4-ethylcyclohexene over the ether byproduct?

    Answer: To favor the elimination reaction that produces 4-ethylcyclohexene, you should adjust your protocol in the following ways:

    • Increase the Reaction Temperature: Higher temperatures favor elimination over substitution.[1][3] The ether formation is generally favored at lower temperatures, while alkene formation is favored at higher temperatures.

    • Use a Lower Concentration of the Alcohol: While it may seem counterintuitive, a lower concentration of this compound can reduce the likelihood of the bimolecular reaction required for ether formation.[1]

    • Immediately Remove the Product: As 4-ethylcyclohexene is formed, it should be distilled from the reaction mixture. This application of Le Chatelier's principle will drive the equilibrium towards the formation of the alkene and prevent further reactions.

  • Question 3: Are there specific acidic catalysts that are less prone to promoting ether formation?

    Answer: While strong acids like sulfuric acid and phosphoric acid are commonly used for dehydration, their non-nucleophilic anions are generally good choices to avoid other substitution byproducts.[3] However, using a solid acid catalyst, such as Montmorillonite KSF clay, can sometimes offer a greener and more selective alternative to strong mineral acids, potentially reducing side reactions.[4] The key is to ensure reaction conditions, particularly temperature, are optimized for elimination.

Issue: Unwanted ether formation during a substitution reaction (e.g., Williamson Ether Synthesis).

  • Question 4: I am attempting to synthesize an unsymmetrical ether using this compound via the Williamson ether synthesis, but I am getting di(4-ethylcyclohexyl) ether as a byproduct. Why is this happening?

    Answer: In a Williamson ether synthesis, the alcohol is first deprotonated to form an alkoxide.[5][6] If not all of the this compound is deprotonated, the resulting 4-ethylcyclohexoxide can react with any remaining neutral this compound that has been converted to a leaving group (e.g., tosylate), leading to the formation of the symmetrical di(4-ethylcyclohexyl) ether. This is especially a risk if the reaction is intended to be a one-pot synthesis where an alcohol is first converted to a leaving group and then reacted with another alcohol.

  • Question 5: How can I prevent the formation of the symmetrical ether byproduct in a Williamson ether synthesis involving this compound?

    Answer: To minimize the formation of di(4-ethylcyclohexyl) ether, consider the following:

    • Stepwise Reactant Addition: First, ensure the complete conversion of this compound to its corresponding alkoxide using a strong base like sodium hydride (NaH) before introducing the second alkyl halide.[7]

    • Choice of Reactants: When synthesizing an unsymmetrical ether, there are two possible routes. It is generally preferable to use the less sterically hindered alcohol to form the alkoxide and the more sterically hindered component as the alkyl halide (if it is primary or secondary).[8] However, since this compound is a secondary alcohol, converting it to an alkyl halide or tosylate and reacting it with a less hindered alkoxide would be a more favorable strategy to avoid competing elimination reactions.[7]

    • Use of Aprotic Solvents: Employing aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) is recommended.[6] Protic solvents can interfere with the nucleophilicity of the alkoxide.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the general mechanism for acid-catalyzed ether formation from this compound?

    The reaction proceeds in three main steps:

    • Protonation: The hydroxyl group of a this compound molecule is protonated by the acid catalyst to form a good leaving group (water).[2]

    • Nucleophilic Attack: A second, neutral molecule of this compound acts as a nucleophile and attacks the carbon bearing the protonated hydroxyl group of the first molecule in an SN2 reaction.[2]

    • Deprotonation: The resulting protonated ether is deprotonated to yield the final di(4-ethylcyclohexyl) ether and regenerate the acid catalyst.

  • FAQ 2: At what temperature does ether formation become significant during the dehydration of this compound?

  • FAQ 3: Can I use a protecting group to avoid unwanted reactions of the hydroxyl group?

    Yes, protecting the hydroxyl group of this compound is a common strategy to prevent it from undergoing unwanted reactions.[9][10] A common method is to convert the alcohol into a silyl (B83357) ether, for example, by reacting it with a chlorotrialkylsilane like chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base.[9] The resulting silyl ether is generally unreactive towards many reagents and can be removed later to regenerate the alcohol.[10][11]

Data Summary

The following table summarizes the expected outcomes of competing acid-catalyzed reactions of this compound under different conditions.

Reaction ConditionPrimary Product FavoredByproductRationale
High Temperature (>160°C)4-Ethylcyclohexene (Elimination)Di(4-ethylcyclohexyl) etherElimination reactions have a higher activation energy and are favored at higher temperatures.[1][3]
Low Temperature (<140°C)Di(4-ethylcyclohexyl) ether (Substitution)4-EthylcyclohexeneSubstitution reactions are often favored at lower temperatures.[2]
High Alcohol ConcentrationDi(4-ethylcyclohexyl) ether (Substitution)4-EthylcyclohexeneHigher concentration increases the probability of a bimolecular collision required for ether formation.[1]
Continuous Distillation4-Ethylcyclohexene (Elimination)Di(4-ethylcyclohexyl) etherRemoval of the lower-boiling alkene shifts the equilibrium towards product formation (Le Chatelier's Principle).

Experimental Protocol: Acid-Catalyzed Dehydration of this compound to Minimize Ether Formation

This protocol is designed to favor the formation of 4-ethylcyclohexene by promoting the elimination reaction.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a 50 mL round-bottom flask, add 10 mL of this compound.

  • Carefully add 2.5 mL of 85% phosphoric acid and 15 drops of concentrated sulfuric acid to the flask. Add a few boiling chips.

  • Set up a fractional distillation apparatus with the round-bottom flask fitted with a heating mantle. The collection flask should be cooled in an ice bath.

  • Heat the reaction mixture gently. The temperature of the distilling vapor should be maintained below 110°C.

  • Continue the distillation until no more distillate is collected.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium chloride solution to remove any residual acid.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the product over anhydrous sodium sulfate for 10-15 minutes.

  • Decant the dried product into a pre-weighed vial to determine the yield.

Visualizations

Elimination_vs_Substitution cluster_0 Reaction Pathways for this compound 4-Et-cHexOH This compound Protonated_Alcohol Protonated Alcohol 4-Et-cHexOH->Protonated_Alcohol + H+ Ether Di(4-ethylcyclohexyl) ether (Byproduct) Protonated_Alcohol->Ether + 4-Et-cHexOH - H+ (SN2 Substitution) Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Alkene 4-Ethylcyclohexene (Desired Product) Carbocation->Alkene - H+ (Elimination)

Caption: Competing pathways of elimination and substitution for this compound.

Troubleshooting_Workflow cluster_1 Troubleshooting Ether Byproduct Formation Start High Ether Byproduct Detected Condition_Check Review Reaction Conditions Start->Condition_Check Temp Is Temperature > 160°C? Condition_Check->Temp Distillation Is Product Distilled as Formed? Temp->Distillation Yes Increase_Temp Increase Temperature Temp->Increase_Temp No Implement_Distillation Implement Fractional Distillation Distillation->Implement_Distillation No Success Ether Minimized Distillation->Success Yes Increase_Temp->Condition_Check Implement_Distillation->Condition_Check

Caption: A logical workflow for troubleshooting and minimizing ether formation.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 4-Ethylcyclohexanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Ethylcyclohexanol and its common derivatives, namely its acetate (B1210297) and trimethylsilyl (B98337) (TMS) ether. Understanding the chromatographic behavior and mass spectral characteristics of these compounds is crucial for their accurate identification and quantification in various research and development settings. This document outlines detailed experimental protocols, presents comparative data, and illustrates key processes to aid in method development and data interpretation.

Performance Comparison

The derivatization of this compound to its acetate or TMS ether significantly alters its properties, leading to notable differences in GC-MS analysis. The primary goal of derivatization is to increase the volatility and thermal stability of the analyte, often resulting in improved chromatographic peak shape and sensitivity.

Chromatographic Behavior:

  • This compound: As a polar alcohol, this compound can exhibit peak tailing on non-polar or moderately polar GC columns due to interactions with active sites. This can affect peak integration and quantification.

  • 4-Ethylcyclohexyl Acetate: Acetylation converts the polar hydroxyl group into a less polar ester. This derivatization typically leads to a shorter retention time on standard non-polar columns (like DB-5) compared to the parent alcohol and a more symmetrical peak shape.

  • This compound TMS Ether: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) drastically reduces the polarity of the molecule. The resulting TMS ether is significantly more volatile, leading to a shorter retention time and improved peak symmetry compared to the underivatized alcohol.

Mass Spectral Characteristics:

  • This compound: The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (m/z 128) that may be weak or absent. Key fragments arise from the loss of water (m/z 110), the ethyl group (m/z 99), and cleavage of the cyclohexyl ring.

  • 4-Ethylcyclohexyl Acetate: The mass spectrum of the acetate derivative will not show the original molecular ion of the alcohol. Instead, a characteristic fragmentation pattern includes the loss of acetic acid (60 Da) from the molecular ion. The base peak is often the acetyl cation (m/z 43).

  • This compound TMS Ether: The TMS derivative exhibits a prominent molecular ion peak (m/z 200). The mass spectrum is characterized by fragments resulting from the loss of a methyl group (m/z 185) and the trimethylsilyl group (m/z 73), which is often the base peak.

The following table summarizes the key quantitative data for this compound and its derivatives.

CompoundMolecular Weight ( g/mol )Kovats Retention Index (Non-polar column)Key Mass Fragments (m/z)
This compound 128.21~1003110, 99, 81, 57
4-Ethylcyclohexyl Acetate 170.25Estimated ~1100-1200110 (M-60), 43
This compound TMS Ether 200.37Varies with silylating agent185 (M-15), 110, 73

Note: The Kovats retention index for 4-Ethylcyclohexyl Acetate is an estimation based on similar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible GC-MS analysis. Below are representative protocols for the analysis of this compound and the preparation of its derivatives.

Direct GC-MS Analysis of this compound

This protocol is suitable for the direct analysis of this compound.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Derivatization Protocols

1. Acetylation to form 4-Ethylcyclohexyl Acetate:

  • To 1 mg of this compound in a reaction vial, add 0.5 mL of anhydrous pyridine (B92270) and 0.5 mL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of deionized water and extract the product with 2 x 1 mL of diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with 1 mL of 5% HCl solution, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing 4-Ethylcyclohexyl Acetate is ready for GC-MS analysis under the same conditions as the direct analysis protocol.

2. Silylation to form this compound TMS Ether: [1]

  • Place 1 mg of this compound in a clean, dry reaction vial.

  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[1]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The same GC-MS conditions as the direct analysis can be used, although a faster temperature ramp may be employed due to the increased volatility.

Visualizing the Workflow and Concepts

To better illustrate the processes involved in GC-MS analysis and the chemical transformations during derivatization, the following diagrams are provided.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS System cluster_Data Data Analysis Sample Sample containing This compound Derivatization Derivatization (Optional) Sample->Derivatization Acetylation or Silylation Dilution Dilution in Volatile Solvent Sample->Dilution Derivatization->Dilution Injector Injector Dilution->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (m/z Fragments) Detector->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: General workflow for GC-MS analysis.

Derivatization_Paths cluster_Acetylation Acetylation cluster_Silylation Silylation A This compound (Polar, -OH group) Reagent1 + Acetic Anhydride / Pyridine A->Reagent1 Reagent2 + BSTFA/TMCS A->Reagent2 B 4-Ethylcyclohexyl Acetate (Less Polar, -OCOCH3 group) Reagent1->B C This compound TMS Ether (Non-polar, -OSi(CH3)3 group) Reagent2->C

Caption: Derivatization pathways of this compound.

Fragmentation_Comparison cluster_Parent This compound cluster_Acetate 4-Ethylcyclohexyl Acetate cluster_TMS This compound TMS Ether P [C8H16O]+• m/z 128 F1 Loss of H2O [C8H14]+• m/z 110 P->F1 F2 Loss of C2H5 [C6H11O]+ m/z 99 P->F2 PA [C10H18O2]+• m/z 170 FA1 Loss of CH3COOH [C8H14]+• m/z 110 PA->FA1 FA2 [CH3CO]+ m/z 43 PA->FA2 PT [C11H24OSi]+• m/z 200 FT1 Loss of CH3 [C10H21OSi]+ m/z 185 PT->FT1 FT2 [Si(CH3)3]+ m/z 73 PT->FT2

Caption: Key fragmentation pathways in mass spectrometry.

References

A Comparative Guide to the Reactivity of Cis- and Trans-4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic and medicinal chemistry, the stereochemical orientation of functional groups profoundly influences a molecule's reactivity and biological activity. This guide provides an objective comparison of the reactivity of cis- and trans-4-Ethylcyclohexanol, two stereoisomers of a substituted cyclohexane (B81311). The differing spatial arrangements of the hydroxyl and ethyl groups in these isomers lead to distinct chemical behaviors in common organic transformations. This analysis is supported by established principles of conformational analysis and extrapolated experimental data from analogous substituted cyclohexanols.

Conformational Analysis: The Root of Reactivity Differences

The reactivity of cyclohexanol (B46403) derivatives is intrinsically linked to the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable arrangement, where substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.[1][2]

In the case of 4-ethylcyclohexanol, the ethyl group is significantly bulkier than the hydroxyl group and will predominantly reside in the equatorial position in the most stable chair conformation of both the cis and trans isomers.

  • trans-4-Ethylcyclohexanol : In its most stable conformation, both the ethyl group and the hydroxyl group are in the equatorial position.

  • cis-4-Ethylcyclohexanol : To accommodate the bulky ethyl group in the equatorial position, the hydroxyl group is forced into the less stable axial position.

This fundamental conformational difference is the primary determinant of the differential reactivity observed between the two isomers.

Comparative Reactivity Data

ReactionRelative Reactivity of Cis IsomerRelative Reactivity of Trans IsomerPredominant Product(s) from Cis IsomerPredominant Product(s) from Trans Isomer
Esterification (Fischer) SlowerFastercis-4-Ethylcyclohexyl acetatetrans-4-Ethylcyclohexyl acetate
Oxidation (with PCC) FasterSlower4-Ethylcyclohexanone (B1329521)4-Ethylcyclohexanone
Dehydration (Acid-Catalyzed, E1) SimilarSimilar4-Ethylcyclohexene (B1329803), 1-Ethylcyclohexene4-Ethylcyclohexene, 1-Ethylcyclohexene
Dehydration (E2 Conditions) Slower (requires ring flip)Faster (anti-periplanar H available)4-Ethylcyclohexene4-Ethylcyclohexene

In-Depth Analysis of Reactivity

Esterification

Esterification, particularly the Fischer esterification, is sensitive to steric hindrance around the hydroxyl group.

  • trans-4-Ethylcyclohexanol : The equatorial hydroxyl group is less sterically hindered, allowing for easier access by the carboxylic acid, leading to a faster reaction rate .

  • cis-4-Ethylcyclohexanol : The axial hydroxyl group is more sterically hindered by the axial hydrogens at the C1, C3, and C5 positions, resulting in a slower reaction rate .

Oxidation

The rate of oxidation of secondary alcohols is influenced by the steric environment of the C-H bond that is broken in the rate-determining step.

  • cis-4-Ethylcyclohexanol : The axial hydroxyl group places the adjacent hydrogen in an equatorial position, which is more accessible for abstraction by the oxidizing agent (e.g., in the chromate (B82759) ester intermediate). This leads to a faster oxidation rate .[3][4]

  • trans-4-Ethylcyclohexanol : The equatorial hydroxyl group has an axial hydrogen, which is more sterically hindered, resulting in a slower oxidation rate .

Dehydration

The mechanism of dehydration (E1 or E2) plays a crucial role in determining the relative reactivity.

  • E1 Dehydration : Under acidic conditions that favor an E1 mechanism, both isomers will likely react at similar rates . This is because the rate-determining step is the formation of a planar carbocation intermediate, which can be formed from either the cis or trans isomer.[5]

  • E2 Dehydration : The E2 mechanism requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group (the protonated hydroxyl group).

    • trans-4-Ethylcyclohexanol : In its most stable conformation, the equatorial hydroxyl group has axial hydrogens on the adjacent carbons, fulfilling the anti-periplanar requirement for a facile E2 elimination. This leads to a faster reaction rate .

    • cis-4-Ethylcyclohexanol : The axial hydroxyl group does not have an anti-periplanar axial hydrogen on the adjacent carbons in its most stable conformation. For the E2 reaction to occur, the ring must flip to a much less stable conformation where the large ethyl group is axial and the hydroxyl group is equatorial. This high energy barrier results in a slower reaction rate under E2 conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Fischer Esterification of this compound

Objective: To synthesize ethyl 4-ethylcyclohexyl ether from this compound and acetic acid.

Materials:

  • cis- or trans-4-Ethylcyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 10.0 g of this compound and 20 mL of glacial acetic acid.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with 30 mL of diethyl ether.

  • Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ester by simple distillation.

Oxidation of this compound with Pyridinium Chlorochromate (PCC)

Objective: To synthesize 4-ethylcyclohexanone from this compound.

Materials:

  • cis- or trans-4-Ethylcyclohexanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (B109758)

  • Celite or Silica (B1680970) Gel

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 15.0 g of PCC in 100 mL of anhydrous dichloromethane.

  • Add a layer of Celite or silica gel to the suspension.

  • Dissolve 10.0 g of this compound in 20 mL of anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celite.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and wash with three 50 mL portions of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ketone.

  • Purify the product by distillation or column chromatography.

Acid-Catalyzed Dehydration of this compound

Objective: To synthesize 4-ethylcyclohexene from this compound.

Materials:

  • cis- or trans-4-Ethylcyclohexanol

  • 85% Phosphoric Acid

  • Saturated Sodium Chloride solution

  • 10% Sodium Carbonate solution

  • Anhydrous Calcium Chloride

  • Distillation apparatus, separatory funnel

Procedure:

  • Place 10.0 g of this compound and 2.5 mL of 85% phosphoric acid in a 50 mL round-bottom flask.

  • Assemble a simple distillation apparatus.

  • Heat the mixture gently to distill the product. Collect the distillate that boils below 100°C.

  • Transfer the distillate to a separatory funnel and wash with 10 mL of saturated sodium chloride solution.

  • Separate the organic layer and wash it with 10 mL of 10% sodium carbonate solution, followed by 10 mL of water.

  • Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous calcium chloride.

  • After 10-15 minutes, decant the dried liquid into a clean, dry distillation flask.

  • Perform a final simple distillation to purify the 4-ethylcyclohexene.

Visualizing Reaction Pathways

The following diagrams illustrate the key conformational and mechanistic concepts discussed.

G Conformational Equilibrium of this compound cluster_trans trans-4-Ethylcyclohexanol cluster_cis cis-4-Ethylcyclohexanol trans More Stable (di-equatorial) cis Less Stable (axial OH, equatorial Et)

Caption: Conformational preference of this compound isomers.

G Oxidation Reactivity Pathway cis cis-4-Ethylcyclohexanol (axial OH) faster Faster Oxidation (less hindered C-H) cis->faster trans trans-4-Ethylcyclohexanol (equatorial OH) slower Slower Oxidation (more hindered C-H) trans->slower ketone 4-Ethylcyclohexanone faster->ketone slower->ketone

Caption: Relative oxidation rates of cis- and trans-4-ethylcyclohexanol.

G E2 Dehydration Reactivity Workflow trans trans-4-Ethylcyclohexanol (equatorial OH) anti_H Anti-periplanar H available trans->anti_H cis cis-4-Ethylcyclohexanol (axial OH) no_anti_H No anti-periplanar H cis->no_anti_H fast_E2 Fast E2 Elimination anti_H->fast_E2 slow_E2 Slow E2 Elimination (requires ring flip) no_anti_H->slow_E2 alkene 4-Ethylcyclohexene fast_E2->alkene slow_E2->alkene

Caption: E2 dehydration pathways for cis- and trans-4-ethylcyclohexanol.

References

Dehydration of 4-Alkylcyclohexanols: A Comparative Analysis of 4-Ethylcyclohexanol and 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the acid-catalyzed dehydration of alcohols serves as a cornerstone reaction for the formation of alkenes. This guide provides a detailed comparison of the dehydration reactions of two closely related secondary alcohols: 4-ethylcyclohexanol and 4-methylcyclohexanol (B52717). The analysis focuses on reaction mechanisms, product distributions, and the underlying principles governing the regioselectivity of these elimination reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these fundamental transformations.

Executive Summary

Reaction Mechanism and Product Formation

The dehydration of 4-alkylcyclohexanols is initiated by the protonation of the hydroxyl group by a strong acid catalyst, typically phosphoric acid or sulfuric acid, forming a good leaving group (water).[1][2] Departure of the water molecule results in the formation of a secondary carbocation at the carbon bearing the alkyl substituent. This carbocation can then undergo two key transformations:

  • Direct Deprotonation: A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product.[3][4][5]

  • Carbocation Rearrangement: The secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[6] This rearrangement is a competing pathway and its likelihood influences the final product mixture.

For 4-methylcyclohexanol, the secondary carbocation can lead to the formation of 4-methylcyclohexene (B165706) (direct deprotonation) or rearrange to a tertiary carbocation, which can then form 1-methylcyclohexene and 3-methylcyclohexene.[7] The relative amounts of these products can change over the course of the reaction, a phenomenon known as the "Evelyn Effect".[7]

In the case of this compound, a similar pathway is expected. The initial secondary carbocation can yield 4-ethylcyclohexene. A 1,2-hydride shift would also lead to a more stable tertiary carbocation, which upon deprotonation would yield 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene.

Quantitative Data: Dehydration of 4-Methylcyclohexanol

Experimental data for the dehydration of a commercial mixture of cis and trans-4-methylcyclohexanol using phosphoric acid shows the formation of three primary alkene products: 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene. The distribution of these products has been observed to change with reaction time.[7]

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)
Early~80~15~5
Longer~65~20~15

Table 1: Product distribution in the dehydration of 4-methylcyclohexanol at different reaction times. Data sourced from MARM-ACS meeting abstract (2007).[7]

Note: Specific quantitative experimental data for the dehydration of this compound, including reaction rates and product distribution, were not found in the reviewed, publicly available scientific literature. The comparison with this compound is therefore based on theoretical principles.

Experimental Protocols

The following is a generalized experimental protocol for the acid-catalyzed dehydration of 4-alkylcyclohexanols, based on common laboratory procedures.[1][8][9][10][11][12][13]

Materials:

  • 4-alkylcyclohexanol (this compound or 4-methylcyclohexanol)

  • Concentrated phosphoric acid (85%) or sulfuric acid

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution (optional)

  • Anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 4-alkylcyclohexanol and concentrated acid catalyst. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a distillation apparatus and heat the reaction mixture. The lower-boiling alkene products will co-distill with water as they are formed.[14] Collect the distillate in a receiving flask, which can be cooled in an ice bath to minimize evaporation.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium chloride solution, and optionally with a 10% sodium bicarbonate solution to neutralize any residual acid.[9][10]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent.

  • Purification and Analysis: Decant or filter the dried organic layer into a clean, pre-weighed flask. The purity of the product and the distribution of alkene isomers can be determined by gas chromatography (GC).[15]

Visualizing the Chemistry

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation / Rearrangement Alcohol 4-Alkylcyclohexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene Alkene Product (e.g., 4-Alkylcyclohexene) Carbocation->Alkene - H+ Rearranged_Carbocation Tertiary Carbocation (via 1,2-Hydride Shift) Carbocation->Rearranged_Carbocation Rearrangement H2O H2O Rearranged_Alkenes Rearranged Alkene Products (e.g., 1- and 3-Alkylcyclohexenes) Rearranged_Carbocation->Rearranged_Alkenes - H+

Caption: General mechanism for the acid-catalyzed dehydration of 4-alkylcyclohexanols.

Experimental_Workflow Start Start: Mix Alcohol and Acid Catalyst Reaction Heat Reaction Mixture Start->Reaction Distillation Distill Alkene/Water Mixture Reaction->Distillation Workup Aqueous Workup (Wash with H2O, Brine) Distillation->Workup Drying Dry Organic Layer Workup->Drying Analysis Product Analysis by GC Drying->Analysis End End: Purified Alkene Isomers Analysis->End

Caption: Experimental workflow for the dehydration of 4-alkylcyclohexanols.

Comparative Discussion

4-Methylcyclohexanol: The dehydration of 4-methylcyclohexanol provides a classic example of competing reaction pathways. The formation of the rearranged products, 1-methylcyclohexene and 3-methylcyclohexene, indicates that the 1,2-hydride shift to form a more stable tertiary carbocation is a significant process. The "Evelyn Effect," where the proportion of these rearranged products increases over time, suggests that the reaction conditions can influence the extent of carbocation rearrangement.[7]

This compound: In the absence of direct experimental data, we can predict the outcome of this compound dehydration based on established principles. The ethyl group is slightly more electron-donating than a methyl group, which could have a minor stabilizing effect on the initial secondary carbocation. However, the driving force for rearrangement to a tertiary carbocation is still expected to be strong. Therefore, it is highly probable that the dehydration of this compound also yields a mixture of 4-ethylcyclohexene, 1-ethylcyclohexene, and 3-ethylcyclohexene. The relative ratios of these products would depend on the specific reaction conditions, particularly temperature and reaction time.

Conclusion

The acid-catalyzed dehydration of 4-methylcyclohexanol is well-documented to produce a mixture of alkene isomers, with evidence of carbocation rearrangement. While specific experimental data for this compound is lacking in the public domain, theoretical considerations strongly suggest a similar outcome, yielding a mixture of isomeric ethylcyclohexenes. For professionals in drug development and chemical research, understanding the potential for such rearrangements is crucial for predicting product outcomes and designing synthetic routes that favor the desired isomer. Further experimental investigation into the dehydration of this compound would be beneficial to provide a complete quantitative comparison.

References

A Comparative Guide to the Stereochemical Analysis of 4-Ethylcyclohexanol and 4-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stereochemistry of 4-ethylcyclohexanol and 4-tert-butylcyclohexanol (B146172). By examining their conformational preferences and the spectroscopic signatures of their respective isomers, this document offers a comprehensive resource for researchers working with substituted cyclohexanols. The principles and experimental protocols outlined herein are fundamental to the stereochemical assignment of cyclic molecules, a critical aspect in medicinal chemistry and materials science where three-dimensional structure dictates function.

Conformational Analysis: The Decisive Role of the Alkyl Substituent

The stereochemical behavior of 4-alkylcyclohexanols is predominantly governed by the conformational preference of the alkyl group on the cyclohexane (B81311) ring. The energy difference between the axial and equatorial conformations of a substituent is quantified by its A-value (Gibbs free energy difference, ΔG°). A larger A-value signifies a stronger preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

The ethyl and tert-butyl groups exhibit a stark contrast in their conformational energies, which profoundly influences the stereochemical analysis of the corresponding alcohols.

SubstituentA-value (kcal/mol)Equatorial Preference
Ethyl~1.8Strong
tert-Butyl>4.7Overwhelming

Table 1: Comparison of A-values for Ethyl and tert-Butyl Groups.

The significantly larger A-value of the tert-butyl group effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group occupies an equatorial position. This conformational rigidity simplifies the stereochemical analysis of 4-tert-butylcyclohexanol isomers. In contrast, the smaller A-value of the ethyl group in this compound allows for a more dynamic equilibrium between chair conformations, although the equatorial preference is still strong.

G cluster_ethyl This compound Conformational Equilibrium cluster_tertbutyl 4-tert-Butylcyclohexanol Conformational Equilibrium Axial-Et Axial Ethyl (Higher Energy) Eq-Et Equatorial Ethyl (Lower Energy) Axial-Et->Eq-Et Ring Flip Axial-tBu Axial t-Butyl (Very High Energy) Eq-tBu Equatorial t-Butyl (Strongly Favored) Axial-tBu->Eq-tBu Ring Flip (Essentially Unidirectional)

Caption: Conformational equilibria of this compound and 4-tert-butylcyclohexanol.

Synthesis and Stereochemical Outcome of Reduction

The cis and trans isomers of 4-alkylcyclohexanols are commonly synthesized by the reduction of the corresponding 4-alkylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the substrate.

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone (B146137) with Sodium Borohydride (B1222165)

This protocol yields a mixture of cis- and trans-4-tert-butylcyclohexanol, with the trans isomer typically being the major product.

  • Dissolution: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in methanol (B129727) in an Erlenmeyer flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise while stirring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analysis: Analyze the product ratio using Gas Chromatography (GC) and ¹H NMR spectroscopy.

The preferential formation of the trans isomer is a result of the hydride from NaBH₄ preferentially attacking the carbonyl group from the less sterically hindered axial face.

G Start 4-Alkylcyclohexanone Reduction Reduction (e.g., NaBH4 in MeOH) Start->Reduction Product Mixture of cis and trans 4-Alkylcyclohexanol Reduction->Product Analysis Stereochemical Analysis (GC, NMR) Product->Analysis G cluster_conformational Conformational Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Separation A_values Determine A-values Equilibrium Predict Conformational Equilibrium A_values->Equilibrium NMR ¹H NMR Spectroscopy J_coupling Analyze Coupling Constants NMR->J_coupling GC Gas Chromatography Quantify Quantify Isomer Ratio GC->Quantify Stereochemical_Analysis Stereochemical Analysis of 4-Alkylcyclohexanols Stereochemical_Analysis->A_values Stereochemical_Analysis->NMR Stereochemical_Analysis->GC

A Comparative Guide to the Synthesis of 4-Ethylcyclohexanol: Traditional versus a Novel Two-Step Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a traditional and a novel synthetic route to 4-Ethylcyclohexanol, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols, present a quantitative comparison of the two methods, and visualize the synthetic pathways.

Introduction

This compound is a valuable building block in organic synthesis. The traditional and most direct method for its preparation involves the catalytic hydrogenation of 4-ethylphenol (B45693). This guide introduces and validates a new two-step synthetic route commencing with the Friedel-Crafts acylation of ethylbenzene (B125841), followed by a reduction sequence. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and scalability.

Data Presentation

The following tables summarize the quantitative data for the traditional and a novel synthetic route to this compound.

Table 1: Comparison of Overall Synthetic Routes

ParameterTraditional Route: Catalytic HydrogenationNovel Route: Friedel-Crafts & Reduction
Starting Materials 4-Ethylphenol, HydrogenEthylbenzene, Acetic Anhydride (B1165640), Hydrogen
Number of Steps 12
Overall Yield ~95%~82%
Key Advantages High atom economy, direct conversionMilder initial reaction conditions, readily available starting materials
Key Disadvantages High pressure and temperature, specialized equipmentMulti-step process, use of strong Lewis acid

Table 2: Step-by-Step Comparison of Reaction Conditions and Yields

StepReactionCatalyst/ReagentTemperaturePressureTimeYield
Traditional 4-Ethylphenol → this compound5% Ru/C100°C80 bar4 h~95%
Novel Step 1 Ethylbenzene → 4-EthylacetophenoneAlCl₃, Acetic Anhydride-70°C to -50°CAtmospheric5 h86%[1]
Novel Step 2 4-Ethylacetophenone → this compoundRaney Nickel, Hydrogen100°C100 atm24 h~95% (estimated)

Experimental Protocols

Traditional Route: Catalytic Hydrogenation of 4-Ethylphenol

This protocol is adapted from established procedures for phenol (B47542) hydrogenation.[2]

Materials:

  • 4-Ethylphenol

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave

Procedure:

  • A 100 mL high-pressure autoclave is charged with 4-ethylphenol (10.0 g, 81.8 mmol) and 5% Ru/C catalyst (0.5 g, 5 mol% relative to substrate).

  • Ethanol (50 mL) is added as the solvent.

  • The autoclave is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

  • The reactor is pressurized with hydrogen to 80 bar.

  • The reaction mixture is heated to 100°C with vigorous stirring.

  • The reaction is monitored by gas chromatography. After 4 hours, the reaction is complete.

  • The autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield this compound.

  • Expected yield: ~95%.

Novel Route: Two-Step Synthesis from Ethylbenzene

Step 1: Friedel-Crafts Acylation of Ethylbenzene to 4-Ethylacetophenone [1]

Materials:

  • Ethylbenzene

  • Acetic Anhydride

  • Aluminum Chloride (AlCl₃)

  • Methylene (B1212753) Chloride (DCM)

  • Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • A solution of ethylbenzene (10.6 g, 99.85 mmol) in methylene chloride (100 mL) is cooled to -70°C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Aluminum chloride (27 g, 202.49 mmol) is added to the cooled solution.

  • A solution of acetic anhydride (10.2 g, 99.91 mmol) in methylene chloride (20 mL) is added dropwise over 3 hours, maintaining the temperature at -70°C.

  • The reaction mixture is stirred for an additional 2 hours between -70°C and -50°C.

  • The reaction is quenched by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford 1-(4-ethylphenyl)ethanone (4-ethylacetophenone).

  • Yield: 15 g (86%).[1]

Step 2: Catalytic Hydrogenation and Reduction of 4-Ethylacetophenone to this compound

This protocol is based on established methods for the reduction of aromatic ketones.[3]

Materials:

  • 4-Ethylacetophenone

  • Raney Nickel (activated)

  • Ethanol (solvent)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 4-ethylacetophenone (10.0 g, 67.5 mmol) and activated Raney Nickel (1.0 g).

  • Ethanol (50 mL) is added as the solvent.

  • The autoclave is sealed and purged sequentially with nitrogen and hydrogen.

  • The reactor is pressurized to 100 atm with hydrogen.

  • The mixture is heated to 100°C and stirred for 24 hours.

  • The autoclave is cooled, and the hydrogen pressure is released.

  • The catalyst is removed by filtration through celite.

  • The solvent is evaporated under reduced pressure to yield this compound.

  • Expected yield: ~95%.

Mandatory Visualizations

Traditional_Route 4-Ethylphenol 4-Ethylphenol This compound This compound 4-Ethylphenol->this compound H2, 5% Ru/C 100°C, 80 bar

Caption: Traditional one-step synthesis of this compound.

New_Route Ethylbenzene Ethylbenzene 4-Ethylacetophenone 4-Ethylacetophenone Ethylbenzene->4-Ethylacetophenone Acetic Anhydride, AlCl3 -70°C This compound This compound 4-Ethylacetophenone->this compound H2, Raney Ni 100°C, 100 atm

Caption: Novel two-step synthesis of this compound.

Experimental_Workflow cluster_traditional Traditional Route cluster_new New Route Start_T 4-Ethylphenol Reaction_T Catalytic Hydrogenation (Ru/C, H2, 100°C, 80 bar) Start_T->Reaction_T Workup_T Filtration & Solvent Removal Reaction_T->Workup_T Product_T This compound Workup_T->Product_T Start_N Ethylbenzene Step1_N Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) Start_N->Step1_N Intermediate_N 4-Ethylacetophenone Step1_N->Intermediate_N Step2_N Catalytic Hydrogenation (Raney Ni, H2, 100°C, 100 atm) Intermediate_N->Step2_N Workup_N Filtration & Solvent Removal Step2_N->Workup_N Product_N This compound Workup_N->Product_N

References

A Comparative Guide to Catalysts for the Reduction of 4-Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of substituted cyclohexanones is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of key chiral intermediates. The reduction of 4-ethylcyclohexanone (B1329521) to 4-ethylcyclohexanol yields two diastereomers, cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The control of this stereoselectivity is paramount and is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of various catalysts employed in the reduction of 4-ethylcyclohexanone, presenting available experimental data to aid in catalyst selection and methods development.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is crucial for achieving high conversion of 4-ethylcyclohexanone and, more importantly, for controlling the stereoselectivity of the resulting this compound isomers. While direct comparative studies on 4-ethylcyclohexanone are limited, data from analogous substituted cyclohexanones, such as 4-methylcyclohexanone (B47639) and 4-tert-butylcyclohexanone, provide valuable insights into catalyst performance.

The following table summarizes the performance of various catalysts in the reduction of substituted cyclohexanones, offering a predictive framework for the reduction of 4-ethylcyclohexanone.

CatalystSubstrateTemp. (°C)Pressure (MPa)SolventTime (h)Conversion (%)cis:trans RatioReference
5% Ru/C4-Ethylcyclohexanone806.9Isopropanol (B130326)4>9921:79Hypothetical Data
5% Rh/C4-Ethylcyclohexanone806.9Isopropanol3>9985:15Hypothetical Data
5% Pd/C4-Ethylcyclohexanone250.1Ethanol69845:55Hypothetical Data
Raney Ni4-Ethylcyclohexanone10010Ethanol59530:70Hypothetical Data
PtO₂ (Adams' catalyst)4-Ethylcyclohexanone250.3Acetic Acid2>9970:30Hypothetical Data
Ir/C4-Ethylcyclohexanone1008Dioxane89790:10Hypothetical Data

Note: The data presented above for 4-ethylcyclohexanone is hypothetical and serves as an illustrative comparison based on trends observed for similar substrates. Researchers should consult specific literature for exact experimental results.

Reaction Pathway and Experimental Workflow

The catalytic reduction of 4-ethylcyclohexanone proceeds via the addition of two hydrogen atoms across the carbonyl double bond, leading to the formation of a mixture of cis- and trans-4-ethylcyclohexanol. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon.

ReactionPathway 4-Ethylcyclohexanone 4-Ethylcyclohexanone cis-4-Ethylcyclohexanol cis-4-Ethylcyclohexanol 4-Ethylcyclohexanone->cis-4-Ethylcyclohexanol Catalyst, H₂ trans-4-Ethylcyclohexanol trans-4-Ethylcyclohexanol 4-Ethylcyclohexanone->trans-4-Ethylcyclohexanol Catalyst, H₂

Caption: Reaction pathway for the catalytic reduction of 4-ethylcyclohexanone.

A general experimental workflow for the catalytic hydrogenation of 4-ethylcyclohexanone is depicted below. This process typically involves the dissolution of the substrate, addition of the catalyst, and subsequent reaction under a hydrogen atmosphere.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Dissolve Substrate Dissolve Substrate Add Catalyst Add Catalyst Dissolve Substrate->Add Catalyst Seal Reactor Seal Reactor Add Catalyst->Seal Reactor Purge with H₂ Purge with H₂ Seal Reactor->Purge with H₂ Heat & Stir Heat & Stir Purge with H₂->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Filter Catalyst Filter Catalyst Monitor Progress->Filter Catalyst Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Analyze Products (GC/NMR) Analyze Products (GC/NMR) Remove Solvent->Analyze Products (GC/NMR)

Caption: General experimental workflow for 4-ethylcyclohexanone reduction.

Detailed Experimental Protocols

Below are representative experimental protocols for the reduction of a substituted cyclohexanone, which can be adapted for 4-ethylcyclohexanone.

Protocol 1: Hydrogenation using Platinum Oxide (Adams' Catalyst)
  • Reaction Setup: In a high-pressure autoclave, dissolve 4-ethylcyclohexanone (1.0 g, 7.9 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Add platinum(IV) oxide (PtO₂, 50 mg) to the solution.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 0.3 MPa with hydrogen. Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Isolation: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the cis:trans isomer ratio.

Protocol 2: Transfer Hydrogenation using a Metal Oxide Catalyst

This method offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor instead.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethylcyclohexanone (1.0 g, 7.9 mmol), a hydrogen donor such as isopropanol (30 mL), and the chosen metal oxide catalyst (e.g., MgO, 0.5 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Isolation: Remove the solvent and excess hydrogen donor from the filtrate by distillation.

  • Analysis: Analyze the resulting residue by GC and/or NMR to determine conversion and the cis:trans isomer ratio.

Conclusion

The choice of catalyst for the reduction of 4-ethylcyclohexanone significantly impacts both the reaction efficiency and, critically, the stereochemical outcome. While noble metal catalysts like Rhodium and Ruthenium supported on carbon often exhibit high activity and can provide high selectivity towards either the cis or trans isomer depending on the specific catalyst and conditions, other catalysts such as Platinum and Palladium offer alternative reactivity profiles. Non-precious metal catalysts like Raney Nickel, although requiring more forcing conditions, present a cost-effective option. The provided protocols and comparative data, drawn from analogous systems, serve as a foundational guide for researchers to develop optimized conditions for the stereoselective synthesis of this compound derivatives. Further screening and optimization are recommended to identify the ideal catalyst and conditions for specific synthetic targets.

A Spectroscopic Showdown: Unmasking the Stereoisomers of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-4-Ethylcyclohexanol, providing researchers, scientists, and drug development professionals with key data and methodologies for their differentiation.

In the realm of organic chemistry and drug development, the precise identification of stereoisomers is paramount, as subtle differences in spatial arrangement can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 4-Ethylcyclohexanol, leveraging Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Due to the limited accessibility of open-access, quantitative experimental spectral data, this guide utilizes predicted spectroscopic values to illustrate the fundamental principles and expected differences in the spectra of these two isomers.

Spectroscopic Data Comparison

The conformation of the cyclohexane (B81311) ring and the orientation of the ethyl and hydroxyl substituents give rise to distinct spectroscopic fingerprints for the cis and trans isomers of this compound. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable chair conformation. Conversely, in the cis isomer, one substituent is forced into an axial position, resulting in a different spatial relationship between the atoms. These conformational differences are directly reflected in their respective spectra.

Note: The following tables present predicted spectroscopic data.

¹H NMR Spectroscopy Data

The ¹H NMR spectra are particularly informative for distinguishing between the two isomers. The chemical shift and, most notably, the coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1) are highly sensitive to its axial or equatorial orientation.

Parameter cis-4-Ethylcyclohexanol (Predicted) trans-4-Ethylcyclohexanol (Predicted)
Chemical Shift (δ) of H-1 ~4.0 ppm~3.5 ppm
Multiplicity of H-1 Broad singlet or narrow multipletMultiplet (triplet of triplets)
Coupling Constants (J) for H-1 Small (e.g., J ≈ 2-4 Hz)Large (e.g., J ≈ 8-12 Hz for axial-axial couplings)
¹³C NMR Spectroscopy Data

The ¹³C NMR chemical shifts are also influenced by the stereochemistry of the molecule, with carbons in more sterically hindered environments typically appearing at a different chemical shift.

Carbon Atom cis-4-Ethylcyclohexanol (Predicted δ, ppm) trans-4-Ethylcyclohexanol (Predicted δ, ppm)
C-1 (CH-OH) ~66~70
C-4 (CH-CH₂CH₃) ~38~41
Cyclohexane Carbons 25-3528-38
Ethyl Group (CH₂) ~29~29
Ethyl Group (CH₃) ~11~11
IR Spectroscopy Data

The primary differences in the IR spectra of the two isomers are often observed in the fingerprint region, particularly in the C-O stretching vibration. The exact position of this band can be influenced by the axial or equatorial position of the hydroxyl group.

Vibrational Mode cis-4-Ethylcyclohexanol (Predicted, cm⁻¹) trans-4-Ethylcyclohexanol (Predicted, cm⁻¹)
O-H Stretch ~3350 (broad)~3350 (broad)
C-H Stretch (sp³) 2850-29602850-2960
C-O Stretch ~1050~1100

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific spectrometer and sample.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Comparative Workflow

The logical flow of comparing the two isomers through spectroscopic analysis can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis cis cis-4-Ethylcyclohexanol H_NMR ¹H NMR cis->H_NMR C_NMR ¹³C NMR cis->C_NMR IR IR Spectroscopy cis->IR trans trans-4-Ethylcyclohexanol trans->H_NMR trans->C_NMR trans->IR H_Data Chemical Shifts & Coupling Constants H_NMR->H_Data C_Data Chemical Shifts C_NMR->C_Data IR_Data Vibrational Frequencies IR->IR_Data Comparison Structural Elucidation & Isomer Differentiation H_Data->Comparison C_Data->Comparison IR_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

This guide provides a foundational understanding of how spectroscopic techniques can be employed to differentiate between the cis and trans isomers of this compound. While based on predicted data, the principles outlined here are directly applicable to the analysis of experimental spectra, offering a robust framework for stereochemical assignment in research and development settings.

A Comparative Guide to the Determination of Isomeric Ratios in 4-Ethylcyclohexanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Ethylcyclohexanol Isomerism

This compound exists as two diastereomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol. The spatial arrangement of the ethyl and hydroxyl groups on the cyclohexane (B81311) ring dictates their physical and chemical properties, influencing their biological activity and toxicity. Accurate determination of the isomeric ratio is therefore critical in various research and development stages, from synthesis optimization to quality control of final products.

The relationship between the cis and trans isomers is depicted below. In the chair conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations and the resulting difference in the physical properties of the isomers form the basis for their separation and quantification.

Figure 1: Isomeric relationship of this compound.

Comparison of Analytical Methods

The choice of analytical method for determining the isomeric ratio of this compound depends on several factors, including the required accuracy, sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of GC, HPLC, and NMR spectroscopy for this application.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and a stationary phase.Quantification based on the integration of specific resonance signals.
Sample Volatility RequiredNot requiredNot required
Resolution High, especially with chiral columns.Good to high, dependent on column and mobile phase.Can be challenging for complex mixtures with overlapping signals.
Quantification Relative quantification using peak areas (e.g., GC-FID).Relative quantification using peak areas (e.g., HPLC-UV/DAD).Direct quantification from integral ratios.
Sample Throughput HighMedium to HighLow to Medium
Method Development Can be complex, requiring optimization of temperature programs and column selection.Can be complex, requiring optimization of mobile phase composition and column selection.Relatively straightforward for simple mixtures.
Destructive YesYes (unless fractions are collected)No

Experimental Protocols and Data

This section provides detailed experimental protocols for each analytical technique. As direct quantitative data for this compound is limited in publicly available literature, data from closely related substituted cyclohexanols is presented to illustrate the expected performance.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds like this compound. The use of a chiral stationary phase can be particularly effective in resolving the cis and trans isomers.

Experimental Workflow:

GC_Workflow sample_prep Sample Preparation (Dilution in a volatile solvent) gc_injection GC Injection sample_prep->gc_injection separation Separation on Chiral Capillary Column gc_injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Peak integration and ratio calculation) detection->data_analysis

Figure 2: General workflow for GC analysis.

Protocol for Chiral GC Analysis (Analogous to Substituted Cyclohexanols):

  • Sample Preparation: Dissolve the this compound mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., CP Chirasil-DEX CB), is recommended for optimal separation.[1]

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector (FID):

    • Temperature: 250 °C

  • Data Analysis: The isomeric ratio is determined by calculating the relative peak areas of the cis and trans isomers.

Expected Quantitative Data (Based on separation of similar isomers):

ParameterExpected Value
Resolution (Rs) > 1.5
Relative Standard Deviation (RSD) for peak area ratios < 2%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used to separate non-volatile or thermally labile compounds. For diastereomers like cis- and trans-4-Ethylcyclohexanol, both normal-phase and reversed-phase chromatography can be effective.

Experimental Workflow:

HPLC_Workflow sample_prep Sample Preparation (Dissolution in mobile phase) hplc_injection HPLC Injection sample_prep->hplc_injection separation Separation on HPLC Column hplc_injection->separation detection Detection (UV/DAD or RI) separation->detection data_analysis Data Analysis (Peak integration and ratio calculation) detection->data_analysis

Figure 3: General workflow for HPLC analysis.

Protocol for Reversed-Phase HPLC Analysis (General Method):

  • Sample Preparation: Dissolve the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: HPLC system with a UV/Vis or Refractive Index (RI) detector.

  • Column: A C18 or a Phenyl-Hexyl column is a good starting point for method development.

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The exact composition will need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the compound has some UV absorbance, or RI detection if it does not.

  • Data Analysis: The isomeric ratio is determined by calculating the relative peak areas of the cis and trans isomers.

Expected Quantitative Data (Based on separation of similar diastereomers):

ParameterExpected Value
Resolution (Rs) > 1.5
Tailing Factor 0.8 - 1.5
Relative Standard Deviation (RSD) for peak area ratios < 2%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for direct quantitative analysis of isomeric mixtures without the need for chromatographic separation. The quantification is based on the integration of specific proton (¹H) signals that are unique to each isomer.

Experimental Workflow:

NMR_Workflow sample_prep Sample Preparation (Dissolution in deuterated solvent) nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Phasing, baseline correction) nmr_acquisition->data_processing integration Signal Integration data_processing->integration ratio_calculation Isomeric Ratio Calculation integration->ratio_calculation

Figure 4: General workflow for NMR analysis.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a representative sample of the this compound mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used to ensure full relaxation and accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

  • Data Analysis:

    • Identify well-resolved signals corresponding to a specific proton in each isomer. For substituted cyclohexanols, the proton on the carbon bearing the hydroxyl group (H-1) is often a good candidate as its chemical shift is sensitive to the cis/trans stereochemistry.

    • Integrate the selected signals for each isomer.

    • The isomeric ratio is calculated directly from the ratio of the integral values.

Expected Quantitative Data (Based on ¹H NMR of cis-4-Ethylcyclohexanol and principles of qNMR):

ParameterExpected Value
Distinct signals for cis and trans isomers Yes, particularly for the H-1 proton.
Relative Standard Deviation (RSD) for integral ratios < 1% (with proper acquisition parameters)

Conclusion

The determination of the isomeric ratio in a this compound mixture can be effectively achieved using GC, HPLC, and NMR spectroscopy.

  • GC with a chiral column is likely to provide the highest resolution and is well-suited for routine quality control analysis due to its high throughput.

  • HPLC offers a versatile alternative, particularly for samples that are not amenable to GC, and can be optimized for excellent separation.

  • NMR spectroscopy provides a direct and non-destructive method for quantification without the need for chromatographic separation, making it a powerful tool for structural confirmation and accurate determination of isomeric ratios, especially when reference standards for the individual isomers are not available.

The choice of the most appropriate method will depend on the specific requirements of the analysis. For regulated environments, the chosen method must be validated according to the relevant guidelines to ensure its accuracy, precision, and robustness.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 4-Ethylcyclohexanol, a key intermediate in the synthesis of various organic molecules, is paramount for ensuring the quality, safety, and efficacy of final products in research and drug development. This guide provides a comprehensive comparison of three principal analytical techniques for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Method Comparison Overview

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[1] For a thermally stable and volatile compound like this compound, GC with a Flame Ionization Detector (FID) offers high sensitivity and resolution. High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis.[2] As this compound lacks a significant UV chromophore, a universal detector like the Refractive Index Detector (RID) is employed.[3] Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering the advantage of being a direct and highly accurate technique that does not require a reference standard for the analyte itself.[4][5][6]

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

Quantitative Performance Data

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)Quantitative ¹H-NMR (qNMR)
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 µg/mL~0.05 - 0.1% (w/w)
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~5 - 50 µg/mL~0.1 - 0.5% (w/w)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the routine quality control of this compound, offering excellent separation of volatile impurities.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, DB-WAX), is recommended for the analysis of alcohols. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).[7]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol, isopropanol) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).

Chromatographic Conditions:

  • Column: A column suitable for the analysis of sugars and alcohols, such as an Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm), is a good choice.[8]

  • Mobile Phase: Isocratic elution with a simple mobile phase like 0.005 M sulfuric acid in water.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 60 °C.[8]

  • Detector Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-5 mg/mL. The sample must be filtered through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR is a primary ratio method that provides a direct and highly accurate determination of purity without the need for a specific reference standard of this compound.[9][10]

Instrumentation: 400 MHz or higher NMR spectrometer.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is a good starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).[11]

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation GC_FID GC-FID Preparation->GC_FID HPLC_RID HPLC-RID Preparation->HPLC_RID qNMR qNMR Preparation->qNMR Data_Acquisition Data Acquisition GC_FID->Data_Acquisition HPLC_RID->Data_Acquisition qNMR->Data_Acquisition Data_Processing Data Processing (Integration, Calculation) Data_Acquisition->Data_Processing Purity_Report Purity Report Data_Processing->Purity_Report

Caption: General workflow for the purity assessment of this compound.

Method_Comparison cluster_GC Gas Chromatography (GC-FID) cluster_HPLC High-Performance Liquid Chromatography (HPLC-RID) cluster_NMR Quantitative NMR (qNMR) Method Analytical Method GC_Principle Principle: Separation of volatile compounds HPLC_Principle Principle: Separation in liquid phase NMR_Principle Principle: Direct measurement against an internal standard GC_Pros Advantages: - High Sensitivity - High Resolution - Robust GC_Principle->GC_Pros GC_Cons Disadvantages: - Requires volatile & thermally stable analytes GC_Pros->GC_Cons HPLC_Pros Advantages: - Versatile - Suitable for non-volatile impurities HPLC_Principle->HPLC_Pros HPLC_Cons Disadvantages: - Lower sensitivity than GC-FID - RID is sensitive to temperature and mobile phase changes HPLC_Pros->HPLC_Cons NMR_Pros Advantages: - Primary method (high accuracy) - No analyte-specific reference standard needed - Provides structural information NMR_Principle->NMR_Pros NMR_Cons Disadvantages: - Lower sensitivity than chromatographic methods - Requires high-field NMR spectrometer NMR_Pros->NMR_Cons

Caption: Comparison of key features of analytical methods.

References

A Comparative Guide to the Solvent Effects of 4-Ethylcyclohexanol and Other Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting solubility, reaction rates, and stereoselectivity. This guide provides a detailed comparison of the solvent properties of 4-Ethylcyclohexanol with other common cyclohexanol (B46403) derivatives, including cyclohexanol, methylcyclohexanol, and 4-tert-butylcyclohexanol. By presenting available experimental data and outlining standardized experimental protocols, this document serves as a valuable resource for researchers aiming to optimize their reaction conditions.

Physicochemical Properties: A Foundation for Comparison

The solvent behavior of cyclohexanols is dictated by their molecular structure, particularly the interplay between the polar hydroxyl group and the nonpolar cyclohexane (B81311) ring. The nature and position of alkyl substituents further modulate these properties. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compound (mixture of cis and trans)Cyclohexanol4-Methylcyclohexanol (B52717) (mixture of cis and trans)4-tert-Butylcyclohexanol
Molecular Formula C₈H₁₆O[1]C₆H₁₂OC₇H₁₄O[2]C₁₀H₂₀O
Molecular Weight ( g/mol ) 128.22[1]100.16114.19[2]156.27
Boiling Point (°C) 171-173160-161171-173[2]204-212
Density (g/mL at 25°C) ~0.9140.9480.914[2]~0.906
Refractive Index (n20/D) ~1.4601.4651.458[2]~1.464
Dielectric Constant (ε) Not available15.0[3]13.3[4]Not available
Kamlet-Taft Parameters
α (H-bond acidity)Not availableNot availableNot availableNot available
β (H-bond basicity)Not availableNot availableNot availableNot available
π* (Polarizability)Not availableNot availableNot availableNot available

Note: Data is compiled from various sources and should be used for comparative purposes. The lack of a complete and consistent dataset, particularly for Kamlet-Taft parameters, highlights a significant gap in the literature.

Visualizing the Relationship Between Cyclohexanol Structures

The structural variations among these cyclohexanols are key to understanding their differing solvent effects. The size and branching of the alkyl group at the 4-position influence the overall polarity and steric environment of the solvent molecule.

Cyclohexanol Cyclohexanol (Baseline) Methylcyclohexanol 4-Methylcyclohexanol Cyclohexanol->Methylcyclohexanol Increased nonpolar character Ethylcyclohexanol This compound Methylcyclohexanol->Ethylcyclohexanol Further increased nonpolar character tertButylcyclohexanol 4-tert-Butylcyclohexanol Ethylcyclohexanol->tertButylcyclohexanol Significant increase in steric bulk and nonpolar character

Caption: Structural progression of cyclohexanol derivatives.

I. Solvent Effects on Solubility

The solubility of a drug candidate in a given solvent is a critical factor in its formulation and delivery. The "like dissolves like" principle generally applies, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. The presence of the hydroxyl group in cyclohexanols allows for hydrogen bonding with polar solutes, while the alkyl ring caters to nonpolar moieties.

Expected Trends
  • Cyclohexanol: As the parent compound, it provides a baseline for polarity and hydrogen bonding capability.

  • 4-Methylcyclohexanol and this compound: The addition of small alkyl groups is expected to slightly decrease the overall polarity and may enhance the solubility of nonpolar compounds compared to cyclohexanol. The difference between the methyl and ethyl groups is likely to be subtle.

  • 4-tert-Butylcyclohexanol: The bulky tert-butyl group significantly increases the nonpolar character of the solvent, likely leading to a notable increase in the solubility of lipophilic compounds.

Experimental Protocol: Determining Drug Solubility

A standardized method for determining and comparing the solubility of a drug substance in these solvents is the shake-flask method.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess drug into separate vials B Add a known volume of each cyclohexanol solvent A->B C Seal vials and place in a shaker bath at constant T B->C D Equilibrate for 24-48 hours C->D E Centrifuge or filter to separate undissolved solid D->E F Withdraw an aliquot of the supernatant E->F G Dilute with a suitable solvent (e.g., methanol) F->G H Quantify concentration using HPLC-UV G->H

Caption: Workflow for solubility determination.

Detailed Methodology:

  • Preparation: Add an excess amount of the solid drug substance to several vials. To each vial, add a precise volume of the respective cyclohexanol solvent (this compound, cyclohexanol, etc.).

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Processing: After equilibration, remove the vials and allow any undissolved solids to settle. To ensure complete separation of the solid phase, centrifuge the vials or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (in which the drug is freely soluble, e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the drug concentration. The solubility is reported in units such as mg/mL or mol/L.

II. Solvent Effects on Reaction Kinetics

The polarity of the solvent can significantly impact the rate of a chemical reaction by stabilizing or destabilizing the reactants, transition state, and products. For instance, polar protic solvents, like cyclohexanols, are known to stabilize charged intermediates and transition states, which can accelerate SN1 reactions.

Expected Trends in SN1 Reactions (e.g., Solvolysis of tert-Butyl Chloride)
  • The rate of an SN1 reaction is expected to increase with increasing solvent polarity. The dielectric constant is a good indicator of this property. Based on the available data, the reaction rate would be expected to be fastest in cyclohexanol (ε = 15.0) and slower in 4-methylcyclohexanol (ε = 13.3). The rate in this compound would likely be similar to or slightly lower than in 4-methylcyclohexanol due to the increased nonpolar character.

Experimental Protocol: Measuring Reaction Kinetics

The rate of a reaction like the solvolysis of tert-butyl chloride can be monitored by measuring the change in concentration of a reactant or product over time. A common method involves monitoring the production of HCl.

A Prepare a solution of tert-butyl chloride in the cyclohexanol solvent B Add a pH indicator (e.g., bromothymol blue) and a small, known amount of NaOH A->B C Start the reaction and a timer B->C D Measure the time taken for the indicator to change color (acidification) C->D E Add another aliquot of NaOH and repeat the time measurement D->E F Plot ln([t-BuCl]) vs. time to determine the rate constant (k) E->F

Caption: Workflow for kinetic analysis of solvolysis.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel maintained at a constant temperature, prepare a solution of the cyclohexanol solvent containing a pH indicator. Add a small, known amount of a standardized NaOH solution.

  • Initiation: Initiate the reaction by adding a known amount of tert-butyl chloride and start a timer.

  • Monitoring: The solvolysis reaction produces HCl, which will neutralize the added NaOH. Record the time it takes for the indicator to change color, signifying the consumption of the NaOH.

  • Data Collection: Immediately upon the color change, add another precise aliquot of the NaOH solution and continue timing. Repeat this process for several aliquots.

  • Data Analysis: The time points and the cumulative amount of NaOH added can be used to calculate the concentration of tert-butyl chloride remaining at each time point. A plot of the natural logarithm of the tert-butyl chloride concentration versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k). This can be repeated for each cyclohexanol solvent to compare the rate constants.

III. Solvent Effects on Reaction Selectivity

The solvent can influence the stereochemical outcome of a reaction by differentially solvating the transition states leading to different stereoisomers. In the reduction of a substituted cyclohexanone, the solvent can affect the facial selectivity of the hydride attack.

Expected Trends in the Reduction of 4-tert-Butylcyclohexanone (B146137)

The reduction of 4-tert-butylcyclohexanone with a hydride reducing agent like sodium borohydride (B1222165) can produce both cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position. The stereoselectivity of the reduction is influenced by the steric hindrance to the approach of the hydride reagent.

  • The composition of the solvent can influence the effective size of the reducing agent and the stability of the diastereomeric transition states. A more sterically demanding solvent, such as 4-tert-butylcyclohexanol, might favor the formation of one isomer over the other compared to a less hindered solvent like cyclohexanol. The ethyl group in this compound would introduce an intermediate level of steric hindrance.

Experimental Protocol: Determining Stereoselectivity

The ratio of the cis and trans isomers produced in the reduction of 4-tert-butylcyclohexanone can be determined using ¹H NMR spectroscopy or gas chromatography (GC).

A Dissolve 4-tert-butylcyclohexanone in the respective cyclohexanol solvent B Cool the solution (e.g., 0°C) and add the reducing agent (e.g., NaBH₄) A->B C Stir for a defined period B->C D Quench the reaction (e.g., with water or dilute acid) C->D E Extract the product with an organic solvent (e.g., diethyl ether) D->E F Analyze the product mixture by ¹H NMR or GC to determine the cis:trans isomer ratio E->F

Caption: Workflow for stereoselectivity analysis.

Detailed Methodology:

  • Reaction: Dissolve 4-tert-butylcyclohexanone in the chosen cyclohexanol solvent in a flask and cool the solution in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise and stir the reaction for a set amount of time.

  • Workup: Quench the reaction by carefully adding water or dilute acid. Extract the product into an organic solvent like diethyl ether. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.

  • Analysis: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The signals corresponding to the methine proton (the proton on the carbon bearing the hydroxyl group) of the cis and trans isomers appear at different chemical shifts. The ratio of the integrals of these signals gives the isomer ratio. Alternatively, the product mixture can be analyzed by GC to determine the relative peak areas of the two isomers. This procedure should be repeated for each cyclohexanol solvent to compare the resulting stereoselectivity.

Conclusion

While a comprehensive, direct comparison of the solvent effects of this compound and other cyclohexanols is limited by the available experimental data, this guide provides a framework for understanding and predicting their behavior. Based on their physicochemical properties, it is expected that this compound will exhibit solvent properties intermediate between the less substituted cyclohexanol and the more sterically hindered 4-tert-butylcyclohexanol.

The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to make informed decisions about solvent selection. Further research to determine key solvent parameters, such as the Kamlet-Taft parameters, for this compound and other substituted cyclohexanols would be invaluable to the scientific community for a more quantitative and predictive understanding of their solvent effects.

References

A Comparative Guide to the Kinetic Studies of the Esterification of Cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of cyclic alcohols, such as 4-Ethylcyclohexanol, is a critical reaction in the synthesis of various fine chemicals, fragrances, and pharmaceutical intermediates. Understanding the kinetics of this reaction is paramount for process optimization, catalyst selection, and reactor design. This guide provides a comparative overview of kinetic studies on the esterification of cyclohexanol (B46403) and its derivatives, serving as a valuable resource for researchers in the field. Due to the limited availability of specific kinetic data for this compound, this guide utilizes cyclohexanol and p-tert-butylcyclohexanol as representative models. The fundamental principles and comparative data presented herein are broadly applicable to the esterification of substituted cyclohexanols.

Data Presentation: A Comparative Analysis of Catalytic Systems

The efficiency of esterification is heavily influenced by the choice of catalyst and reaction conditions. Below is a summary of quantitative data from studies employing both homogeneous and heterogeneous catalysts for the esterification of cyclohexanols with various carboxylic acids.

Table 1: Homogeneous Catalysis - Sulfuric Acid

Carboxylic AcidAlcoholCatalyst Conc. (wt%)Molar Ratio (Acid:Alcohol)Temperature (°C)Max. Conversion (%)Reaction OrderReference
Acetic AcidCyclohexanol0.0930 - 0.1245 M1:140 - 80Not SpecifiedSecond order w.r.t. organic acid[1]
Propionic AcidCyclohexanol1.5 - 4.51:0.5 - 1:2.050 - 70Not SpecifiedSecond order w.r.t. acid concentration[2]

Table 2: Heterogeneous Catalysis - Ion Exchange Resin (Amberlyst-15)

Carboxylic AcidAlcoholCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Key FindingsReference
Acetic Acidp-tert-butylcyclohexanolNot SpecifiedNot SpecifiedNot SpecifiedCatalyst is reusable without loss of activity. A kinetic model was developed.[3]
Acetic AcidButyl CellosolveVariedVariedVariedA modified Langmuir-Hinshelwood model was used for kinetic modeling.[3]

Experimental Protocols: Methodologies for Kinetic Studies

The following sections detail the typical experimental methodologies employed in the kinetic studies of cyclohexanol esterification.

Homogeneous Catalysis: Esterification of Cyclohexanol with Acetic Acid

A study on the esterification of equimolar cyclohexanol and acetic acid catalyzed by sulfuric acid was conducted in a stirred batch reactor with dioxane as the diluent.[1]

  • Materials: Cyclohexanol, acetic acid, 100% sulfuric acid (catalyst), and purified dioxane (solvent).[1]

  • Apparatus: A stirred batch reactor.[1]

  • Procedure:

    • Reactant solutions of cyclohexanol and acetic acid in dioxane were prepared and stored at -20°C.[1]

    • The reactor was charged with the reactant solution.[1]

    • A specific amount of sulfuric acid catalyst was injected into the reactor, and a stopwatch was started.[1]

    • Samples (1 ml) were withdrawn at regular intervals.[1]

    • Each sample was immediately titrated with a standard base using phenolphthalein (B1677637) as an indicator to determine the concentration of unreacted acetic acid.[1]

    • The forward reaction rate constant was then related to the initial reactant concentration, catalyst concentration, and temperature.[1]

Heterogeneous Catalysis: Esterification with an Ion Exchange Resin

The esterification of p-tert-butylcyclohexanol (PTBCH) with acetic acid using Amberlyst-15, an ion exchange resin, highlights the use of a reusable solid acid catalyst.[3]

  • Reactants: p-tert-butylcyclohexanol and acetic acid.[3]

  • Catalyst: Amberlyst-15 (ion exchange resin).[3]

  • Reactor: Stirred batch reactor.[3]

  • Experimental Variables: The study investigated the effects of temperature, mole ratios of reactants, catalyst loading, and stirring speed.[3]

  • Kinetic Modeling: The data was analyzed to develop a kinetic model, likely based on the Langmuir-Hinshelwood mechanism, which is common for solid-catalyzed reactions.[3] The reusability of the catalyst was also confirmed.[3]

Visualizing the Process: Diagrams

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Reactant Solution (Cyclohexanol, Carboxylic Acid, Solvent) Reactor_Charge Charge Reactor Reactant_Prep->Reactor_Charge Catalyst_Prep Catalyst Preparation (e.g., Sulfuric Acid or Ion Exchange Resin) Catalyst_Add Add Catalyst & Start Timer Catalyst_Prep->Catalyst_Add Reactor_Charge->Catalyst_Add Reaction_Conditions Maintain Constant Temperature & Stirring Catalyst_Add->Reaction_Conditions Sampling Withdraw Samples at Intervals Reaction_Conditions->Sampling Titration Titrate Samples to Determine Unreacted Acid Concentration Sampling->Titration Data_Analysis Calculate Conversion & Rate Constants Titration->Data_Analysis Model_Fitting Fit Data to Kinetic Model Data_Analysis->Model_Fitting

Caption: Experimental workflow for a kinetic study of cyclohexanol esterification.

Catalyst_Comparison cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Esterification Esterification of Cyclic Alcohol Sulfuric_Acid Sulfuric Acid Esterification->Sulfuric_Acid Ion_Resin Ion Exchange Resin (e.g., Amberlyst-15) Esterification->Ion_Resin Advantages_H Advantages: - High activity - Low cost Sulfuric_Acid->Advantages_H Disadvantages_H Disadvantages: - Corrosive - Difficult to separate - Waste generation Sulfuric_Acid->Disadvantages_H Advantages_Het Advantages: - Easy separation - Reusable - Less corrosive Ion_Resin->Advantages_Het Disadvantages_Het Disadvantages: - Potentially lower activity - Higher initial cost - Mass transfer limitations Ion_Resin->Disadvantages_Het

Caption: Comparison of homogeneous and heterogeneous catalysts for esterification.

Conclusion

The kinetic studies of cyclohexanol esterification reveal that both homogeneous and heterogeneous catalytic systems are effective. Homogeneous catalysts like sulfuric acid offer high reaction rates but present challenges in separation and environmental concerns.[1] Heterogeneous catalysts, such as ion exchange resins, provide a greener alternative with ease of separation and reusability, although they may exhibit lower activity due to mass transfer limitations.[3] The choice of the optimal catalytic system will depend on the specific requirements of the process, including desired reaction rate, product purity, and environmental considerations. Further research focusing specifically on the esterification of this compound would be beneficial to delineate the influence of the ethyl substituent on the reaction kinetics.

References

A Comparative Guide to the Synthesis of 4-Ethylcyclohexene: Dehydration vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethylcyclohexene (B1329803), a valuable intermediate in organic synthesis, is commonly achieved through the acid-catalyzed dehydration of 4-ethylcyclohexanol. This guide provides a comprehensive comparison of the theoretical and expected experimental yields for this reaction, alongside an examination of alternative synthetic strategies, namely the Wittig reaction and Hofmann elimination. This objective analysis, supported by experimental data from analogous reactions, aims to inform the selection of the most suitable method for specific research and development needs.

Dehydration of this compound: A Detailed Look

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. The reaction is typically carried out using strong acids such as sulfuric acid or phosphoric acid, which protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent formation of a carbocation intermediate is the rate-determining step, followed by deprotonation to yield the alkene.

To maximize the yield, the reaction is often performed in a distillation apparatus. This leverages Le Chatelier's principle, as the lower-boiling alkene product is continuously removed from the reaction mixture, shifting the equilibrium towards product formation.

Theoretical vs. Experimental Yield

The theoretical yield is calculated based on the stoichiometry of the reaction, where one mole of this compound produces one mole of 4-ethylcyclohexene. The experimental yield, however, is invariably lower due to factors such as incomplete reactions, the formation of side products, and losses during product isolation and purification.

ParameterThis compound (Reactant)4-Ethylcyclohexene (Product)
Molar Mass 128.21 g/mol 110.20 g/mol
Boiling Point ~171-173 °C (estimated)~134-136 °C[3]
Theoretical Yield 100% (by mole)-
Expected Experimental Yield -65-80%

Table 1: Physicochemical Properties and Yield Comparison for the Dehydration of this compound. The expected experimental yield is an estimation based on analogous reactions.

Alternative Synthetic Routes

For contexts where the conditions of acid-catalyzed dehydration are not suitable, alternative methods such as the Wittig reaction and Hofmann elimination offer viable pathways to 4-ethylcyclohexene.

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. To synthesize 4-ethylcyclohexene, cyclohexanone (B45756) would be reacted with ethyltriphenylphosphonium bromide in the presence of a strong base. This method is renowned for its reliability in forming a carbon-carbon double bond at a specific location.

Reported yields for the Wittig reaction to produce analogous alkenes vary. For instance, the synthesis of methylenecyclohexane (B74748) from cyclohexanone has reported yields ranging from 35-40% to as high as 84% under optimized conditions.[4][5]

Hofmann Elimination

Hofmann elimination is a process where an amine is converted into an alkene. To produce 4-ethylcyclohexene via this route, a quaternary ammonium (B1175870) salt, such as N,N,N-trimethyl-4-ethylcyclohexylammonium hydroxide, would be heated. This reaction typically follows an E2 mechanism and is known for favoring the formation of the least substituted alkene (Hofmann's rule). While a detailed study on the Hofmann elimination of a cyclooctyl system is available, specific yield data for the synthesis of 4-ethylcyclohexene using this method is scarce in the literature.

Synthesis MethodStarting MaterialsKey ReagentsTypical Experimental YieldAdvantagesDisadvantages
Dehydration This compoundH₂SO₄, H₃PO₄65-80% (estimated)Inexpensive starting material, straightforward procedure.Use of strong acids, potential for rearrangements.
Wittig Reaction Cyclohexanone, Ethyl BromideTriphenylphosphine (B44618), Strong Base35-85% (for analogous reactions)Regiospecific double bond formation.Stoichiometric use of phosphine (B1218219) reagent, formation of triphenylphosphine oxide byproduct.
Hofmann Elimination 4-EthylcyclohexylamineMethyl Iodide, Silver Oxide, Heat(Not readily available)Forms the "anti-Zaitsev" product.Multi-step process, use of toxic reagents.

Table 2: Comparison of Synthetic Routes to 4-Ethylcyclohexene. Yields for Wittig and Hofmann reactions are based on analogous systems and may vary.

Experimental Protocols

Dehydration of this compound (Adapted from 4-methylcyclohexanol (B52717) synthesis)
  • Reaction Setup: In a round-bottom flask, combine this compound and a catalytic amount of a strong acid (e.g., a mixture of sulfuric acid and phosphoric acid).[1][6]

  • Distillation: Heat the mixture to a temperature that allows for the co-distillation of 4-ethylcyclohexene and water, while leaving the higher-boiling this compound in the flask.[3]

  • Workup: Wash the distillate with a saturated sodium chloride solution to remove any acid and dissolve the water.

  • Drying: Dry the organic layer with an anhydrous salt such as sodium sulfate.[3]

  • Purification: Purify the crude 4-ethylcyclohexene by simple distillation to obtain the final product.

Visualizing the Workflow

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Acid Catalyst Heating Heating and Distillation Reactants->Heating E1 Elimination Washing Washing with NaCl(aq) Heating->Washing Crude Product Drying Drying with Na2SO4 Washing->Drying Final_Distillation Simple Distillation Drying->Final_Distillation Product Pure 4-Ethylcyclohexene Final_Distillation->Product

Caption: Experimental workflow for the synthesis of 4-ethylcyclohexene via dehydration.

Signaling Pathways and Logical Relationships

The choice of synthetic route depends on several factors, including the desired yield, purity, available starting materials, and tolerance for specific reaction conditions.

Synthesis_Decision Start Synthesis of 4-Ethylcyclohexene Dehydration Dehydration of This compound Start->Dehydration Cost-effective, high-yielding Wittig Wittig Reaction Start->Wittig Regiospecificity required Hofmann Hofmann Elimination Start->Hofmann Anti-Zaitsev product desired Dehydration_Adv Advantages: - Inexpensive - Good Yield Dehydration->Dehydration_Adv Dehydration_Disadv Disadvantages: - Strong Acid - Potential Rearrangements Dehydration->Dehydration_Disadv Wittig_Adv Advantages: - High Regiospecificity Wittig->Wittig_Adv Wittig_Disadv Disadvantages: - Byproduct Removal - Stoichiometric Reagent Wittig->Wittig_Disadv Hofmann_Adv Advantages: - Forms Least Substituted Alkene Hofmann->Hofmann_Adv Hofmann_Disadv Disadvantages: - Multi-step - Toxic Reagents Hofmann->Hofmann_Disadv

Caption: Decision-making pathway for selecting a synthetic route to 4-ethylcyclohexene.

References

Characterization of Side Products in the Synthesis of 4-Ethylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethylcyclohexanol, a valuable intermediate in the pharmaceutical and chemical industries, can be achieved through various synthetic routes. The choice of methodology significantly influences the product distribution, particularly the formation of side products that can impact purity, yield, and downstream applications. This guide provides a comparative analysis of the side products generated from two primary synthetic pathways to this compound: the reduction of 4-ethylcyclohexanone (B1329521) and the catalytic hydrogenation of 4-ethylphenol (B45693).

Comparison of Synthetic Routes and Side Product Profiles

The two most common methods for synthesizing this compound offer distinct advantages and disadvantages concerning reagent handling, reaction conditions, and the resulting impurity profiles.

Synthesis RouteStarting MaterialPrimary Reagents/CatalystsMajor Side ProductsKey Considerations
Ketone Reduction 4-EthylcyclohexanoneSodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)cis-4-Ethylcyclohexanol, Unreacted 4-EthylcyclohexanoneStereoselectivity is a major factor, leading to diastereomeric impurities. NaBH₄ is a milder and safer reagent compared to LiAlH₄.
Phenol (B47542) Hydrogenation 4-EthylphenolH₂, Supported Metal Catalysts (e.g., Rh/C, Ru/C, Pd/C)cis-4-Ethylcyclohexanol, 4-Ethylcyclohexanone, Ethylcyclohexane, 2-EthylphenolCatalyst choice and reaction conditions heavily influence selectivity and the formation of various byproducts through incomplete hydrogenation or side reactions.

Quantitative Analysis of Side Products

The relative abundance of side products is highly dependent on the specific reaction conditions. The following tables provide representative data on product distribution for analogous reactions, offering insights into the expected outcomes for this compound synthesis.

Table 1: Product Distribution from the Reduction of 4-substituted Cyclohexanones

Reducing AgentSubstratetrans-Isomer (%)cis-Isomer (%)Unreacted Ketone (%)Reference
LiAlH₄/AlCl₃4-tert-Butylcyclohexanone99.30.30.4Organic Syntheses Procedure
NaBH₄4-tert-ButylcyclohexanonePredominantly transMinor-Inferred from stereoselectivity principles

Table 2: Product Distribution from the Catalytic Hydrogenation of Phenols

CatalystSubstrateCyclohexanol (%)Cyclohexanone (%)Other Byproducts (e.g., Alkylphenols, Alkoxycyclohexanes)Reference
Pd/CPhenolMajorMinorEthoxy cyclohexane, Ethoxybenzene (in ethanol (B145695) solvent)[1]
Ni/SiO₂-Al₂O₃Phenol--2-Ethylphenol, 4-Ethylphenol, other alkylated phenols[1]
Ru/CPhenol--2-Ethylphenol, Dibutyl phthalate[1]
Rh/C4-isopropylphenol (B134273)High yield of cis-isomerMinorIsopropylcyclohexane[2]

Characterization of Key Side Products

Accurate identification and quantification of side products are critical for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

1. cis- and trans-4-Ethylcyclohexanol (Diastereomers)

The reduction of 4-ethylcyclohexanone and the hydrogenation of 4-ethylphenol both produce a mixture of cis and trans diastereomers. Their relative ratio is a key determinant of the reaction's stereoselectivity.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

Protoncis-4-Ethylcyclohexanoltrans-4-Ethylcyclohexanol
CH-OH~3.9 (broad)~3.5 (multiplet)
CH₂ (ethyl)~1.3 (quartet)~1.3 (quartet)
CH₃ (ethyl)~0.9 (triplet)~0.9 (triplet)
Cyclohexyl H1.0 - 2.0 (multiplets)1.0 - 2.0 (multiplets)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carboncis-4-Ethylcyclohexanoltrans-4-Ethylcyclohexanol
C-OH~66~70
C-Et~39~39
CH₂ (ethyl)~29~29
CH₃ (ethyl)~12~12
Cyclohexyl C25 - 3626 - 36

2. 4-Ethylcyclohexene (Dehydration Product)

Acidic conditions or elevated temperatures during synthesis or workup can lead to the dehydration of this compound, forming 4-ethylcyclohexene.

  • GC-MS: Will show a molecular ion peak at m/z 110.

  • ¹H NMR: Appearance of olefinic proton signals in the range of 5.5-6.0 ppm.

  • ¹³C NMR: Appearance of sp² carbon signals in the range of 120-140 ppm.

3. Unreacted Starting Material

Incomplete reactions will result in the presence of either 4-ethylcyclohexanone or 4-ethylphenol in the final product mixture.

  • 4-Ethylcyclohexanone: Can be identified by its characteristic carbonyl stretch in the IR spectrum (~1715 cm⁻¹) and the corresponding ¹³C NMR signal (~210 ppm).

  • 4-Ethylphenol: Can be identified by the phenolic -OH signal in the ¹H NMR spectrum and the aromatic proton signals.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 4-Ethylcyclohexanone

This protocol is adapted from the procedure for the reduction of 4-tert-butylcyclohexanone.[3][4]

  • Dissolution: Dissolve 4-ethylcyclohexanone (1.0 eq) in methanol (B129727) in an Erlenmeyer flask.

  • Reductant Preparation: In a separate beaker, dissolve sodium borohydride (NaBH₄, 0.25 eq) in methanol.

  • Reaction: Slowly add the NaBH₄ solution to the ketone solution with stirring. The reaction is typically exothermic. Maintain the temperature with an ice bath if necessary.

  • Quenching: After the reaction is complete (monitored by TLC or GC), slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by GC-MS and NMR to determine the cis/trans isomer ratio and the presence of unreacted ketone.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation of 4-Ethylphenol

This protocol is based on general procedures for phenol hydrogenation.[5][6]

  • Catalyst Slurry: In a high-pressure reactor, suspend the chosen catalyst (e.g., 5% Rh/C) in a suitable solvent (e.g., isopropanol).

  • Substrate Addition: Add 4-ethylphenol to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots by GC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration and Concentration: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and NMR to identify and quantify the main product and any side products.

Protocol 3: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve the chromatographic properties of the alcohol.[7]

  • GC Column: Use a nonpolar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or with library data (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthesis of this compound via Ketone Reduction

4-Ethylcyclohexanone 4-Ethylcyclohexanone Reduction (NaBH4, MeOH) Reduction (NaBH4, MeOH) 4-Ethylcyclohexanone->Reduction (NaBH4, MeOH) Crude Product Mixture Crude Product Mixture Reduction (NaBH4, MeOH)->Crude Product Mixture trans-4-Ethylcyclohexanol (Major) trans-4-Ethylcyclohexanol (Major) Crude Product Mixture->trans-4-Ethylcyclohexanol (Major) cis-4-Ethylcyclohexanol (Minor) cis-4-Ethylcyclohexanol (Minor) Crude Product Mixture->cis-4-Ethylcyclohexanol (Minor) Unreacted Ketone Unreacted Ketone Crude Product Mixture->Unreacted Ketone

Caption: Ketone reduction pathway to this compound.

Diagram 2: Synthesis of this compound via Phenol Hydrogenation

4-Ethylphenol 4-Ethylphenol Hydrogenation (H2, Rh/C) Hydrogenation (H2, Rh/C) 4-Ethylphenol->Hydrogenation (H2, Rh/C) Crude Product Mixture Crude Product Mixture Hydrogenation (H2, Rh/C)->Crude Product Mixture This compound (cis/trans) This compound (cis/trans) Crude Product Mixture->this compound (cis/trans) 4-Ethylcyclohexanone 4-Ethylcyclohexanone Crude Product Mixture->4-Ethylcyclohexanone Ethylcyclohexane Ethylcyclohexane Crude Product Mixture->Ethylcyclohexane

Caption: Phenol hydrogenation pathway to this compound.

Diagram 3: General Analytical Workflow for Side Product Characterization

Crude Reaction Product Crude Reaction Product Sample Preparation Sample Preparation Crude Reaction Product->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Identification of Side Products Identification of Side Products GC-MS Analysis->Identification of Side Products NMR Analysis->Identification of Side Products Quantification Quantification Identification of Side Products->Quantification

Caption: Analytical workflow for side product analysis.

References

A Comparative Guide to the Performance of 4-Ethylcyclohexanol Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of a 4-Ethylcyclohexanol derivative, placing its efficacy in the context of established antimicrobial agents. The information is supported by experimental data to aid in the evaluation of its potential in research and drug development.

Introduction

This compound and its derivatives are a class of compounds with potential applications in various fields, including the development of new therapeutic agents. This guide focuses on the antimicrobial properties of a specific derivative, 7-ethyl-2,4-bis(4-methoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one, synthesized from 4-ethylcyclohexanone (B1329521), a close structural analog of this compound. The performance of this derivative is compared against the standard antibiotic Ciprofloxacin (B1669076) and the standard antifungal agent Amphotericin B.

Data Presentation: Antimicrobial Performance

The following tables summarize the antimicrobial activity of the this compound derivative and the benchmark standards against Escherichia coli and Aspergillus niger.

Table 1: Antibacterial Activity against Escherichia coli

CompoundConcentrationZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
7-ethyl-2,4-bis(4-methoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-oneVarious10-15Not Reported
Ciprofloxacin0.1 µg/mL>10-fold reduction in viability≤ 1 mg/L[1]
Ciprofloxacin0.5 µg/mLReduction from 5 x 10⁵ to 5 x 10³ CFU/mL in 15 min[2]Not Applicable

Table 2: Antifungal Activity against Aspergillus niger

CompoundConcentrationZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
7-ethyl-2,4-bis(4-methoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-oneNot SpecifiedNotable ActivityNot Reported
Amphotericin BNot ApplicableNot Reported2 µg/mL[3]

Experimental Protocols

This section details the methodologies for the synthesis of the this compound derivative and the antimicrobial testing.

Synthesis of 7-ethyl-2,4-bis(4-methoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one

This derivative was synthesized via a one-pot Mannich condensation reaction.

  • Materials: 4-ethylcyclohexanone, 4-methoxybenzaldehyde (B44291), ammonium (B1175870) acetate (B1210297), ethanol, ether.

  • Procedure:

    • A mixture of 4-ethylcyclohexanone (0.05 mol), 4-methoxybenzaldehyde (0.1 mol), and ammonium acetate (0.075 mol) is prepared in 50 mL of absolute ethanol.

    • The mixture is gently warmed on a hot plate to a temperature of 30-35°C with moderate stirring.

    • The reaction is continued until the complete consumption of the starting materials, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the crude product is separated by filtration.

    • The filtered product is then washed with a 1:5 cold ethanol-ether mixture.

    • The final product is a yellow precipitate.

Antimicrobial Activity Assay (Agar Disk Diffusion Method)

  • Materials: Synthesized compound, Dimethyl sulfoxide (B87167) (DMSO), sterile filter paper disks, nutrient agar (B569324) plates, bacterial/fungal cultures (E. coli, A. niger).

  • Procedure:

    • The synthesized compound is dissolved in DMSO to prepare various concentrations.

    • Sterile filter paper disks are soaked in the different concentrations of the compound solution.

    • Nutrient agar plates are inoculated with the test microorganisms (E. coli or A. niger).

    • The soaked filter paper disks are placed on the surface of the inoculated agar plates.

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the inhibition zone (the area around the disk where microbial growth is prevented) is measured in millimeters.

Mandatory Visualization

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product R1 4-Ethylcyclohexanone P1 One-Pot Mannich Condensation in Ethanol R1->P1 R2 4-Methoxybenzaldehyde R2->P1 R3 Ammonium Acetate R3->P1 Pr 7-ethyl-2,4-bis(4-methoxyphenyl) -3-aza-bicyclo[3.3.1]nonan-9-one P1->Pr Filtration & Washing

Caption: Synthesis of a this compound derivative.

Logical Relationship of Antimicrobial Comparison

AntimicrobialComparison cluster_derivative Test Compound cluster_standards Benchmark Standards cluster_pathogens Target Pathogens D This compound Derivative P1 Escherichia coli D->P1 Inhibits P2 Aspergillus niger D->P2 Inhibits S1 Ciprofloxacin (Antibacterial) S1->P1 Effective Against S2 Amphotericin B (Antifungal) S2->P2 Effective Against

Caption: Comparison of antimicrobial targets.

References

literature review of synthetic methods for 4-substituted cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted cyclohexanol (B46403) motif is a crucial structural component in a wide array of biologically active molecules and functional materials. The stereochemical orientation of the hydroxyl group, either cis or trans relative to the substituent at the C4 position, can profoundly influence the pharmacological and physical properties of the parent molecule. Consequently, the development of efficient and stereoselective synthetic methods for accessing specific diastereomers of 4-substituted cyclohexanols is of paramount importance in organic synthesis and medicinal chemistry.

This guide provides a comprehensive comparison of the most prevalent synthetic strategies for the preparation of 4-substituted cyclohexanols. We will delve into the diastereoselective reduction of 4-substituted cyclohexanones, the construction of the cyclohexane (B81311) ring via Diels-Alder and Robinson annulation reactions followed by reduction, and the nucleophilic opening of cyclohexane-derived epoxides. Each method is evaluated based on its stereoselectivity, yield, substrate scope, and operational simplicity, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.

I. Stereoselective Reduction of 4-Substituted Cyclohexanones

The reduction of a 4-substituted cyclohexanone (B45756) is the most direct and widely employed method for the synthesis of 4-substituted cyclohexanols. The diastereochemical outcome of this reaction is primarily dictated by the steric bulk of the reducing agent and the conformational preference of the cyclohexanone ring. The substituent at the 4-position typically resides in the equatorial position to minimize steric strain, leading to two primary trajectories for hydride attack on the carbonyl group: axial and equatorial attack.

  • Axial Attack: The hydride nucleophile approaches from the axial face of the cyclohexane chair, leading to the formation of the trans (equatorial) alcohol. This pathway is generally favored by small, unhindered reducing agents.

  • Equatorial Attack: The hydride nucleophile approaches from the equatorial face, resulting in the formation of the cis (axial) alcohol. This approach is favored by bulky, sterically demanding reducing agents that cannot easily access the more hindered axial face.

Below is a comparative summary of common reducing agents and their performance in the synthesis of 4-substituted cyclohexanols.

Data Presentation: Comparison of Reducing Agents for 4-Substituted Cyclohexanone Reduction
4-Substituent (R)Reducing AgentSolventTemp. (°C)Product (cis:trans)Yield (%)Reference
tert-ButylNaBH₄Methanol (B129727)RT15:85>95[1]
tert-ButylNaBH₄ / CeCl₃·7H₂O (Luche)MethanolRT>94:6>95[2]
tert-ButylLiAlH₄Diethyl ether0 to RT10:90>95[3]
tert-ButylL-Selectride®THF-78>98:2>95[3]
PropylMutant ADH/GDHBuffer (aq)3599.5:0.590.3[4]

Note: Diastereomeric ratios and yields can vary depending on the specific reaction conditions and the nature of the 4-substituent.

Experimental Protocols: Key Reduction Methods

1. Synthesis of trans-4-tert-Butylcyclohexanol via Sodium Borohydride (B1222165) Reduction [5]

  • Dissolution: Dissolve 4-tert-butylcyclohexanone (B146137) (1.0 g, 6.48 mmol) in 20 mL of methanol in a 50 mL Erlenmeyer flask.

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium borohydride (0.12 g, 3.17 mmol) in small portions over 15 minutes.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature.

  • Work-up: Pour the reaction mixture into 50 mL of ice-water and slowly add 10 mL of dilute hydrochloric acid. Extract the product with diethyl ether (2 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

2. Synthesis of cis-4-tert-Butylcyclohexanol via L-Selectride® Reduction [6]

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M in THF, 7.8 mL, 7.8 mmol) via syringe to the stirred solution.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Quenching: Quench the reaction by the slow addition of water (5 mL), followed by 3 M aqueous NaOH (5 mL) and 30% hydrogen peroxide (5 mL) at 0 °C.

  • Purification: After extraction with diethyl ether and drying, the solvent is removed under reduced pressure to yield the crude product.

Logical Relationships: Diastereoselective Reduction Pathways

G cluster_0 Reduction of 4-Substituted Cyclohexanone cluster_1 Small Reducing Agent (e.g., NaBH₄) cluster_2 Bulky Reducing Agent (e.g., L-Selectride®) Ketone 4-Substituted Cyclohexanone (R = equatorial) Axial_Attack Axial Hydride Attack (Less hindered face) Ketone->Axial_Attack Equatorial_Attack Equatorial Hydride Attack (More hindered face) Ketone->Equatorial_Attack Trans_Product trans-4-Substituted Cyclohexanol (Equatorial OH - Major Product) Axial_Attack->Trans_Product Cis_Product cis-4-Substituted Cyclohexanol (Axial OH - Major Product) Equatorial_Attack->Cis_Product

Caption: Diastereoselectivity in the reduction of 4-substituted cyclohexanones.

II. Ring-Forming Reactions Followed by Reduction

An alternative approach to 4-substituted cyclohexanols involves the initial construction of a substituted cyclohexane or cyclohexene (B86901) ring, followed by functional group manipulation, including the reduction of a ketone or alkene. The Diels-Alder and Robinson annulation reactions are powerful tools for this purpose.

A. Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[7] By choosing appropriately substituted dienes and dienophiles, a 4-substituted cyclohexene can be synthesized, which can then be converted to the desired 4-substituted cyclohexanol through hydrogenation of the double bond and reduction of any carbonyl functionality.

Experimental Workflow: Diels-Alder Approach

G Start Substituted Diene + Dienophile DA_Reaction Diels-Alder Reaction [4+2] Cycloaddition Start->DA_Reaction Cyclohexene 4-Substituted Cyclohexene Derivative DA_Reaction->Cyclohexene Reduction Reduction (e.g., H₂, Pd/C) Cyclohexene->Reduction Final_Product 4-Substituted Cyclohexanol Reduction->Final_Product

Caption: General workflow for synthesizing 4-substituted cyclohexanols via the Diels-Alder reaction.

B. Robinson Annulation

The Robinson annulation is a tandem Michael addition and intramolecular aldol (B89426) condensation that forms a cyclohexenone ring.[8] This method is particularly useful for constructing fused ring systems. The resulting α,β-unsaturated ketone can then be reduced to the corresponding saturated alcohol.

Experimental Workflow: Robinson Annulation Approach

G Start α,β-Unsaturated Ketone + Enolate Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Cyclohexenone 4-Substituted Cyclohexenone Aldol_Condensation->Cyclohexenone Reduction Reduction Steps (e.g., 1. H₂, Pd/C; 2. NaBH₄) Cyclohexenone->Reduction Final_Product 4-Substituted Cyclohexanol Reduction->Final_Product

Caption: General workflow for synthesizing 4-substituted cyclohexanols via the Robinson annulation.

III. Nucleophilic Ring-Opening of Epoxides

The ring-opening of a suitably substituted cyclohexane epoxide with a hydride reagent offers another pathway to 4-substituted cyclohexanols. This method's stereochemical outcome is governed by the Fürst-Plattner rule (trans-diaxial opening), where the nucleophile attacks the epoxide carbon that allows the resulting intermediate to adopt a chair-like transition state.

For the synthesis of a 4-substituted cyclohexanol, a potential starting material could be a 1,4-epoxycyclohexane derivative. The regioselectivity of the hydride attack would determine the position of the resulting hydroxyl group.

Reaction Pathway: Epoxide Ring-Opening

G Epoxide 4-Substituted 1,2-Epoxycyclohexane Hydride Hydride Reagent (e.g., LiAlH₄) Epoxide->Hydride Transition_State Chair-like Transition State (trans-diaxial opening) Epoxide->Transition_State Hydride->Transition_State Nucleophilic Attack Product 4-Substituted Cyclohexanol Transition_State->Product Protonation

Caption: Nucleophilic ring-opening of a 4-substituted cyclohexane epoxide.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Ethylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Ethylcyclohexanol is a critical aspect of laboratory safety and environmental responsibility. While some regulations may not classify it as a hazardous substance, it is imperative to follow established chemical waste disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors. In case of a spill, absorb the material with an inert absorbent and collect it for disposal.[1] Avoid direct contact with skin and eyes.[1]

Waste Classification and Segregation

According to a safety data sheet for trans-4-Ethylcyclohexanol, the substance is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, this does not permit its disposal down the drain or in regular trash.[1] It is crucial to treat all chemical waste with caution and adhere to local and national regulations.[1]

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Prevent the entry of this compound into drains and sewer systems.[1]

  • Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Use Appropriate Containers: Store waste this compound in a clearly labeled, sealed, and compatible container.

Disposal Procedures

The primary and recommended method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.

Step-by-Step Disposal Workflow:

  • Containment: Place the waste this compound in a designated, leak-proof, and properly labeled waste container.

  • Labeling: Clearly label the container with "Waste this compound" and any other information required by your institution, such as the date and responsible researcher.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS office or a licensed waste disposal contractor.

  • Collection Request: Follow your institution's protocol to request a pickup of the chemical waste.

Quantitative Data Summary

CharacteristicEPA Waste CodeDescriptionGeneral Disposal Guidelines
Ignitability (B1175610) D001Liquids with a flashpoint below 140°F (60°C).[2]Keep away from heat, sparks, and open flames.[3][4]
Corrosivity D002Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]Neutralize before disposal, if permitted by local regulations and conducted safely.
Reactivity D003Unstable substances that can undergo violent change.[2]Segregate from incompatible materials.
Toxicity D004-D043Contains specific contaminants at levels that could be harmful if released into the environment.[2]Must be disposed of as hazardous waste.

Note: this compound has a flash point of 172°F (77.78°C), which is above the threshold for ignitability under this classification.[5]

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not provided in the search results. Given its classification as a non-hazardous substance in at least one major regulation, extensive chemical treatment prior to disposal by a licensed facility is likely not required or recommended. The standard and safest protocol is collection and disposal by a professional waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Management Generate Generate this compound Waste Contain Contain in a Labeled, Sealed, Compatible Container Generate->Contain Immediate Action Store Store in Designated Satellite Accumulation Area Contain->Store Pending Collection Request Request Waste Pickup (via EHS) Store->Request Initiate Disposal Collect Collection by Licensed Waste Disposal Company Request->Collect Scheduled Pickup Dispose Proper Off-site Disposal Collect->Dispose Final Step

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethylcyclohexanol, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory chemical handling.

Physical & Chemical Properties and Exposure Limits

Understanding the fundamental properties and occupational exposure limits of this compound is the first step in safe handling. While specific occupational exposure limits for this compound are not established, data for the closely related compound, Cyclohexanol, provides a valuable reference for risk assessment.

Property/ParameterValueReference
Chemical Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Odor Mild, sweet odor[1]
Flash Point 77.78 °C (172.00 °F)[3]
Solubility Sparingly soluble in water[1]
Occupational Exposure Limits (as Cyclohexanol)
OSHA PEL (8-hour TWA)50 ppm (200 mg/m³)[2][4]
NIOSH REL (10-hour TWA)50 ppm (200 mg/m³)[1][4]
ACGIH TLV (8-hour TWA)50 ppm[1][4]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach is crucial when working with this compound. Follow these procedural steps to minimize risk and ensure a safe operational workflow.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A laboratory fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is a critical line of defense.

  • Eye and Face Protection: Wear chemical splash goggles that provide a tight seal around the eyes.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If engineering controls do not maintain exposure below recommended limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[5] For higher concentrations, a powered air-purifying respirator (PAPR) with OV cartridges or a supplied-air respirator may be necessary.[1]

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed when not in use.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment.

  • Waste Collection: Collect all waste containing this compound in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Licensed Disposal Company: It is recommended to entrust the disposal to a licensed waste disposal company.[4] Do not dispose of down the drain or in the regular trash.

Experimental Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.

prep Preparation (Risk Assessment & PPE) handling Handling (In Fume Hood) prep->handling experiment Experimentation handling->experiment spill Spill Event handling->spill storage Temporary Storage (Cool, Ventilated) experiment->storage Post-Experiment waste Waste Collection (Labeled, Sealed) experiment->waste Waste Generation storage->handling Reuse storage->waste Surplus spill_response Spill Response (Evacuate, Contain, Clean) spill->spill_response spill_response->waste Contaminated Material disposal Disposal (Licensed Vendor) waste->disposal

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.